(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Description
Properties
IUPAC Name |
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468534 | |
| Record name | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877397-65-4 | |
| Record name | (αS)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877397-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877397654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Key Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a chiral alcohol with the CAS Number 877397-65-4, has emerged as a critical building block in modern medicinal chemistry.[1][2][3][4] Its significance is primarily linked to its role as a key intermediate in the synthesis of Crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK).[3][4] Crizotinib is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC), highlighting the importance of this compound in the production of life-saving pharmaceuticals.[5] This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white crystalline powder or solid at room temperature.[1][2] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 877397-65-4 | [1][2][3][4] |
| Molecular Formula | C₈H₇Cl₂FO | [6] |
| Molecular Weight | 209.05 g/mol | [1][2] |
| Appearance | White powder or crystals | [1][2] |
| Boiling Point | 261.33 °C at 760 mmHg | [3] |
| Density | 1.407 g/cm³ | [3] |
| Flash Point | 111.85 °C | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [6] |
| Storage | Recommended to be stored in a refrigerator or freezer to ensure chemical integrity and prolong shelf life.[1] | [1] |
The Critical Role of Chirality in Bioactivity
The "(S)" designation in this compound refers to the specific stereochemistry at the chiral center—the carbon atom bonded to the hydroxyl group. This specific three-dimensional arrangement is crucial for the biological activity of the final drug product, Crizotinib. The enantiomeric purity of this intermediate is therefore a critical quality attribute in the pharmaceutical manufacturing process.
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a key challenge and a subject of significant research. The primary strategies involve the asymmetric reduction of the corresponding prochiral ketone, 2,6-dichloro-3-fluoroacetophenone, or the resolution of the racemic alcohol.
Asymmetric Catalytic Hydrogenation
Asymmetric catalytic hydrogenation is a highly efficient method for producing the desired (S)-enantiomer. This approach typically employs a chiral catalyst, often a ruthenium complex with a chiral phosphine ligand such as BINAP, to stereoselectively deliver hydrogen to one face of the ketone.
A representative workflow for this process is illustrated below:
Causality in Experimental Choices:
The choice of a chiral ruthenium catalyst, such as one containing a BINAP ligand, is deliberate due to its well-established ability to create a chiral environment around the metal center. This chiral pocket forces the substrate, 2,6-dichloro-3-fluoroacetophenone, to bind in a specific orientation. The hydride transfer from the ruthenium center to the carbonyl carbon of the ketone then occurs preferentially from one side, leading to the formation of the (S)-alcohol with high enantioselectivity. The base, such as potassium tert-butoxide, plays a crucial role in the catalytic cycle, often by facilitating the formation of the active ruthenium hydride species.
Other Synthetic Approaches
Alternative methods for the synthesis of this compound have also been explored:
-
Enzyme-catalyzed reduction: The use of ketoreductase enzymes offers a green and highly selective alternative for the reduction of 2,6-dichloro-3-fluoroacetophenone.[5]
-
Chemical Resolution: This method involves the synthesis of the racemic alcohol, followed by separation of the enantiomers. This can be achieved by reacting the alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography. The desired enantiomer is subsequently recovered from the separated diastereomer.[5]
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation
The following is a representative, step-by-step methodology for the asymmetric hydrogenation of 2,6-dichloro-3-fluoroacetophenone.
-
Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with a chiral ruthenium catalyst (e.g., a Ru-BINAP derivative) and a suitable base (e.g., potassium tert-butoxide).
-
Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The atmosphere in the vessel is replaced with argon, followed by hydrogen.
-
Substrate Addition: A solution of 2,6-dichloro-3-fluoroacetophenone in an appropriate solvent (e.g., isopropanol) is added to the reaction vessel via syringe.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) under a specific hydrogen pressure (e.g., 10-50 atm) for a predetermined time (e.g., 12-24 hours), or until reaction completion is confirmed by techniques like TLC or HPLC.
-
Work-up: Upon completion, the reaction vessel is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.
Analytical Characterization
Ensuring the chemical purity and, critically, the enantiomeric excess (ee) of this compound is paramount.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methine proton of the alcohol, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. Predicted m/z values for common adducts include [M+H]⁺ at 208.99308 and [M+Na]⁺ at 230.97502.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹.
Determination of Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of this compound. A typical workflow is as follows:
References
- 1. This compound | 877397-65-4 [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 877397-65-4 [chemicalbook.com]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]
physical and chemical properties of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
An In-depth Technical Guide to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Executive Summary
This compound is a chiral alcohol that has emerged as a compound of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a key chiral intermediate for the synthesis of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) kinase.[1][2][3] Crizotinib is an approved therapeutic agent for treating specific subtypes of non-small cell lung cancer (NSCLC).[3] The stereochemistry at the alcohol center is critical for the final biological activity of the drug, making the production and characterization of this specific (S)-enantiomer a crucial aspect of the overall manufacturing process. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, discusses various synthetic strategies with an emphasis on asymmetric synthesis, details analytical control methods, and outlines essential safety and handling protocols.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is defined by its unique substitution pattern on the phenyl ring and the specific stereoconfiguration of the benzylic alcohol.
-
Synonyms: (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, (αS)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol[1][6]
Caption: Molecular Structure of this compound.
Physical and Spectroscopic Properties
The physical state and solubility are critical for handling, reaction setup, and purification processes. Spectroscopic data provides the foundation for quality control and structural verification.
Physical Properties
The compound is typically supplied as a solid, with solubility characteristics that dictate appropriate solvent systems for reactions and purifications.
| Property | Value | Source(s) |
| Appearance | White to off-white or yellow crystalline solid/powder | [1][4][6][8] |
| Boiling Point | 261.33 °C at 760 mmHg | [1][9][10] |
| Melting Point | 152 - 156 °C | [9] |
| Density | 1.407 g/cm³ | [1][9] |
| Flash Point | ~111.8 °C | [1][9][10] |
| pKa (Predicted) | 13.30 ± 0.20 | [11] |
| Solubility | Practically insoluble in water; Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [9] |
Spectroscopic Data
Spectroscopic analysis is non-negotiable for confirming the identity and purity of the material. The ¹H NMR spectrum is particularly informative for structural elucidation.
¹H Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum provides a clear fingerprint of the molecule, confirming the presence of the ethyl group and the substituted aromatic ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.65 | Doublet (d) | 6.8 | -CH₃ (Methyl protons) |
| 5.58 | Quartet (q) | 6.9 | -CH (Methine proton) |
| 6.96 - 7.10 | Multiplet (m) | - | Aromatic proton |
| 7.22 - 7.36 | Multiplet (m) | - | Aromatic proton |
| Spectrum acquired in Chloroform-d at 400 MHz.[2][5] |
Chemical Properties and Synthetic Relevance
Reactivity and Stability
This compound is a secondary benzylic alcohol. The hydroxyl group is the primary site of reactivity, readily participating in esterification, etherification, and oxidation reactions. It is generally stable under standard storage conditions but should be kept away from strong oxidizing agents and strong bases, with which it can react.[12] For long-term stability, storage in a cool, dry environment, protected from air and moisture, is recommended.[8][12]
Central Role in Crizotinib Synthesis
The significance of this molecule is almost entirely derived from its function as a building block for Crizotinib. The (S)-stereocenter is installed early and carried through the synthesis.
Caption: Role as a key intermediate in the Crizotinib synthesis pathway.
Synthesis and Manufacturing Insights
The economic and scalable production of enantiomerically pure this compound is a critical challenge. Several strategies have been developed, each with distinct advantages and disadvantages regarding efficiency, cost, and environmental impact. The choice of synthetic route is a classic case study in process chemistry, balancing yield, enantioselectivity, and operational complexity.
Comparative Overview of Synthetic Routes
Caption: Comparison of primary synthetic pathways from the prochiral ketone.
Protocol 1: Asymmetric Catalytic Hydrogenation
This method represents a modern, highly efficient approach to establishing the chiral center directly and is often preferred for industrial-scale production.
Rationale: This route is atom-economical and avoids the multiple steps and waste streams associated with classical resolution. The choice of a specific chiral ligand-metal complex is critical for achieving high enantiomeric excess (ee). The base acts as a co-catalyst to facilitate the hydrogenation.
Step-by-Step Methodology: [5]
-
Reactor Preparation: To a high-pressure autoclave, add the chiral catalyst (e.g., 3.22 mg of RuBr₂--INVALID-LINK--) and a base (e.g., 7.62 mg of potassium tert-butoxide).
-
Inerting: Purge the autoclave thoroughly with an inert gas, such as argon.
-
Charge Reagents: Under an argon stream, add the substrate, 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, 3.39 mmol), and a suitable solvent like 2-propanol (2.9 mL).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atm.
-
Reaction: Heat the mixture to 40°C and stir for approximately 21 hours. Monitor the reaction by observing the drop in hydrogen pressure.
-
Workup: Upon completion, vent the reactor and concentrate the reaction mixture to obtain the crude product. The product is often of sufficient purity for the next step, with reported yields near 100% and optical purity of >98% ee.[5]
Protocol 2: Enzymatic and Chemical Resolution Methods
These routes were among the earlier strategies developed.
-
Enzymatic Reduction: Utilizes a ketoreductase enzyme to directly convert the ketone to the (S)-alcohol with high selectivity (94% yield reported).[3] While elegant, scaling can be challenging due to enzyme stability, activity, and cofactor regeneration.[3]
-
Chemical Resolution: Involves a non-stereoselective reduction of the ketone (e.g., with sodium borohydride) to the racemic alcohol.[3] The racemate is then reacted with a chiral resolving agent (like Boc-L-proline) to form diastereomeric esters. These diastereomers exhibit different physical properties (e.g., solubility), allowing for their separation by crystallization. The desired diastereomer is then hydrolyzed to yield the pure (S)-enantiomer.[3] This method is robust but can be costly and lower-yielding due to the loss of the undesired enantiomer and the price of the resolving agent.[3]
Analytical Control and Quality Assurance
Rigorous analytical testing is essential to ensure the chemical purity and, most importantly, the optical purity of the intermediate.
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)
This is the gold-standard technique for determining the enantiomeric excess (ee) of the final product.
Rationale: Chiral stationary phases (CSPs) in HPLC columns create a chiral environment where the two enantiomers can interact differently. This differential interaction leads to different retention times, allowing for their separation and quantification.
Step-by-Step Methodology: [5]
-
System: An HPLC system equipped with a UV detector.
-
Column: DAICEL CHIRALPAK AD-RH.
-
Mobile Phase: Acetonitrile / Water (25:75 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase.
-
Injection & Analysis: Inject the sample and record the chromatogram.
-
Expected Retention Time ((S)-enantiomer): ~56.1 minutes.
-
Expected Retention Time ((R)-enantiomer): ~64.5 minutes.
-
-
Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
Safety and Handling
Proper handling is crucial to ensure personnel safety and maintain the integrity of the compound.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust.[4] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[12] Some suppliers recommend refrigeration.[4][6]
-
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling component in the production of a life-saving cancer therapeutic. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is paramount for any scientist working in the field of pharmaceutical development and manufacturing. The evolution of its synthesis from classical resolution to highly efficient asymmetric catalysis highlights the advancements in modern process chemistry. The analytical methods detailed herein provide a robust framework for ensuring that this critical building block meets the stringent quality requirements necessary for pharmaceutical use.
References
- 1. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 877397-65-4 [chemicalbook.com]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 877397-65-4 [sigmaaldrich.com]
- 7. This compound | C8H7Cl2FO | CID 11557536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL CAS#: 756520-66-8 [amp.chemicalbook.com]
- 12. This compound | China Supply [boulingchem.com]
Chapter 1: Asymmetric Hydrogenation: The Direct Catalytic Approach
An In-depth Technical Guide: Strategic Synthesis Pathways for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Guide for Pharmaceutical Development
Introduction
This compound is a high-value chiral alcohol that serves as a critical building block in the synthesis of several modern pharmaceuticals.[1] Its most prominent application is as a key intermediate for Crizotinib, a potent and selective dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer.[2][3] The stereochemistry at the alcohol center is paramount to the biological activity of the final active pharmaceutical ingredient (API), making the enantioselective synthesis of the (S)-enantiomer a topic of significant industrial and academic interest.
This guide provides an in-depth analysis of the principal, field-proven methodologies for synthesizing this compound. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale for catalyst and reagent selection, and the practical considerations for each pathway. The core focus is on methods that provide high enantiomeric excess (ee), scalability, and operational efficiency, starting from the common precursor, 2',6'-dichloro-3'-fluoroacetophenone.[4]
Asymmetric hydrogenation and transfer hydrogenation represent the most direct and atom-economical routes to chiral alcohols from their corresponding prochiral ketones. These methods rely on a chiral catalyst to deliver hydrogen selectively to one face of the carbonyl group. For the synthesis of this compound, ruthenium-based catalysts have emerged as the industry standard, demonstrating exceptional activity and enantioselectivity.[2][5]
Principle & Rationale: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a stable, easily handled hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in place of high-pressure molecular hydrogen. The most successful catalysts for this transformation are typically Ru(II) complexes coordinated with a chiral ligand, often an N-tosylated 1,2-diamine like (S,S)-TsDPEN.[6][7]
The catalytic cycle involves the formation of a ruthenium-hydride species, which is the active reducing agent. The chiral ligand creates a sterically defined environment around the metal center. The ketone substrate coordinates to the ruthenium, and the hydride is transferred intramolecularly to the carbonyl carbon. The specific geometry enforced by the chiral ligand dictates which enantiotopic face of the ketone is accessible for hydride attack, thus controlling the stereochemistry of the resulting alcohol.[6]
The choice of hydrogen donor is critical. While 2-propanol is common, the reaction can be reversible.[8] A 5:2 azeotropic mixture of formic acid and triethylamine often drives the reaction to completion, making it highly efficient even at high substrate concentrations.[6]
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
The following protocol is a representative example for the synthesis of this compound via asymmetric hydrogenation.
Materials:
-
2',6'-Dichloro-3'-fluoroacetophenone
-
RuBr₂--INVALID-LINK-- or a similar chiral Ru(II) catalyst
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous)
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
-
Autoclave reactor
Procedure:
-
To a high-pressure autoclave, add the chiral ruthenium catalyst (e.g., 3.22 mg, 3.39 x 10⁻³ mmol, for a substrate/catalyst ratio of 1000).[9]
-
Add potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol).[9]
-
Purge the autoclave thoroughly with argon gas.
-
Under an argon stream, add a solution of 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, 3.39 mmol) in anhydrous 2-propanol (2.9 mL).[9]
-
Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to 10 atm.[9]
-
Heat the reaction mixture to 40°C and stir for 21 hours.[9]
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
The resulting solution contains this compound, which can be purified by standard workup and chromatographic procedures.
Data Summary: Asymmetric Hydrogenation
| Parameter | Value | Reference |
| Substrate | 2',6'-Dichloro-3'-fluoroacetophenone | [9] |
| Catalyst | RuBr₂--INVALID-LINK-- | [9] |
| Substrate/Catalyst Ratio | 1000 | [9] |
| Hydrogen Source | H₂ gas in 2-propanol | [9] |
| Pressure | 10 atm | [9] |
| Temperature | 40°C | [9] |
| Time | 21 hours | [9] |
| Yield | 100% | [9] |
| Enantiomeric Excess | 98.5% ee | [9] |
Diagram: Asymmetric Hydrogenation Workflow
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Chapter 2: Chiral Oxazaborolidine-Mediated Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in asymmetric synthesis, providing a highly reliable and predictable method for reducing prochiral ketones to chiral alcohols.[10][11] Its broad substrate scope, particularly for aryl alkyl ketones, and consistently high enantioselectivities make it a compelling alternative for producing this compound.[12]
Principle & Rationale: The CBS Catalytic Cycle
The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral amino alcohol (like (S)-diphenylprolinol) and a borane source.[11] The stoichiometric reductant is usually a borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[12]
The mechanism is a testament to elegant catalyst design.[13] The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst. This coordination orients the ketone so that the larger substituent (the dichlorofluorophenyl group) is positioned away from the bulky group on the catalyst. Simultaneously, the nitrogen atom of the catalyst acts as a Lewis base, coordinating to the external borane molecule. This brings the hydride source into close proximity, facilitating a highly organized, intramolecular hydride transfer to only one face of the activated carbonyl, leading to a predictable stereochemical outcome.[11][13] Using an (S)-proline-derived catalyst will deliver the hydride to the re-face of the ketone, producing the (S)-alcohol.
Experimental Protocol: CBS Reduction
Materials:
-
2',6'-Dichloro-3'-fluoroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 N)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an argon inlet.
-
Charge the flask with (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (e.g., 0.6 eq) to the catalyst solution while stirring.
-
In the dropping funnel, prepare a solution of 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the temperature between 0°C and 5°C.
-
Stir the reaction at this temperature for several hours, monitoring progress by TLC or GC.
-
Once the reaction is complete, quench it by slowly adding methanol dropwise at 0°C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and then carefully add 1 N HCl.
-
Stir for 30 minutes, then perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by flash chromatography to yield the pure (S)-alcohol.
Diagram: CBS Reduction Mechanism
Caption: Simplified mechanism of the CBS reduction.
Chapter 3: Biocatalytic Pathways: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[14] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), minimizing side reactions and waste generation. For the synthesis of this compound, two primary biocatalytic strategies are viable: enzymatic kinetic resolution of the racemic alcohol and direct asymmetric reduction of the ketone.[3]
Section 3.1: Enzymatic Kinetic Resolution
Kinetic resolution is a classic strategy that relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture faster than the other.[15]
Principle & Rationale: The process begins with the non-selective reduction of 2',6'-dichloro-3'-fluoroacetophenone using a simple reducing agent like sodium borohydride (NaBH₄) to produce racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.[16] This racemic alcohol is then acylated, for instance with acetic anhydride, to form the corresponding racemic acetate.
The key step involves the use of a lipase, such as pig liver esterase, which selectively hydrolyzes the acetate of the (S)-enantiomer, leaving the (R)-acetate unreacted.[3] This allows for the separation of the desired (S)-alcohol from the unreacted (R)-acetate. The main drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer, as the other half of the starting material is the undesired enantiomer.
Protocol: Kinetic Resolution via Hydrolysis
-
Racemic Alcohol Synthesis: Reduce 2',6'-dichloro-3'-fluoroacetophenone with NaBH₄ in methanol.[16]
-
Acylation: React the resulting racemic alcohol with acetic anhydride in the presence of a base (e.g., pyridine) to form the racemic acetate.
-
Enzymatic Hydrolysis: Suspend the racemic acetate in a buffered aqueous solution. Add a lipase (e.g., pig liver esterase) and stir at a controlled temperature (e.g., 25-37°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: Stop the reaction and extract the mixture with an organic solvent. The (S)-alcohol and the unreacted (R)-acetate can then be separated by column chromatography.
-
Final Hydrolysis (Optional): The separated (S)-acetate can be chemically hydrolyzed to yield the final (S)-alcohol.[9]
Section 3.2: Asymmetric Bioreduction
A more direct and efficient biocatalytic route is the asymmetric reduction of the ketone using a ketoreductase (KRED) enzyme or a whole-cell system containing an appropriate alcohol dehydrogenase.[17]
Principle & Rationale: Many microorganisms contain alcohol dehydrogenases that exhibit high enantioselectivity.[18] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, as the hydride source. In a whole-cell system, the host organism's metabolism continuously regenerates the required cofactor, making the process economically viable.[19] The enzyme's active site is inherently chiral, allowing the ketone to bind in a specific orientation that leads to hydride delivery to only one face, producing the alcohol in high enantiomeric purity.[14] This method can theoretically achieve a 100% yield, making it superior to kinetic resolution.
Data Summary: Comparison of Biocatalytic Methods
| Method | Key Advantage | Key Disadvantage | Theoretical Max. Yield |
| Kinetic Resolution | High enantioselectivity; readily available enzymes. | Multi-step process; difficult separation. | 50% |
| Asymmetric Reduction | Direct, one-step conversion; high atom economy. | Requires specific enzyme/microbe screening. | 100% |
Diagram: Biocatalytic Reduction with Cofactor Recycling
Caption: Asymmetric bioreduction coupled with cofactor regeneration.
Conclusion
The synthesis of enantiomerically pure this compound can be effectively achieved through several distinct strategies.
-
Asymmetric Ruthenium-Catalyzed Hydrogenation stands out as a highly efficient, direct, and scalable method, offering excellent yields and enantioselectivity, making it well-suited for industrial production.
-
The Corey-Bakshi-Shibata (CBS) Reduction offers a reliable and predictable alternative with a well-understood mechanism, backed by decades of use in complex molecule synthesis.
-
Biocatalytic methods , particularly direct asymmetric reduction using whole-cell systems, represent the forefront of green chemistry. While potentially requiring more initial development for screening and optimization, they offer the benefits of mild reaction conditions, high selectivity, and reduced environmental impact.
The optimal choice of pathway depends on specific project requirements, including scale, cost of goods, available equipment, and environmental considerations. For large-scale manufacturing, the directness and high throughput of asymmetric hydrogenation are often favored, while biocatalysis presents a compelling, sustainable alternative for future development.
References
- 1. High Purity this compound at an Attractive Price [chemvonbiotech.com]
- 2. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. 2′,6′二氯-3′-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 17. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
An Essential Chiral Intermediate for Modern Kinase Inhibitors
Abstract
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral building block in the synthesis of advanced pharmaceutical agents, most notably potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a validated target in oncology.[1][2] The stereochemistry of this secondary alcohol is paramount; the (S)-enantiomer is essential for the biological activity of the final drug substance. This guide provides a comprehensive overview of the history, discovery, and, most importantly, the synthetic evolution of this molecule. It details the modern, highly efficient asymmetric synthesis protocols that have replaced classical resolution methods, focusing on catalytic asymmetric transfer hydrogenation. Furthermore, it outlines the standard analytical techniques required to confirm both structural integrity and the high enantiomeric purity demanded by regulatory agencies for pharmaceutical manufacturing.
Introduction: The Significance of a Chiral Building Block
In the landscape of modern drug discovery, particularly in the field of oncology, the development of highly specific kinase inhibitors has revolutionized treatment paradigms.[3][4] Polo-like kinases (PLKs) are a family of serine/threonine kinases that are crucial for regulating mitotic progression.[1] PLK1, the most studied member of this family, is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis.[2] This has established PLK1 as a high-value target for anticancer therapeutics.[5][6]
The synthesis of complex drug molecules, such as the PLK1 inhibitor Volasertib (BI 6727), relies on a convergent strategy where key fragments, or intermediates, are synthesized separately and then combined.[7][8] this compound (CAS 877397-65-4) emerged as one such indispensable intermediate.[9][10] Its trifunctionalized phenyl ring and, critically, its (S)-configured stereocenter are pre-designed to fit precisely into the ATP-binding pocket of the PLK1 enzyme in the final drug conjugate. The journey from its initial conception to its efficient, large-scale production showcases significant advancements in asymmetric synthesis.[11]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇Cl₂FO |
| Molecular Weight | 209.04 g/mol [9] |
| Appearance | White Solid[12] |
| Boiling Point | 261.3 °C at 760 mmHg[12] |
| Density | 1.4 g/cm³[12] |
| Solubility | Soluble in methanol; practically insoluble in water[12] |
Genesis and Discovery: A Need Driven by Target-Based Drug Design
The discovery of this compound is intrinsically linked to the drug discovery programs that identified PLK1 as a therapeutic target. Early research into small molecule PLK1 inhibitors explored various chemical scaffolds to achieve high potency and selectivity.[6][13] Structure-activity relationship (SAR) studies identified the 2,6-dichloro-3-fluorophenyl moiety as a key structural element for potent inhibition.
The initial synthesis would have likely involved a straightforward, non-stereoselective approach to produce a racemic mixture of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[14] This would be achieved by the simple reduction of the parent ketone, 2',6'-dichloro-3'-fluoroacetophenone, using a standard reducing agent like sodium borohydride.[14]
However, as is common in pharmacology, it was quickly established that only one enantiomer, the (S)-isomer, conferred the desired biological activity. The (R)-enantiomer was likely inactive or, in a worst-case scenario, could contribute to off-target effects or toxicity. This created an immediate and critical need for methods to produce the (S)-enantiomer exclusively and efficiently, a common challenge in pharmaceutical development.[15] Early approaches may have involved classical chiral resolution, a process that separates the two enantiomers of a racemate but is inherently inefficient, with a maximum theoretical yield of only 50%.[15] The development of a direct, asymmetric synthesis was therefore a crucial step toward a viable and cost-effective manufacturing process.[16]
The Core Challenge: Achieving Enantiopurity via Asymmetric Synthesis
The central technical challenge in producing this compound is the stereoselective reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. Modern process chemistry overwhelmingly favors asymmetric synthesis over resolution for its superior efficiency and atom economy. Catalytic asymmetric (transfer) hydrogenation has become the industry standard for this type of transformation.[17]
This method utilizes a chiral catalyst, typically a Ruthenium complex with a chiral ligand, to deliver a hydride to one face of the ketone preferentially, leading to the formation of one enantiomer of the alcohol in high excess.[9]
The diagram below illustrates the high-level workflow for the production of the target molecule, emphasizing the key transition from a prochiral starting material to a single enantiomer product.
Caption: High-level workflow from prochiral ketone to the final, enantiopure alcohol.
The following protocol is a representative method for the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone. This process is adapted from methodologies described in the chemical literature and patents.[9][17]
Objective: To synthesize this compound with high enantiomeric excess (>98% e.e.).
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone (1.0 eq)
-
RuBr₂--INVALID-LINK-- or a similar chiral ruthenium catalyst (0.001 eq, S/C ratio = 1000)[9]
-
Potassium tert-butoxide (KOtBu) (0.02 eq)[9]
-
2-Propanol (Isopropanol, IPA) (solvent and hydride source)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen (inert gas)
-
High-pressure autoclave/reactor
Procedure:
-
Reactor Preparation: A high-pressure autoclave is charged with the chiral ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--) and potassium tert-butoxide under an inert argon atmosphere.[9]
-
Reagent Addition: Anhydrous, degassed 2-propanol is added to the reactor, followed by the substrate, 2',6'-dichloro-3'-fluoroacetophenone. The vessel is sealed.
-
Hydrogenation: The atmosphere in the reactor is replaced with hydrogen gas, and the vessel is pressurized to approximately 10 atm.[9]
-
Reaction Conditions: The reaction mixture is heated to 40°C and stirred vigorously for 18-24 hours. Reaction progress can be monitored by observing the drop in hydrogen pressure.[9]
-
Work-up and Isolation: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The solvent (2-propanol) is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield this compound as a white solid.[9]
Expected Outcome:
Analytical Characterization: Ensuring Purity and Identity
Confirming the successful synthesis of the target molecule requires rigorous analytical testing. This validation is two-fold: confirming the chemical structure and, most importantly, quantifying the enantiomeric purity.
Standard spectroscopic methods are used to confirm the identity of the synthesized alcohol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Used to confirm the proton environment of the molecule. Key signals include a doublet for the methyl (CH₃) group around 1.65 ppm and a quartet for the methine (CH) proton adjacent to the hydroxyl group at approximately 5.58 ppm.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (209.04 g/mol ).[9]
Quantifying the ratio of the (S) to (R) enantiomers is the most critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[18][19][]
Principle of Chiral HPLC: The sample is passed through a column packed with a chiral material. The two enantiomers interact differently with this stationary phase, causing them to travel through the column at different speeds and thus elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.
The following is a typical method for determining the enantiomeric purity of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]
Table 2: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | DAICEL CHIRALPAK AD-RH[9] |
| Mobile Phase | Acetonitrile / Water (25:75 v/v)[9] |
| Flow Rate | 0.5 mL/min[9] |
| Column Temperature | 25°C[9] |
| Detection (UV) | 220 nm[9] |
| Typical Retention Times | (S)-enantiomer: ~56 min; (R)-enantiomer: ~64 min[9] |
The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
This diagram visualizes the detailed process, from the chemical transformation to the final analytical verification.
Caption: Detailed workflow of the asymmetric synthesis and subsequent chiral HPLC analysis.
Conclusion and Future Outlook
The development of a robust and scalable asymmetric synthesis for this compound represents a significant achievement in pharmaceutical process chemistry. It underscores the critical interplay between medicinal chemistry, which identifies the pharmacologically active enantiomer, and process chemistry, which devises an economically viable method for its production. The move from classical resolution to catalytic asymmetric synthesis has enabled the efficient manufacturing of PLK1 inhibitors and other advanced therapeutics.[21][22][23] Future research will likely focus on further optimizing these catalytic systems, perhaps using more sustainable metals or biocatalytic methods, to further improve the environmental and economic footprint of producing this vital pharmaceutical intermediate.
References
- 1. Progress in the discovery of polo-like kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Developing polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PLK1 as a novel chemopreventive approach to eradicate preneoplastic mucosal changes in the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2889787A1 - Combination therapy with volasertib - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. High Purity this compound at an Attractive Price [chemvonbiotech.com]
- 11. Asymmetric Synthesis of Antitumor Agents - James Panek [grantome.com]
- 12. echemi.com [echemi.com]
- 13. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 15. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. uma.es [uma.es]
- 21. research.hanze.nl [research.hanze.nl]
- 22. nbinno.com [nbinno.com]
- 23. Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro... [publinova.nl]
spectroscopic data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Abstract
This compound is a critical chiral intermediate in the synthesis of several pharmacologically active molecules, most notably as a key building block for Crizotinib, a potent inhibitor of c-MET and ALK kinases used in cancer therapy.[1][2][3] The precise stereochemistry and purity of this alcohol are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential spectroscopic techniques required to unambiguously determine the structure, confirm the identity, and assess the purity of this compound. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), offering field-proven insights and standard operating procedures for researchers in drug development and chemical synthesis.
Molecular Identity and Significance
The first step in any analytical workflow is to establish the fundamental properties of the molecule under investigation.
The molecule consists of a chiral secondary alcohol attached to a heavily substituted phenyl ring. The presence of two chlorine atoms and one fluorine atom on the aromatic ring significantly influences its electronic properties and, consequently, its spectroscopic signature.
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. This compound | 877397-65-4 [chemicalbook.com]
- 3. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 877397-65-4 [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
- 6. PubChemLite - this compound (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Linchpin Chiral Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a chiral alcohol with the CAS number 877397-65-4, stands as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] While not typically exhibiting potent biological activity in its own right, its significance lies in its precise stereochemistry, which is fundamental to the efficacy of the final drug products. This guide provides a comprehensive overview of its synthesis, properties, and its pivotal role as a key intermediate, particularly in the production of targeted cancer therapies and potentially other advanced therapeutics.[2]
The primary utility of this compound is as a key intermediate in the synthesis of Crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK).[1][3][4] Crizotinib is a targeted therapy for certain types of non-small cell lung cancer (NSCLC).[2][3][5] The specific (S)-enantiomer of the alcohol is crucial for the final stereochemistry of Crizotinib, which in turn dictates its binding affinity and therapeutic effect. It may also serve as a precursor for intermediates used in the synthesis of Crisaborole, a treatment for atopic dermatitis.[6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 877397-65-4 |
| Molecular Formula | C8H7Cl2FO |
| Molecular Weight | 209.04 g/mol |
| Appearance | White powder/solid |
| Boiling Point | 261.33°C at 760 mmHg |
| Density | 1.407 g/cm³ |
| Flash Point | 111.85°C |
(Data sourced from multiple chemical suppliers and databases)
Enantioselective Synthesis: The Cornerstone of its Utility
The synthesis of this compound with high enantiomeric purity is a critical step in its application. The most common and industrially scalable approach is the asymmetric reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone.[8][9] Various catalytic systems have been developed to achieve high yields and excellent enantioselectivity.
Asymmetric Catalytic Reduction
The asymmetric catalytic reduction of 2',6'-dichloro-3'-fluoroacetophenone is a highly efficient method for producing the (S)-enantiomer.[3] This process typically involves the use of a chiral catalyst and a hydrogen source under controlled reaction conditions.[3][5]
A representative workflow for this process is illustrated below:
Caption: Asymmetric Catalytic Reduction Workflow.
Experimental Protocol: Asymmetric Hydrogenation
The following protocol is a representative example of the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone to yield this compound.[10]
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuBr2--INVALID-LINK-- or a similar chiral ruthenium catalyst
-
Potassium tert-butoxide
-
2-Propanol (isopropyl alcohol)
-
Hydrogen gas
-
Argon gas
-
Autoclave reactor
Procedure:
-
In an autoclave, add the chiral ruthenium catalyst (e.g., 3.22 mg, 3.39 x 10⁻³ mmol) and potassium tert-butoxide (e.g., 7.62 mg, 6.79 x 10⁻² mmol).
-
Purge the autoclave with argon gas.
-
Under an argon stream, add a solution of 2',6'-dichloro-3'-fluoroacetophenone (e.g., 0.5 mL, 3.39 mmol) in 2-propanol (e.g., 2.9 mL).
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 40°C for 21 hours.
-
Monitor the reaction by observing the reduction in hydrogen pressure.
-
Upon completion, vent the autoclave and analyze the product for yield and enantiomeric excess.
Analytical Characterization:
The enantiomeric excess (ee) of the final product is a critical quality parameter. This is typically determined using chiral High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: DAICEL CHIRALPAK AD-RH
-
Mobile Phase: Acetonitrile/water = 25/75
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Retention Times: (S)-enantiomer: ~56.1 min, (R)-enantiomer: ~64.5 min[10]
-
Under these or similar conditions, enantiomeric excesses of greater than 98% can be achieved.[10]
Role in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Crizotinib.[1][2][3][4]
The synthesis of Crizotinib involves a multi-step process where the chiral alcohol is a key building block. The hydroxyl group of the alcohol is typically activated and then subjected to a nucleophilic substitution reaction to introduce the rest of the Crizotinib scaffold. The precise stereochemistry of the alcohol is transferred to the final API, which is essential for its biological activity.
The logical flow of its use as an intermediate is depicted below:
Caption: Role as a Pharmaceutical Intermediate.
Biological Activity: An Indirect Contribution
It is important to reiterate that this compound is not the biologically active agent itself. Its value is in enabling the synthesis of molecules that do have specific biological activities. While one source refers to it as a "small molecule kinase inhibitor," this is more accurately the description of Crizotinib.[3][4] The biological activity of Crizotinib is well-established as an inhibitor of ALK and c-MET kinases, which are involved in the growth and proliferation of certain cancer cells.[1][3][4]
Conclusion
This compound is a prime example of a chiral intermediate whose value is intrinsically linked to its stereochemical purity. Its synthesis, particularly through asymmetric catalytic reduction, is a key enabling technology in the production of advanced pharmaceuticals like Crizotinib. For researchers and professionals in drug development, a thorough understanding of the synthesis and handling of this intermediate is crucial for the successful and efficient production of life-saving medicines. The continued development of more efficient and sustainable synthetic routes for such chiral building blocks will remain a significant area of focus in medicinal and process chemistry.
References
- 1. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. nbinno.com [nbinno.com]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. This compound | 877397-65-4 [chemicalbook.com]
- 5. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 2',6'-Dichloro-3'-fluoroacetophenone | High-Purity | RUO [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
enantioselective synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol
An In-Depth Technical Guide to the Enantioselective Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol
Executive Summary
The precise stereochemical control in the synthesis of pharmaceutical intermediates is a cornerstone of modern drug development. (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a high-value chiral alcohol that serves as a critical building block in the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer.[1][2][3] The biological efficacy of the final active pharmaceutical ingredient (API) is intrinsically linked to the specific (S)-enantiomer of this intermediate, making its enantioselective synthesis a subject of significant industrial and academic importance.[2] This guide provides a detailed exploration of the primary catalytic strategies for the asymmetric reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone, to yield the desired chiral alcohol with high enantiomeric purity. We will dissect the mechanistic underpinnings, operational parameters, and analytical validation required for three major catalytic systems: Noyori Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, and the Corey-Bakshi-Shibata (CBS) Reduction. Each section is designed to offer not just a protocol, but a field-proven perspective on the causality behind experimental choices, empowering researchers to not only replicate but also innovate.
Part 1: The Strategic Imperative for Stereocontrol
The starting material for this critical transformation is 2',6'-dichloro-3'-fluoroacetophenone (CAS 290835-85-7), a versatile aryl fluorinated building block.[4][5] The core challenge lies in the reduction of its ketone moiety to a secondary alcohol. A non-selective reduction, for instance using sodium borohydride, would yield a racemic mixture of (R)- and this compound, necessitating a costly and often inefficient chiral resolution step.[6] Asymmetric synthesis, therefore, presents a more elegant and economically viable path by directly generating the desired enantiomer in excess. The choice of catalyst and methodology directly impacts yield, enantiomeric excess (ee), and process scalability.
Part 2: Core Strategies for Asymmetric Reduction
The conversion of the prochiral ketone to the target chiral alcohol is predominantly achieved through asymmetric reduction, a process that relies on a chiral catalyst to influence the stereochemical outcome of the hydride transfer.[1]
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method utilizes chiral ruthenium-diphosphine complexes, most famously with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the ligand, to catalyze the hydrogenation of ketones with molecular hydrogen (H₂).[7][8][9] The reaction is renowned for its high efficiency and exceptional levels of enantioselectivity.
Mechanistic Principles & Causality: The catalyst's efficacy stems from a cooperative mechanism involving the metal center and the chiral ligand. The BINAP-Ru(II) dihalide precatalyst is first activated by hydrogen.[10] The ketone substrate then coordinates to the ruthenium center. The key to stereoselectivity is the formation of a six-membered pericyclic transition state where the hydride is transferred from the metal to the carbonyl carbon.[11] The C₂-symmetric, atropisomeric BINAP ligand creates a chiral environment that forces the substrate to adopt a specific orientation, leading to a facial bias in the hydride attack and the preferential formation of one enantiomer.[10] The reaction is typically conducted under hydrogen pressure to ensure sufficient hydride availability for the catalytic cycle.
Caption: Catalytic cycle for Noyori Asymmetric Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
-
Materials: 2',6'-dichloro-3'-fluoroacetophenone, RuBr₂--INVALID-LINK-- or similar Ru-BINAP catalyst, Potassium tert-butoxide (t-BuOK), 2-propanol (anhydrous), Hydrogen gas (high purity).
-
Procedure:
-
To a high-pressure autoclave reactor, add the ruthenium catalyst (e.g., S/C ratio of 1000:1) and potassium tert-butoxide (approx. 2 mol% relative to substrate).[12]
-
Purge the reactor thoroughly with argon gas.
-
Add a solution of 2',6'-dichloro-3'-fluoroacetophenone in anhydrous 2-propanol.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).[12]
-
Heat the reaction mixture to the target temperature (e.g., 40°C) and stir vigorously for the required time (e.g., 21 hours), monitoring hydrogen uptake.[12]
-
After the reaction is complete (as determined by TLC or GC), cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield this compound.
-
Determine the enantiomeric excess using chiral HPLC analysis.[12]
-
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation by using a stable, liquid hydrogen donor instead of H₂ gas.[13] Isopropanol is a common choice, which is oxidized to acetone in the process.[14] The catalysts are typically ruthenium complexes with chiral diamine ligands, such as those derived from tosylated diphenylethylenediamine (Ts-DPEN).[13]
Mechanistic Principles & Causality: The ATH mechanism also involves a ruthenium hydride intermediate, but it is generated in situ from the hydrogen donor.[14] The reaction is often run in the presence of a base (e.g., KOH or t-BuOK), which facilitates the deprotonation of the hydrogen donor to form the active ruthenium hydride species. The chiral ligand, in concert with the metal, coordinates the ketone and directs the hydride transfer to one prochiral face. The use of a formic acid/triethylamine (HCO₂H/Et₃N) azeotrope is another common hydrogen source.[14] The key advantage is operational simplicity, as it avoids the need for high-pressure equipment.
Caption: General workflow for Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Materials: 2',6'-dichloro-3'-fluoroacetophenone, [Ir(COD)Cl]₂ or a suitable Ru(II) complex, chiral ligand (e.g., diferrocenylphosphine-diimine), 2-propanol (hydrogen source and solvent), Potassium hydroxide (KOH).
-
Procedure:
-
Generate the catalyst in situ by refluxing the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in 2-propanol under an argon atmosphere for several hours (e.g., 4 hours at 50°C).[15]
-
Cool the resulting catalyst solution to room temperature.
-
Add the 2',6'-dichloro-3'-fluoroacetophenone substrate, followed by the base (e.g., KOH).[15]
-
Stir the reaction at the desired temperature (e.g., 50°C) under argon for the necessary time, monitoring progress by TLC.
-
Upon completion, cool the reaction and purify by flash chromatography on silica gel.[15]
-
Analyze the product for yield and enantiomeric excess by chiral HPLC.[16]
-
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and highly predictable method for the enantioselective reduction of ketones.[17] It employs a chiral oxazaborolidine catalyst, derived from proline, in combination with a stoichiometric borane source like borane-THF (BH₃·THF) or catecholborane.[18][19]
Mechanistic Principles & Causality: The success of the CBS reduction hinges on a well-defined transition state.[19] The borane (Lewis acid) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[17] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. The ketone orients itself to minimize steric clash, typically with its larger substituent pointing away from the catalyst's chiral framework.[17] This pre-organization dictates the face from which the hydride (delivered from the coordinated borane) will attack the carbonyl. The reaction proceeds via a rigid, six-membered, chair-like transition state, which is the basis for its high enantioselectivity.[17] The requirement for anhydrous conditions is critical, as water can hydrolyze the borane reagents and the catalyst, significantly diminishing the enantiomeric excess.[17] Low temperatures are used to further enhance selectivity by minimizing alternative, non-selective reaction pathways.[20]
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: CBS Reduction
-
Materials: 2',6'-dichloro-3'-fluoroacetophenone, (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene), Catecholborane (1.0 M in THF) or BH₃·SMe₂, Anhydrous Toluene or THF.
-
Procedure:
-
Dissolve the 2',6'-dichloro-3'-fluoroacetophenone in anhydrous toluene in a flame-dried flask under an argon atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath).
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.2 equivalents) dropwise and stir for 5-10 minutes.[17]
-
Slowly add the borane source (e.g., catecholborane, 1.8 equivalents) via syringe pump over an extended period to maintain the low temperature.[17]
-
Stir the reaction at -78°C for several hours (e.g., 24 hours) until completion.
-
Quench the reaction carefully at low temperature by the slow addition of methanol, followed by saturated aqueous NaHCO₃ or NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
Determine enantiomeric excess by chiral HPLC.
-
Part 3: Comparative Analysis of Synthetic Strategies
The selection of a synthetic route depends on factors such as equipment availability, cost of catalyst, desired throughput, and safety considerations.
| Method | Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages | Reported ee |
| Asymmetric Hydrogenation | Chiral Ru-Diphosphine (e.g., BINAP) | H₂ Gas | 10-100 atm, 40-80°C, Base | High atom economy, High turnover numbers, Excellent ee | Requires high-pressure equipment, H₂ gas handling | >98%[12] |
| Asymmetric Transfer Hydrogenation | Chiral Ru/Ir-Diamine | Isopropanol, HCOOH/Et₃N | Atmospheric pressure, 50-80°C, Base | Operationally simple, No high-pressure setup | Lower atom economy, Generates stoichiometric byproduct | 30-80% (general acetophenones)[15] |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃·THF), Catecholborane | Stoichiometric, Anhydrous, Low Temp (-78°C) | Highly predictable stereochemistry, Broad substrate scope | Stoichiometric reagent use, Cryogenic temperatures required | >95% (general ketones)[21] |
Part 4: The Self-Validating System: Analytical Control
A robust synthesis is incomplete without a validated analytical method to confirm its success. The determination of enantiomeric excess (ee) is non-negotiable.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for determining the enantiomeric purity of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[16] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Daicel CHIRALPAK AD or CHIRALCEL OD series, which are effective for a wide range of chiral alcohols.[12][16]
-
Mobile Phase Screening:
-
Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol.
-
Reversed Phase: Screen with mixtures of acetonitrile/water or methanol/water. A reported method uses acetonitrile/water (25/75) on a CHIRALPAK AD-RH column.[12]
-
-
Optimization: Adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks (R and S). A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 220 nm).[12]
-
Quantification:
-
Inject a sample of the racemic alcohol to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Orthogonal Analytical Methods To ensure the trustworthiness of the results, an orthogonal method—one based on a different scientific principle—can be employed for confirmation.
-
Gas Chromatography (GC): Can be used with a chiral stationary phase for volatile analytes.[22]
-
NMR Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for integration and ee determination.[22]
-
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light, providing a spectrum that is characteristic of a specific enantiomer.[23][24]
Caption: Workflow for analytical validation of enantiomeric excess.
Part 5: Conclusion and Field Insights
The is a solved problem with multiple robust solutions. For industrial-scale production, Noyori Asymmetric Hydrogenation is often favored due to its high catalytic efficiency and atom economy, despite the initial capital investment for high-pressure reactors. The CBS Reduction remains a highly valuable tool, particularly in research and development settings, for its predictability and reliability across a wide range of substrates, allowing for rapid access to chiral materials for further studies. Asymmetric Transfer Hydrogenation provides a valuable middle ground, offering operational simplicity that is advantageous for labs not equipped for high-pressure reactions. The ultimate choice of method will always be a balance of scale, cost, safety, and available expertise. The foundation of any of these choices, however, must be a rigorous and self-validating analytical framework to guarantee the enantiomeric purity required for the synthesis of life-saving therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Dichloro-3-fluoroacetophenone [zjjtxc.com]
- 4. 2′,6′二氯-3′-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,6-Dichloro-3-fluoroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. synarchive.com [synarchive.com]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 14. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 20. 2',6'-Dichloro-3'-fluoroacetophenone | High-Purity | RUO [benchchem.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Determination of enantiomeric excess [ch.ic.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing
Introduction
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its specific stereochemistry makes it a crucial building block in the synthesis of several modern therapeutic agents. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, detailed synthesis methodologies with a focus on asymmetric synthesis, analytical characterization, its pivotal role in the production of high-profile drugs, and essential safety and handling protocols.
Physicochemical Properties and Structural Elucidation
This compound is a white to yellow powder or crystalline solid. Its molecular structure, characterized by a chiral center at the carbinol carbon, is the key to its utility in stereospecific synthesis.
| Property | Value |
| CAS Number | 877397-65-4 |
| Molecular Formula | C₈H₇Cl₂FO |
| Molecular Weight | 209.05 g/mol |
| Appearance | White to yellow powder or crystals[1] |
| Storage Temperature | Refrigerator (2-8°C)[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural confirmation of this compound.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals that can be assigned to the specific protons in the molecule.
-
δ 7.26 (dd, 1H): Aromatic proton.
-
δ 7.02 (dd, 1H): Aromatic proton.
-
δ 5.57 (m, 1H): The methine proton of the alcohol, a multiplet due to coupling with the adjacent methyl protons.
-
δ 2.97 (d, 1H): The hydroxyl proton, a doublet.
-
δ 1.64 (d, 3H): The methyl protons, a doublet due to coupling with the methine proton.
¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum provides further structural confirmation by identifying the unique carbon environments within the molecule. Approximate chemical shifts are as follows:
-
Aromatic Carbons: Peaks in the range of δ 115-150 ppm.
-
Methine Carbon (C-OH): Approximately δ 70 ppm.
-
Methyl Carbon: Approximately δ 25 ppm.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of this compound, a critical quality attribute for its use in pharmaceutical synthesis. The separation of enantiomers is typically achieved on a chiral stationary phase.[3][4]
A typical chiral HPLC method would involve:
| Parameter | Description |
| Column | A chiral stationary phase, such as one based on cellulose or amylose derivatives. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[5] |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |
| Detection | UV detector at a suitable wavelength (e.g., 220 nm). |
The retention times for the (S) and (R) enantiomers will be distinct, allowing for the calculation of the enantiomeric excess by comparing the peak areas.
Synthesis of this compound
The synthesis of this compound is centered around the asymmetric reduction of its prochiral ketone precursor, 2',6'-dichloro-3'-fluoroacetophenone.[6] Several methods have been developed to achieve high enantioselectivity, including asymmetric catalytic reduction, enzymatic reduction, and chemical resolution.
Asymmetric Catalytic Reduction
Asymmetric catalytic reduction is a highly efficient method for the synthesis of this compound. This approach utilizes a chiral catalyst to stereoselectively reduce the ketone.
Caption: Workflow for Asymmetric Catalytic Reduction.
-
Reactor Preparation: In a high-pressure reactor, add the chiral catalyst (e.g., a ruthenium-based catalyst) and a base (e.g., potassium tert-butoxide).
-
Reagent Addition: Under an inert atmosphere (e.g., argon), add a solution of 2',6'-dichloro-3'-fluoroacetophenone in a suitable solvent like 2-propanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-80°C) and stir for a sufficient time (e.g., 5-24 hours) until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Work-up: After cooling the reactor to room temperature and releasing the hydrogen pressure, quench the reaction mixture.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography to yield highly pure this compound.
Enzymatic Reduction
Biocatalysis using enzymes such as ketoreductases offers a green and highly selective alternative for the synthesis of this compound.[7]
Caption: Workflow for Enzymatic Reduction.
-
Enzyme Preparation: Prepare a suspension of the ketoreductase enzyme (e.g., from recombinant E. coli) in a suitable aqueous buffer.
-
Substrate Addition: Add 2',6'-dichloro-3'-fluoroacetophenone to the enzyme suspension. A co-solvent may be used to improve substrate solubility.
-
Cofactor Regeneration: Ensure the presence of a cofactor, such as NADH, and a system for its regeneration.
-
Reaction: Incubate the reaction mixture at a controlled temperature and pH with gentle agitation. Monitor the progress of the reaction by HPLC.
-
Product Extraction: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent.
-
Purification: The organic extract is dried, and the solvent is evaporated. The product is then purified, typically by chromatography.
Chemical Resolution
Chemical resolution involves the separation of a racemic mixture of 1-(2,6-dichloro-3-fluorophenyl)ethanol. This is achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated.
Caption: Workflow for Chemical Resolution.
-
Diastereomer Formation: React the racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol with a chiral resolving agent, such as a chiral carboxylic acid, in a suitable solvent to form diastereomeric esters.
-
Separation: Separate the diastereomers based on their different physical properties, most commonly through fractional crystallization or chromatography.
-
Enantiomer Liberation: Hydrolyze the separated diastereomer (e.g., the ester of the (S)-alcohol) to liberate the pure this compound.
-
Purification: Purify the final product to remove the resolving agent and any remaining impurities.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of at least two major pharmaceutical drugs: Crizotinib and Crisaborole.
Role in the Synthesis of Crizotinib
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8] The (S)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol is crucial for establishing the correct stereochemistry in the Crizotinib molecule, which is essential for its biological activity.[9] The synthesis involves the coupling of this chiral alcohol with other heterocyclic fragments to construct the final complex structure of the drug.[10]
Role in the Synthesis of Crisaborole
Crisaborole is a non-steroidal topical medication used for the treatment of atopic dermatitis.[11] While not a direct precursor in all reported syntheses, intermediates structurally related to this compound are utilized in some synthetic routes to establish key structural features of the Crisaborole molecule.[12][13][14] The synthesis of Crisaborole often involves the construction of a benzoxaborole ring system, and the precise substitution pattern on the phenyl ring, which can be derived from intermediates like the topic of this guide, is critical for the drug's efficacy.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] It is also harmful if swallowed.[15]
-
Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[1] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store in a refrigerator.[1][17]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Avoid formation of dust and aerosols.[16]
Conclusion
This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. The development of efficient and highly stereoselective synthetic methods, particularly asymmetric catalytic and enzymatic reductions, has been crucial for its availability. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and professionals involved in the development and manufacturing of life-saving medicines.
References
- 1. This compound | 877397-65-4 [sigmaaldrich.com]
- 2. High Quality Crizotinib Intermediate this compound Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 14. Crisaborole synthesis - chemicalbook [chemicalbook.com]
- 15. 1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8 | Chemsrc [chemsrc.com]
- 16. angenechemical.com [angenechemical.com]
- 17. leap.epa.ie [leap.epa.ie]
Methodological & Application
The Cornerstone of Chiral Synthesis: A Guide to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in Pharmaceutical Applications
In the intricate world of pharmaceutical synthesis, the precise architecture of a molecule dictates its therapeutic efficacy. Chiral intermediates, with their specific three-dimensional arrangements, are the unsung heroes in the development of targeted and effective drugs. Among these, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol stands out as a critical building block, particularly in the synthesis of modern kinase inhibitors. This guide provides an in-depth exploration of this versatile chiral alcohol, offering detailed protocols, mechanistic insights, and a comprehensive overview of its applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Polysubstituted Chiral Alcohol
This compound (CAS No. 877397-65-4) is a non-commercial, highly functionalized chiral secondary alcohol. Its importance in medicinal chemistry stems from the unique combination of its stereochemistry and the electronic and steric properties imparted by its substituted phenyl ring. The dichloro and fluoro substituents play a crucial role in modulating the binding affinity and selectivity of the final active pharmaceutical ingredient (API) to its biological target. The (S)-configuration at the benzylic carbon is often essential for achieving the desired pharmacological activity. This guide will delve into the synthesis of this key intermediate and its subsequent transformations into life-saving medicines.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 877397-65-4 | [1] |
| Molecular Formula | C₈H₇Cl₂FO | [1] |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | White Crystalline Powder | [2] |
| Storage | Keep in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer is recommended. | [2] |
Asymmetric Synthesis: Crafting Chirality
The generation of the (S)-enantiomer with high enantiomeric purity is the first critical step in its utilization. Several methods have been developed to achieve this, moving beyond classical resolution to more efficient catalytic and biocatalytic approaches.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone, is a highly efficient method for producing this compound with excellent enantioselectivity.[3] Ruthenium-based catalysts bearing chiral diphosphine and diamine ligands are particularly effective.
Workflow for Catalytic Asymmetric Hydrogenation
Caption: Catalytic Asymmetric Hydrogenation Workflow.
Detailed Protocol: Asymmetric Hydrogenation
This protocol is based on procedures described in patent literature and offers a robust method for achieving high enantiopurity.[4]
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuBr₂--INVALID-LINK-- or a similar chiral ruthenium catalyst
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous isopropanol
-
Hydrogen gas (high purity)
-
Autoclave
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox, charge a high-pressure autoclave with the chiral ruthenium catalyst (e.g., S/C ratio of 1000) and potassium tert-butoxide.
-
Seal the autoclave and purge with argon gas.
-
Add a solution of 2',6'-dichloro-3'-fluoroacetophenone in anhydrous isopropanol.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Heat the reaction mixture to 40 °C and stir for 21 hours, monitoring the hydrogen pressure.
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, although often the purity is high enough for direct use in the next step.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Biocatalytic Reduction
Enzymatic reduction of 2',6'-dichloro-3'-fluoroacetophenone offers a green and highly selective alternative to chemical catalysis.[5] Ketoreductases (KREDs) are particularly effective, often providing near-perfect enantioselectivity under mild reaction conditions.
Workflow for Biocatalytic Reduction
Caption: Biocatalytic Reduction Workflow.
Detailed Protocol: Biocatalytic Reduction
This protocol is a general guideline for a whole-cell biocatalytic reduction. Specific conditions may vary depending on the chosen ketoreductase and expression system.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone[6]
-
Whole cells expressing a suitable ketoreductase
-
Glucose (for cofactor regeneration)
-
Glucose dehydrogenase (GDH) (if not co-expressed)
-
NADP⁺ or NAD⁺
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Shaking incubator
Procedure:
-
In a baffled flask, prepare a suspension of the whole cells in the phosphate buffer.
-
Add glucose to the desired concentration for the cofactor regeneration system.
-
Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 1 mM.
-
Add 2',6'-dichloro-3'-fluoroacetophenone to the desired substrate concentration. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to aid solubility.
-
Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Application in the Synthesis of Crizotinib
The most prominent application of this compound is as a key intermediate in the synthesis of Crizotinib, a potent dual inhibitor of c-MET and ALK kinases used in cancer therapy.[1] The synthesis involves a crucial Mitsunobu reaction to form the ether linkage with the pyridine core of the drug molecule.
Synthetic Pathway to Crizotinib
Caption: Key Mitsunobu step in Crizotinib synthesis.
Detailed Protocol: Mitsunobu Reaction in Crizotinib Synthesis
This protocol outlines the coupling of this compound with a protected aminopyridine derivative, a key step in the synthesis of Crizotinib.[7]
Materials:
-
This compound
-
5-Bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound, 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine, and triphenylphosphine in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be filtered to remove triphenylphosphine oxide, and the filtrate is concentrated.
-
The crude product, (R)-tert-butyl (5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-yl)carbamate, is then purified by column chromatography. This intermediate is then carried forward through several steps to yield Crizotinib.
Other Potential Synthetic Transformations
The versatility of this compound extends beyond its use in Crizotinib. As a chiral secondary alcohol, it can undergo various other transformations, making it a valuable starting material for the synthesis of other complex molecules.
Oxidation to the Corresponding Ketone
Oxidation of the secondary alcohol functionality regenerates the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. This transformation can be achieved using a variety of mild oxidizing agents. This reaction could be useful in dynamic kinetic resolution processes where the undesired enantiomer is oxidized back to the ketone for further asymmetric reduction.[8]
Common Oxidation Methods:
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine. This method is known for its mild conditions and high yields.[4][9]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that allows for the selective oxidation of primary and secondary alcohols under neutral conditions.[10][11]
Detailed Protocol: Swern Oxidation
This protocol provides a general procedure for the Swern oxidation of a secondary alcohol.[4][12]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DMSO dropwise. Stir the mixture for 15 minutes.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine dropwise, and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2',6'-dichloro-3'-fluoroacetophenone by flash column chromatography on silica gel.
Analytical Methods: Ensuring Enantiopurity
The determination of enantiomeric excess (ee) is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Chiral HPLC Conditions:
A typical method for resolving the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol is as follows:[4]
| Parameter | Condition |
| Column | DAICEL CHIRALPAK AD-RH |
| Mobile Phase | Acetonitrile/Water = 25/75 (v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Times | (S)-enantiomer: ~56.1 min, (R)-enantiomer: ~64.5 min |
Conclusion
This compound is a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its efficient asymmetric synthesis and its pivotal role in the construction of complex kinase inhibitors like Crizotinib highlight its significance. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of this valuable intermediate in their drug discovery and development endeavors. As the demand for highly specific and effective therapeutics continues to grow, the importance of well-characterized and readily accessible chiral intermediates like this compound will only increase.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases | MDPI [mdpi.com]
- 9. ijsart.com [ijsart.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Detailed Experimental Protocol for the Asymmetric Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
An Application Note for Drug Development Professionals
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral building block in the synthesis of several pharmacologically active molecules, most notably as a key intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1][2] The precise stereochemistry of the secondary alcohol is paramount for the efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and highly stereoselective synthetic method is essential for its production.
This document provides a detailed, field-proven protocol for the asymmetric synthesis of the (S)-enantiomer via the catalytic hydrogenation of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. The methodology is grounded in established catalytic principles, ensuring high yield and excellent enantioselectivity.
Principle of the Method: Asymmetric Catalytic Hydrogenation
The core of this protocol is the enantioselective reduction of a prochiral ketone.[3][4] This transformation is achieved using a chiral transition metal catalyst, which creates a chiral environment around the substrate. The catalyst facilitates the transfer of hydrogen from H₂ gas to one specific face of the carbonyl group, preferentially forming one enantiomer of the alcohol over the other.
For this specific synthesis, a Ruthenium-based catalyst featuring a chiral diphosphine ligand is employed. The combination of the metal center and the chiral ligand forms a highly efficient catalytic system capable of achieving exceptional levels of stereocontrol.[5] The general mechanism involves the formation of a ruthenium hydride species, which coordinates the ketone and delivers the hydride to the carbonyl carbon through a six-membered ring transition state, a process extensively studied by Noyori and others.
Experimental Protocol
This protocol is adapted from established procedures demonstrating high yield and enantiomeric excess.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2',6'-Dichloro-3'-fluoroacetophenone | ≥98% | Sigma-Aldrich | Starting material |
| RuBr₂--INVALID-LINK-- | Catalyst | Chiral Catalyst | |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Co-catalyst/Base | |
| 2-Propanol (IPA) | Anhydrous | Solvent | |
| Hydrogen (H₂) Gas | High Purity | Reducing Agent | |
| Argon (Ar) Gas | High Purity | Inert Gas | |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent | |
| Deionized Water | |||
| Saturated Sodium Chloride Solution (Brine) |
Equipment
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Syringes for liquid transfer
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation:
-
Place the chiral catalyst RuBr₂--INVALID-LINK-- (3.22 mg, 3.39 x 10⁻³ mmol) and potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol) into a clean, dry high-pressure autoclave.[5]
-
Rationale: The potassium tert-butoxide acts as a base to facilitate the formation of the active ruthenium hydride catalyst. The substrate-to-catalyst (S/C) ratio in this procedure is approximately 1000.[5]
-
-
Inerting the Atmosphere:
-
Seal the autoclave and purge the vessel thoroughly with argon gas. This is critical to remove oxygen, which can deactivate the catalyst.[5]
-
-
Addition of Substrate and Solvent:
-
Under a positive pressure of argon, add 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, approx. 3.39 mmol) and anhydrous 2-propanol (2.9 mL) via syringe.[5]
-
Rationale: 2-propanol serves as the solvent for the reaction. It is essential to use an anhydrous grade to prevent water from interfering with the catalytic cycle.
-
-
Hydrogenation Reaction:
-
Pressurize the autoclave with hydrogen gas to 10 atm.[5]
-
Begin stirring and heat the reaction mixture to 40°C.[5]
-
Maintain these conditions for 21 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.[5]
-
Rationale: Temperature and pressure are optimized parameters to ensure efficient reaction kinetics and high enantioselectivity. The 21-hour duration allows the reaction to proceed to completion.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the 2-propanol.
-
Add deionized water (e.g., 20 mL) and ethyl acetate (e.g., 20 mL) to the residue and transfer to a separatory funnel.[6]
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 20 mL).[6]
-
Combine the organic layers, wash with saturated brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The literature reports a quantitative yield for this step.[5]
-
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric ketone hydrogenation.
Data Summary and Quality Control
Reaction Parameters and Expected Results
| Parameter | Value | Reference |
| Substrate | 2',6'-dichloro-3'-fluoroacetophenone | [5] |
| Catalyst | RuBr₂--INVALID-LINK-- | [5] |
| S/C Ratio | 1000 | [5] |
| Base | Potassium tert-butoxide | [5] |
| Solvent | 2-Propanol | [5] |
| H₂ Pressure | 10 atm | [5] |
| Temperature | 40 °C | [5] |
| Reaction Time | 21 hours | [5] |
| Expected Yield | ~100% | [5] |
| Expected Optical Purity | 98.5% ee | [5] |
Product Characterization
1. Structural Verification (¹H NMR): The identity of the synthesized compound should be confirmed by proton NMR spectroscopy.
-
Expected ¹H NMR Spectrum (400 MHz, CDCl₃): δ 7.22-7.36 (m, 1H), 6.96-7.10 (m, 1H), 5.58 (q, J=6.9 Hz, 1H), 1.65 (d, J=6.8 Hz, 3 H).[5]
2. Enantiomeric Purity (Chiral HPLC): The enantiomeric excess (% ee) is the most critical quality attribute and must be determined using a chiral stationary phase.
-
Method:
-
Expected Retention Times:
For purification purposes, Supercritical Fluid Chromatography (SFC) is an excellent alternative, offering high resolution and the use of non-toxic mobile phases like CO₂ and ethanol.[]
References
- 1. 2,6-Dichloro-3-fluoroacetophenone [zjjtxc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]
The Pivotal Role of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine, offering the ability to selectively block signaling pathways that drive tumor growth and survival. The stereochemistry of these small molecule inhibitors is often critical to their efficacy and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol , a key chiral precursor for a class of potent kinase inhibitors, most notably Crizotinib.[1][2] This chiral alcohol serves as a critical building block that imparts the necessary three-dimensional orientation for effective binding to the kinase active site.
This guide will delve into the synthetic methodologies for producing this enantiomerically pure precursor, provide detailed protocols for its incorporation into a kinase inhibitor scaffold, and explore the biological context of the final therapeutic agent. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and the analytical techniques required to ensure the quality and purity of the synthesized compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this key precursor is essential for its proper handling, storage, and use in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₈H₇Cl₂FO | [3] |
| Molecular Weight | 209.05 g/mol | [4] |
| Appearance | White to yellow powder or crystals | |
| Boiling Point | 261.3 °C at 760 mmHg | [5] |
| Density | 1.407 g/cm³ | [1] |
| Storage | Refrigerator, in a cool, dry, and well-ventilated place | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [5] |
Synthesis of this compound: A Comparative Approach
The synthesis of enantiomerically pure this compound is a critical first step. Two robust and widely employed methods are asymmetric transfer hydrogenation and enzymatic kinetic resolution. The choice between these methods often depends on available resources, scale, and desired enantiomeric purity.
Method 1: Asymmetric Transfer Hydrogenation
This method offers a direct and highly efficient route to the desired (S)-enantiomer from the corresponding prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. The use of a chiral ruthenium catalyst is central to achieving high enantioselectivity.[6]
Causality of Experimental Choices:
-
Catalyst System: The combination of a ruthenium precursor with a chiral diphosphine ligand (e.g., (S,S)-XylSkewphos) and a chiral diamine ligand creates a highly effective catalyst for the asymmetric transfer of hydrogen from a hydrogen donor (e.g., isopropanol or hydrogen gas) to the ketone. The specific chirality of the ligands dictates the stereochemical outcome of the reduction.
-
Mechanism of Asymmetric Hydrogenation: The reaction is believed to proceed through a metal-ligand bifunctional mechanism. In this concerted, six-membered transition state, a hydride from the ruthenium center and a proton from the amine ligand of the catalyst are simultaneously transferred to the carbonyl group of the ketone.[7][8] This outer-sphere mechanism, where the ketone does not directly coordinate to the metal, is key to the high efficiency and enantioselectivity of the reaction.
-
Base: A base, such as potassium tert-butoxide, is often required to generate the active ruthenium hydride species from the precatalyst.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow.
Detailed Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In an autoclave under an inert argon atmosphere, add RuBr₂--INVALID-LINK-- (3.39 x 10⁻³ mmol, S/C = 1000) and potassium tert-butoxide (6.79 x 10⁻² mmol).[9]
-
Reaction Setup: Under a continuous flow of argon, add 2',6'-dichloro-3'-fluoroacetophenone (3.39 mmol) and 2-propanol (2.9 mL).[9]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atm and stir the reaction mixture at 40°C for 21 hours.[9]
-
Work-up: After confirming the consumption of hydrogen, cool the reaction mixture and carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure to remove the 2-propanol.
-
Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[9]
-
Analysis:
-
Enantiomeric Excess (ee%): Determine the optical purity by chiral HPLC. A typical system uses a DAICEL CHIRALPAK AD-RH column with an acetonitrile/water mobile phase. The retention times for the (S) and (R) enantiomers are typically around 56.1 min and 64.5 min, respectively, allowing for the calculation of ee, which should be >98%.[9]
-
Structural Confirmation: Confirm the structure using ¹H NMR spectroscopy. Expected signals include a doublet for the methyl group around 1.65 ppm and a quartet for the methine proton around 5.58 ppm.[9]
-
Method 2: Enzymatic Kinetic Resolution
This method involves the use of a lipase to selectively acylate one enantiomer of a racemic mixture of 1-(2,6-dichloro-3-fluorophenyl)ethanol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. This is a powerful technique rooted in the principles of green chemistry.
Causality of Experimental Choices:
-
Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), are commonly used due to their high enantioselectivity for a broad range of secondary alcohols and their stability in organic solvents.[7] The enzyme's active site has a specific three-dimensional structure that preferentially binds and acylates one enantiomer over the other.
-
Acyl Donor: An acyl donor, such as isopropenyl acetate or vinyl acetate, is used to provide the acetyl group for the esterification reaction. These are often chosen because the byproduct (acetone or acetaldehyde, respectively) is volatile and easily removed, driving the reaction forward.
-
Solvent: A non-polar organic solvent, such as hexane or toluene, is typically used to solubilize the substrates while maintaining the enzyme's activity.
-
Separation: The separation of the resulting ester from the unreacted alcohol is readily achieved by standard chromatographic techniques due to their different polarities. The desired alcohol can then be obtained by hydrolysis of the ester.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
Detailed Protocol: Enzymatic Kinetic Resolution
-
Racemate Synthesis: Prepare racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol by reducing 2',6'-dichloro-3'-fluoroacetophenone with a reducing agent like sodium borohydride in methanol.[10]
-
Enzymatic Acylation:
-
To a solution of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 equivalent) in anhydrous hexane, add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the substrate).[11]
-
Add isopropenyl acetate (1.5 equivalents).[11]
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate and purify the components by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. This will separate the more non-polar ester from the more polar unreacted alcohol.
-
-
Hydrolysis (if necessary): If the lipase selectively acylates the (S)-enantiomer, the unreacted (R)-alcohol is isolated. To obtain the (S)-alcohol, the separated ester must be hydrolyzed.
-
Dissolve the purified (S)-ester in methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).[12]
-
Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent.
-
Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the (S)-alcohol.[12]
-
-
Analysis:
-
Enantiomeric Excess (ee%): Determine the ee of the resolved alcohol and/or the hydrolyzed ester using chiral HPLC as described in the asymmetric hydrogenation method.
-
Structural Confirmation: Confirm the structure of the final product using ¹H NMR.
-
Application in Kinase Inhibitor Synthesis: The Case of Crizotinib
This compound is a pivotal intermediate in the synthesis of Crizotinib, a dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[1][3] The (S)-configuration of the chiral alcohol is crucial for the potent activity of Crizotinib.
Synthetic Strategy:
The synthesis of Crizotinib from this compound typically involves a Mitsunobu reaction to form a key ether linkage, followed by a Suzuki coupling to introduce the pyrazole moiety, and finally a deprotection step.[13]
Causality of Experimental Choices:
-
Mitsunobu Reaction: This reaction allows for the coupling of the chiral secondary alcohol with a nucleophile (in this case, a hydroxypyridine derivative) with complete inversion of stereochemistry.[14] This is essential to set the correct (R)-configuration of the ether linkage in the final Crizotinib molecule. The use of triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is standard for this transformation.[15]
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a highly versatile and efficient method for forming carbon-carbon bonds. It is used here to couple the brominated pyridine intermediate with a pyrazole-boronic acid or boronate ester derivative.[16]
-
Protecting Groups: A Boc (tert-butyloxycarbonyl) group is often used to protect an amine functionality on the piperidine ring during the Suzuki coupling. This protecting group is stable under the coupling conditions and can be readily removed at the final stage with an acid, such as HCl.[13]
Experimental Workflow: Synthesis of Crizotinib
Caption: Synthesis of Crizotinib workflow.
Detailed Protocol: Synthesis of Crizotinib
-
Mitsunobu Reaction:
-
Dissolve this compound (1.0 eq), 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine (1.0 eq), and triphenylphosphine (1.3 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[17]
-
Cool the mixture to below 0°C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq) while maintaining the temperature below 5°C.[17]
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Purify the crude product by recrystallization from ethanol to obtain (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-(tert-butoxycarbonylamino)pyridine.[17]
-
-
Suzuki Coupling:
-
Combine the bromopyridine intermediate from the previous step (1.0 eq), tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq) in a mixture of DMF and water.[16]
-
Add an aqueous solution of sodium carbonate (3.0 eq).
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere for 6 hours.[16]
-
After cooling, filter the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the Boc-protected Crizotinib.
-
-
Deprotection:
-
Dissolve the Boc-protected Crizotinib in dichloromethane and cool to below 0°C.
-
Add a solution of hydrochloric acid in ethanol and stir the mixture at room temperature for 12 hours.[17]
-
Quench the reaction with water and adjust the pH to >9 with 2N NaOH.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield Crizotinib as an off-white solid.[17]
-
-
Analysis:
-
Purity: Determine the purity of the final compound by RP-HPLC. A typical method uses a C18 column with a gradient of acetonitrile and a buffer (e.g., potassium phosphate).[10]
-
Identity Confirmation: Confirm the structure using ¹H NMR and mass spectrometry. The mass spectrum should show the correct molecular ion peak for Crizotinib.[18]
-
Chiral Integrity: Confirm the enantiomeric purity using a chiral HPLC method to ensure no racemization occurred during the synthesis.[19]
-
Application in Kinase Inhibition: Targeting ALK and c-MET Signaling
Crizotinib, synthesized from the (S)-chiral alcohol precursor, is a potent inhibitor of ALK and c-MET, two receptor tyrosine kinases implicated in the progression of various cancers, particularly non-small cell lung cancer (NSCLC).[15][20]
ALK Signaling Pathway:
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion in NSCLC), drives oncogenesis.[21][22] Activated ALK triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and invasion.[11][23][] Crizotinib acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing its autophosphorylation and the subsequent activation of these downstream pathways.[3]
Caption: ALK signaling pathway and Crizotinib inhibition.
c-MET Signaling Pathway:
The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in normal cellular processes like embryonic development and tissue regeneration. However, in many cancers, the c-MET pathway is dysregulated through gene amplification, mutation, or overexpression, leading to enhanced tumor growth, survival, and metastasis.[13] Similar to its action on ALK, Crizotinib inhibits the kinase activity of c-MET, thereby blocking its oncogenic signaling.
Caption: c-MET signaling pathway and Crizotinib inhibition.
Conclusion
This compound is a cornerstone chiral building block in the synthesis of a new generation of targeted kinase inhibitors. Its enantioselective synthesis, achievable through robust methods like asymmetric hydrogenation and enzymatic resolution, is paramount to the biological activity of the final therapeutic agent. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers to confidently synthesize and utilize this important precursor in their drug discovery and development endeavors. A thorough understanding of both the chemical synthesis and the biological application of such precursors is essential for the continued advancement of precision oncology.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. This compound | C8H7Cl2FO | CID 11557536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 14. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 15. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 20. SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 22. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Reduction Strategies for the Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Introduction
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral intermediate in the synthesis of several pharmacologically active molecules, most notably as a key building block for the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1] The stereochemistry at the alcohol center is paramount for the efficacy of the final drug substance. Therefore, the development of robust, scalable, and highly enantioselective methods for its synthesis is of significant interest to the pharmaceutical industry.
This document provides a detailed guide to the primary asymmetric reduction methodologies for converting the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone, into the desired (S)-alcohol enantiomer. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis of their respective advantages and considerations. The methods covered include transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, chiral oxazaborolidine-mediated reduction, and biocatalytic approaches.
Method 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, represent a cornerstone of asymmetric ketone reduction.[2][3] These systems typically employ a ruthenium(II) center coordinated to a C₂-symmetric chiral diphosphine ligand, such as BINAP or its derivatives. The catalyst facilitates the stereoselective addition of hydrogen to the carbonyl group, with the chiral ligand environment dictating the facial selectivity of the hydride attack.[4]
Scientific Principles & Mechanistic Insight
The catalytic cycle of Noyori-type asymmetric hydrogenation involves the formation of a ruthenium hydride species.[2][4] The ketone substrate coordinates to the metal center, and the hydride is then transferred to the carbonyl carbon through a well-defined transition state. The steric and electronic properties of the chiral ligand create a highly organized environment that preferentially allows the ketone to approach from one face, leading to the formation of a single enantiomer of the alcohol product. The presence of a base, such as potassium tert-butoxide, is often crucial for the activation of the precatalyst and to facilitate the hydrogenation process.[5][6]
A schematic of the catalytic cycle is presented below:
Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from a reported synthesis of this compound.[5]
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone (CAS: 290835-85-7)[7][8]
-
RuBr₂--INVALID-LINK-- (or a similar chiral Ru(II) catalyst)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (IPA), anhydrous
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Autoclave or high-pressure reactor
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation: Charge a high-pressure autoclave with the chiral ruthenium precatalyst (e.g., 3.22 mg, 3.39 x 10⁻³ mmol, for a substrate/catalyst ratio of 1000) and potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol).[5]
-
Inerting: Seal the reactor and purge thoroughly with argon or nitrogen gas to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add a solution of 2',6'-dichloro-3'-fluoroacetophenone (0.70 g, 3.39 mmol) dissolved in anhydrous 2-propanol (2.9 mL) to the reactor via syringe or cannula.[5]
-
Pressurization: Purge the reactor headspace with hydrogen gas (3 cycles) before pressurizing to the desired pressure (e.g., 10 atm).[5]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 40°C) and stir vigorously for the required duration (e.g., 21 hours). Monitor the reaction progress by observing the drop in hydrogen pressure.[5]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel or by distillation if required.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR. The enantiomeric excess (ee) can be determined by chiral HPLC analysis. A typical method uses a DAICEL CHIRALPAK AD-RH column with an acetonitrile/water mobile phase.[5]
Data Summary
| Parameter | Condition |
| Substrate | 2',6'-dichloro-3'-fluoroacetophenone |
| Catalyst | RuBr₂--INVALID-LINK-- |
| Substrate/Catalyst (S/C) Ratio | 1000:1 |
| Reducing Agent | H₂ gas |
| Pressure | 10 atm |
| Base | Potassium tert-butoxide |
| Solvent | 2-Propanol |
| Temperature | 40°C |
| Time | 21 hours |
| Yield | 100% (quantitative)[5] |
| Enantiomeric Excess (ee) | 98.5%[5] |
Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[9][10] It utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, typically borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS).[11]
Scientific Principles & Mechanistic Insight
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone substrate.[12] The boron atom of the oxazaborolidine acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination orients the ketone in a sterically defined manner. Simultaneously, the nitrogen atom of the catalyst acts as a Lewis base, coordinating to the external borane molecule. This brings the hydride source into close proximity, facilitating an intramolecular hydride transfer to one face of the carbonyl.[9][12] The stereochemical outcome is highly predictable based on the chirality of the proline-derived amino alcohol used to synthesize the catalyst.[10][13] Recent studies also suggest that London dispersion forces, in addition to sterics, play a crucial role in determining the enantioselectivity.[14][15]
Caption: Simplified mechanism of the CBS reduction.
Experimental Protocol: CBS Reduction
This is a general protocol for the CBS reduction of an aryl alkyl ketone, which can be adapted for 2',6'-dichloro-3'-fluoroacetophenone.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution)
-
2',6'-dichloro-3'-fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Catalyst Addition: Under an inert atmosphere, charge the flask with the (S)-CBS catalyst (e.g., 0.1 eq).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Borane Addition: Slowly add the BH₃-THF solution (e.g., 0.6 eq) to the catalyst while maintaining the temperature.
-
Substrate Addition: Dissolve the 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol dropwise to quench the excess borane. (Caution: Hydrogen gas evolution).
-
Work-up: Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the final product for yield and enantiomeric excess as described in the previous method.
Data Summary (Anticipated)
| Parameter | Condition |
| Substrate | 2',6'-dichloro-3'-fluoroacetophenone |
| Catalyst | (S)-(-)-2-Methyl-CBS-oxazaborolidine |
| Catalyst Loading | 5-10 mol% |
| Reducing Agent | Borane-THF complex |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Time | 1-4 hours |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
Method 3: Biocatalytic Asymmetric Reduction
Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative for the synthesis of chiral alcohols.[16][17] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly effective for the reduction of prochiral ketones.[18][19] These enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and often exhibit near-perfect enantioselectivity.
Scientific Principles & Mechanistic Insight
The active site of a ketoreductase is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation.[20] A cofactor, typically the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), is also bound within the active site.[17] The enzyme facilitates the stereospecific transfer of a hydride ion from the cofactor to one face of the ketone's carbonyl group. The resulting alcohol product has a lower binding affinity for the active site and is released, allowing the enzyme to begin a new catalytic cycle. For the process to be synthetically useful, a cofactor regeneration system is required, often achieved by using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or an enzymatic system like glucose/glucose dehydrogenase.[16]
Caption: General workflow for a biocatalytic reduction.
Experimental Protocol: Biocatalytic Reduction
This is a representative protocol based on the use of a commercially available ketoreductase screening kit. The specific enzyme and conditions for the target molecule would be determined through screening.[21][22]
Materials:
-
Ketoreductase (KRED) enzyme (lyophilized powder or solution)
-
Cofactor (NADP⁺ or NAD⁺)
-
Cofactor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH))
-
2',6'-dichloro-3'-fluoroacetophenone
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as co-solvent, if needed for substrate solubility)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a buffered solution containing the cofactor (e.g., 1 mM NADP⁺) and the components of the cofactor regeneration system (e.g., glucose).
-
Enzyme Addition: Add the selected ketoreductase to the buffered solution.
-
Substrate Addition: Add the 2',6'-dichloro-3'-fluoroacetophenone, either directly or as a solution in a water-miscible co-solvent like isopropanol, to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Maintain the pH of the reaction, if necessary.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate.
-
Isolation and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify if necessary and analyze for yield and enantiomeric excess.
Data Summary (Anticipated)
| Parameter | Condition |
| Substrate | 2',6'-dichloro-3'-fluoroacetophenone |
| Catalyst | Ketoreductase (KRED) |
| Reducing Agent | NADPH (regenerated in situ) |
| Solvent | Aqueous Buffer (e.g., pH 7.0) |
| Temperature | 25-37°C |
| Time | 12-48 hours |
| Yield | >90% |
| Enantiomeric Excess (ee) | >99% |
Conclusion
The asymmetric synthesis of this compound can be achieved with high efficiency and enantioselectivity using several modern catalytic methods.
-
Ruthenium-catalyzed asymmetric hydrogenation is a highly efficient, well-established method suitable for large-scale industrial production, providing excellent yields and enantioselectivities.[5]
-
The Corey-Bakshi-Shibata (CBS) reduction offers a reliable and predictable route using readily available reagents and catalysts, making it an excellent choice for laboratory-scale synthesis.[9][11]
-
Biocatalytic reduction represents a green and sustainable approach, operating under mild aqueous conditions to deliver products with exceptional optical purity, which is increasingly favored in pharmaceutical manufacturing.[16][21]
The choice of method will depend on factors such as the scale of the synthesis, available equipment (e.g., high-pressure reactors), cost of reagents and catalysts, and desired environmental impact. All three methodologies provide robust pathways to this critical pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2′,6′二氯-3′-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,6-Dichloro-3-fluoroacetophenone Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. grokipedia.com [grokipedia.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. almacgroup.com [almacgroup.com]
- 17. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 19. scilit.com [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. research.hanze.nl [research.hanze.nl]
- 22. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Abstract: This document provides a comprehensive technical guide on the principal methods for the derivatization of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of pharmaceuticals such as Crizotinib.[1][2] The protocols herein are designed for researchers, analytical scientists, and process chemists in drug development. We detail methodologies for chiral derivatization to determine enantiomeric purity via Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), as well as silylation for analysis by Gas Chromatography (GC). Each section elucidates the underlying chemical principles, provides validated, step-by-step protocols, and explains data interpretation, ensuring scientific rigor and practical applicability.
Introduction: The Significance of this compound
This compound is a critical chiral building block in modern medicinal chemistry. Its stereospecific configuration is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Asymmetric synthesis or resolution methods used to produce this alcohol necessitate robust analytical techniques to verify its enantiomeric purity and overall quality.
Derivatization, the chemical modification of an analyte, serves two primary purposes in the context of this molecule:
-
Determination of Enantiomeric Purity: By reacting the alcohol with a chiral derivatizing agent (CDA), its enantiomers are converted into diastereomers. These diastereomers possess distinct physical properties, allowing them to be distinguished and quantified using standard achiral analytical techniques like NMR or HPLC.[3]
-
Enhancement of Analytical Properties: For techniques like Gas Chromatography (GC), derivatization can significantly improve the analyte's volatility and thermal stability, leading to better chromatographic performance.
This guide provides detailed protocols for the most effective and widely adopted derivatization strategies for this secondary alcohol.
Section 1: Chiral Derivatization for Enantiomeric Purity Analysis
The fundamental principle of chiral derivatization is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[4] An enantiomerically pure CDA reacts with both the (S)- and any contaminating (R)-enantiomer of the alcohol to form two distinct diastereomeric products.
Figure 1: General workflow for chiral derivatization and analysis.
Application Note 1: Mosher's Ester Analysis for Enantiomeric Excess (ee) Determination by NMR
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a premier CDA for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[5] Reaction with the acid chloride form of a single enantiomer of MTPA (e.g., (R)-MTPA-Cl) yields diastereomeric esters. The magnetically anisotropic phenyl group and the strong signal of the -CF₃ group in the resulting esters provide clear, distinguishable signals in both ¹H and ¹⁹F NMR spectra, allowing for precise quantification.[6][7]
Protocol 1: Synthesis of (R)-MTPA Ester for NMR Analysis
Causality and Experimental Choices:
-
Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) is used as it is highly reactive and enantiomerically pure.
-
Solvent: Anhydrous deuterated solvent (e.g., CDCl₃) is used to prevent hydrolysis of the acid chloride and for direct NMR analysis.
-
Base: Anhydrous pyridine serves as a catalyst and scavenges the HCl byproduct, driving the reaction to completion.
-
Inert Atmosphere: A dry nitrogen or argon atmosphere is crucial to prevent moisture from decomposing the highly reactive MTPA-Cl.
Materials and Reagents:
-
This compound sample (approx. 5 mg)
-
(R)-(-)-MTPA-Cl (1.2 molar equivalents)
-
Anhydrous Pyridine (2-3 molar equivalents)
-
Anhydrous Deuterated Chloroform (CDCl₃)
-
NMR tube with cap
-
Nitrogen or Argon gas supply
-
Glass syringes
Step-by-Step Protocol:
-
Carefully dry all glassware in an oven and cool under a stream of dry nitrogen.
-
Place the alcohol sample (~5 mg, 0.024 mmol) into a clean, dry NMR tube.
-
Add 0.6 mL of anhydrous CDCl₃ to dissolve the sample.
-
Add anhydrous pyridine (~4 µL, 0.048 mmol) using a microsyringe.
-
Add (R)-MTPA-Cl (~7.3 mg, 0.029 mmol) to the solution. Note: Perform this addition in a fume hood.
-
Cap the NMR tube, invert several times to mix, and allow the reaction to proceed at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS if necessary). For sterically hindered alcohols, gentle warming (40 °C) may be required.
-
The sample is now ready for direct NMR analysis.
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [pubmed.ncbi.nlm.nih.gov]
- 4. The Retort [www1.udel.edu]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: A Scalable and Enantioselective Approach to the Synthesis and Purification of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Abstract
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a pivotal chiral intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably as a key building block for targeted cancer therapies like Crizotinib and topical anti-inflammatory agents such as Crisaborole.[1][2][3] The stereochemical integrity of this alcohol is paramount, as the (S)-enantiomer dictates the biological efficacy of the final drug molecule.[3] This document provides a comprehensive guide for the large-scale synthesis and purification of this intermediate, focusing on a robust and highly selective asymmetric hydrogenation process. We will detail the underlying chemical principles, provide a step-by-step protocol, and outline rigorous analytical methods for quality control, ensuring the production of high-purity material suitable for pharmaceutical manufacturing.
Introduction: The Strategic Importance of a Chiral Intermediate
In modern drug development, chirality is a critical determinant of pharmacological activity. A specific enantiomer of a drug molecule often fits into a biological target with much higher affinity than its mirror image, leading to the desired therapeutic effect while minimizing off-target side effects. This compound (Figure 1) is a prime example of such a stereochemically crucial intermediate.[3] Its primary application is in the synthesis of Crizotinib, a potent dual inhibitor of c-MET and ALK kinases used in treating certain non-small cell lung cancers.[1][2] The synthesis of this complex API relies on a dependable supply of the (S)-alcohol with exceptionally high enantiomeric purity.
This guide is designed for researchers, process chemists, and drug development professionals, offering field-proven insights into a scalable and economically viable manufacturing process.
Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₇Cl₂FO Molecular Weight: 209.04 g/mol [4] CAS Number: 877397-65-4[4]
Synthetic Strategy: Asymmetric Reduction as the Method of Choice
While several methods exist for producing chiral alcohols, including the enzymatic resolution of racemates, catalytic asymmetric hydrogenation of the corresponding prochiral ketone stands out as the most efficient strategy for large-scale production.[5][6]
Causality for Method Selection:
-
High Enantioselectivity: Modern chiral catalysts can achieve enantiomeric excess (ee) values exceeding 98%, directly yielding the desired isomer in high purity.[7]
-
High Yield & Atom Economy: Unlike kinetic resolutions which have a theoretical maximum yield of 50% for the desired enantiomer, asymmetric reduction can theoretically convert 100% of the starting material to the product.[8]
-
Scalability: The process utilizes standard industrial equipment such as high-pressure reactors and is highly amenable to scale-up from kilograms to multi-ton quantities.[5]
The core of this process is the enantioselective reduction of 2',6'-dichloro-3'-fluoroacetophenone using a chiral catalyst and a hydrogen source.
Caption: High-level workflow for the asymmetric synthesis.
Detailed Protocol: Large-Scale Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone. The selection of the catalyst is critical; Ruthenium-based complexes containing chiral diphosphine and diamine ligands have demonstrated exceptional performance for this transformation.[4][7][9]
3.1. Materials and Equipment
-
Reactor: High-pressure autoclave (e.g., Hastelloy) equipped with temperature control, overhead stirring, and gas inlets/outlets.
-
Starting Material: 2',6'-Dichloro-3'-fluoroacetophenone (Purity >99%).
-
Catalyst: [RuX₂(chiral diphosphine)(chiral diamine)] complex, e.g., RuBr₂--INVALID-LINK--.[4]
-
Base: Potassium tert-butoxide (t-BuOK) or Sodium Amide (NaNH₂).[4][7]
-
Solvent: Anhydrous 2-Propanol or Tetrahydrofuran (THF).[4][7]
-
Hydrogen Source: High-purity hydrogen gas (H₂).
-
Work-up Reagents: Ethyl acetate, deionized water, brine solution, anhydrous sodium sulfate.
3.2. Step-by-Step Protocol
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Inert the vessel by purging with nitrogen or argon gas.
-
Charging Reagents: In the inerted autoclave, charge the chiral Ruthenium catalyst and the base (e.g., potassium tert-butoxide).[4] The substrate-to-catalyst (S/C) ratio is typically high, ranging from 1,000 to 50,000, making the process highly cost-effective.[4][7]
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 2-propanol) followed by the 2',6'-dichloro-3'-fluoroacetophenone.[4]
-
Pressurization and Reaction: Seal the reactor. Purge the headspace multiple times with hydrogen gas before pressurizing to the target pressure (e.g., 10-50 atm).[4][7] Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.[4][7]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 5-24 hours, confirmed by the cessation of hydrogen consumption or by in-process analysis (e.g., HPLC) of a sampled aliquot.[4]
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Add water and ethyl acetate to the residue. Stir to dissolve the product and separate the layers.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]
-
Evaporate the solvent under vacuum to yield the crude this compound as an oil or solid.
-
3.3. Critical Parameter Summary
| Parameter | Typical Range | Impact on Process |
| Substrate/Catalyst Ratio | 1,000 - 50,000 | Affects reaction rate and process cost. Higher ratios are more economical. |
| Hydrogen Pressure | 10 - 50 atm | Higher pressure generally increases the reaction rate. |
| Temperature | 40 - 80 °C | Influences reaction rate and catalyst stability/selectivity. |
| Base | 1-2 mol equivalents | Essential for activating the catalyst.[5] |
| Solvent | 2-Propanol, THF | Must be anhydrous to prevent catalyst deactivation. |
Purification Protocol: Crystallization for High Purity
For large-scale operations, crystallization is the most effective and economical method to achieve the high purity (>99.5%) and enantiomeric excess (>99.8% ee) required for pharmaceutical applications.
Caption: Workflow for purification via crystallization.
4.1. Step-by-Step Protocol
-
Solvent Selection: Choose an appropriate solvent/anti-solvent system. A common choice is a moderately polar solvent in which the product is soluble at elevated temperatures (e.g., Toluene, Ethyl Acetate) and a non-polar anti-solvent in which it is poorly soluble (e.g., Heptane, Hexane).
-
Dissolution: Transfer the crude product to a clean, dry reactor equipped with a condenser and stirrer. Add the primary solvent and heat the mixture until all the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling & Crystallization: Slowly cool the solution to allow for the formation of well-defined crystals. Once the solution becomes cloudy (the cloud point), the cooling rate should be very slow. Seeding with a small crystal of the pure product can be beneficial to induce crystallization.
-
Anti-Solvent Addition: Once crystallization has begun, slowly add the anti-solvent to the mixture while stirring to maximize the product yield.
-
Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours to ensure complete crystallization.
-
Isolation and Drying: Filter the solid product using a Nutsche filter or centrifuge. Wash the filter cake with a cold mixture of the solvent/anti-solvent to remove residual impurities. Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. The final product should be a white crystalline solid.[10]
Analytical Quality Control
Rigorous analytical testing is mandatory to release the final product.
| Analysis | Method | Purpose | Typical Specification |
| Identity | ¹H NMR | Confirms the chemical structure. | Spectrum conforms to reference. |
| Purity Assay | HPLC-UV | Quantifies chemical purity. | ≥ 99.5% |
| Enantiomeric Excess | Chiral HPLC | Determines the ratio of (S) to (R) enantiomers. | ≥ 99.8% ee |
| Residual Solvents | GC-HS | Quantifies any remaining process solvents. | Conforms to ICH guidelines. |
5.1. Chiral HPLC Method Example A validated chiral HPLC method is essential for determining the enantiomeric excess.
-
Column: DAICEL CHIRALPAK AD-RH.[4]
-
Mobile Phase: Acetonitrile / Water (e.g., 25:75 v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detector: UV at 220 nm.[4]
-
Typical Retention Times: (S)-enantiomer: ~56 min, (R)-enantiomer: ~65 min.[4]
Conclusion
The asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone is a highly efficient, scalable, and economically viable method for the large-scale production of this compound. This process, coupled with a robust crystallization protocol, consistently delivers the chiral intermediate with the high chemical and enantiomeric purity required for the synthesis of critical pharmaceuticals. The methodologies described in this guide provide a solid foundation for process development and manufacturing, ensuring a reliable supply of this essential building block.
References
- 1. This compound | 877397-65-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pharmtech.com [pharmtech.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. 2',6'-Dichloro-3'-fluoroacetophenone | High-Purity | RUO [benchchem.com]
- 10. genscript.com [genscript.com]
Application Notes and Protocols: Proper Handling and Storage of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Abstract: This guide provides a comprehensive overview of the essential protocols for the safe handling, storage, and use of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS: 877397-65-4). As a critical chiral intermediate in the synthesis of potent kinase inhibitors like Crizotinib, maintaining its chemical and enantiomeric purity is paramount for successful downstream applications in pharmaceutical research and development.[1][2][3] These application notes are designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data to ensure both experimental integrity and user safety.
Compound Profile and Physicochemical Properties
This compound is a halogenated aromatic alcohol. Its specific stereochemistry, designated by the (S)-configuration, is crucial for its biological activity in subsequent synthetic targets.[4][5] Understanding its physical and chemical properties is the foundation for its proper handling and storage.
The compound typically presents as a white to yellow powder or crystals, though it may also be encountered as a colorless liquid or oil, depending on purity and ambient temperature.[1][4][6] Its high boiling point and flash point indicate relatively low volatility under standard laboratory conditions, but its solubility profile necessitates careful solvent selection.[1][7]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 877397-65-4 | [1][2][8] |
| Molecular Formula | C₈H₇Cl₂FO | [7][9] |
| Molecular Weight | 209.04 g/mol | [7][9][10] |
| Appearance | White to yellow powder or crystals; colorless liquid | [1][7] |
| Boiling Point | 261.33 °C at 760 mmHg | [1][7] |
| Density | ~1.41 g/cm³ | [1][7] |
| Flash Point | 111.85 °C | [1][7] |
| Solubility | Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide. | [7] |
| Stability | Stable under recommended storage conditions. |[8][10] |
Safety, Hazard Identification, and Risk Mitigation
This compound is classified as hazardous and requires careful handling to avoid exposure.[8] The primary risks are irritation to the skin, eyes, and respiratory system.[11] The causality for this irritation stems from its chemical nature as a halogenated organic compound, which can interact with and disrupt biological tissues upon contact.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [11][12] | |
| Signal Word | Warning | [11][12] | |
| Hazard Statements | H315 | Causes skin irritation. | [11] |
| H319 | Causes serious eye irritation. | [11] | |
| H335 | May cause respiratory irritation. | [11] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/vapors. | [8] |
| P280 | Wear protective gloves/eye protection/face protection. | [8] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8] |
Protocol 2.1: Personal Protective Equipment (PPE) and Engineering Controls
This protocol is a self-validating system; adherence ensures a minimal risk of exposure.
-
Engineering Controls (Primary Barrier): All handling of this compound, especially when in powdered form or when creating solutions, must be performed inside a certified chemical fume hood.[13] This prevents the inhalation of dust or vapors and contains any potential spills.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[14] Double-gloving is recommended for handling neat material.
-
Lab Coat: A full-length laboratory coat must be worn and fully fastened. Ensure the material is appropriate for chemical handling.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][15] Do not store or consume food and drink in the laboratory.
Caption: Standard workflow for mitigating risks during handling.
Storage Protocols and Stability Considerations
The long-term stability of this compound is critical for maintaining its high purity. Inconsistent storage conditions can lead to degradation or contamination.
There is some variation in supplier recommendations, with some indicating room temperature storage is acceptable while others specify refrigeration.[9][16] This discrepancy often relates to the duration of storage and shipping conditions versus long-term archival. For maximal preservation of the compound's integrity, especially its enantiomeric purity, refrigerated storage is the most authoritative and trustworthy recommendation.
Protocol 3.1: Recommended Long-Term Storage (>1 Month)
-
Temperature: Store the compound in a refrigerator at 2-8 °C . This minimizes the rate of any potential degradation pathways.
-
Atmosphere: For the highest level of protection, store the compound under an inert atmosphere (e.g., argon or nitrogen). This involves placing the primary container inside a larger, sealed container that has been purged with inert gas. This is particularly important to prevent slow oxidation.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress.[8][15] Use containers made of appropriate materials (e.g., amber glass) to protect from light, although specific light sensitivity is not prominently documented.
-
Segregation: Store separately from incompatible materials, such as strong oxidizing agents and strong bases.[4][8] Accidental contact can lead to vigorous and hazardous reactions.[17]
Protocol 3.2: Short-Term (In-Use) Storage (<1 Month)
-
Temperature: Storage in a cool, dry, and well-ventilated place at ambient room temperature is acceptable for short durations.[8][16]
-
Container: The container must be kept tightly closed when not in use.[8]
-
Location: Keep the container in a designated area away from heat sources or direct sunlight.[13][15]
Caption: Decision protocol for proper storage location.
Handling and Use Protocols
Protocol 4.1: Dispensing and Weighing (Solid Form)
-
Allow the container to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which can compromise its integrity.
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use clean spatulas and weighing vessels.
-
Close the container tightly immediately after dispensing the required amount.
Protocol 4.2: Preparation of Solutions
-
Consult the solubility data (Table 1). Methanol and N,N-Dimethylformamide (DMF) are suitable solvents.[7]
-
Add the desired volume of solvent to a tared and appropriately sized volumetric flask.
-
Slowly add the weighed this compound to the solvent.
-
Mix by swirling or using a magnetic stirrer until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
If storing the solution, use a tightly sealed container and store under the conditions recommended in Protocol 3.1, protecting it from light.
Protocol 4.3: Spill Management
-
Personnel Safety: Evacuate the immediate area if the spill is large. Ensure proper PPE is worn before cleanup.
-
Containment: For solid spills, carefully sweep up the material and place it into a sealed container for disposal.[8] Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Scoop the absorbed material into a suitable container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
-
Disposal: All contaminated materials must be disposed of as hazardous waste.[8]
Protocol 4.4: Waste Disposal
-
Dispose of unused material and contaminated items in a designated, labeled hazardous waste container.[8]
-
Never dispose of this chemical down the drain or in general waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Summary and Key Recommendations
-
Always consult the SDS before use. [8]
-
Handle exclusively within a chemical fume hood. [13]
-
Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat are mandatory.
-
For long-term storage, refrigerate at 2-8 °C under a dry, inert atmosphere.
-
Allow the container to warm to room temperature before opening to prevent moisture contamination.
-
Dispose of all waste in accordance with institutional and regulatory guidelines. [8]
References
- 1. This compound CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 877397-65-4 [chemicalbook.com]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. This compound | China Supply [boulingchem.com]
- 5. Biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro... [publinova.nl]
- 6. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. This compound | 877397-65-4 [sigmaaldrich.com]
- 12. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8 | Chemsrc [chemsrc.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. assets.eshop-live.com [assets.eshop-live.com]
- 16. 330156-50-8|(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 17. extapps.dec.ny.gov [extapps.dec.ny.gov]
The Cornerstone of Kinase Inhibition: Applications of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in Medicinal Chemistry
Introduction: The Strategic Importance of Chiral Alcohols in Targeted Therapy
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is paramount. Chiral building blocks are the linchpins in this endeavor, providing the three-dimensional architecture necessary for precise interaction with biological targets. Among these, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS: 877397-65-4) has emerged as a critical intermediate, most notably in the synthesis of targeted cancer therapies.[1][2] Its unique polysubstituted phenyl ring and, crucially, its (S)-stereochemistry, make it an indispensable precursor for a class of potent kinase inhibitors.[2][3]
This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. We will delve into the synthetic protocols for this chiral alcohol, its subsequent conversion to Crizotinib, and the profound stereochemical implications for biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery and development programs.
Core Application: Synthesis of Crizotinib, a First-in-Class ALK Inhibitor
This compound is the key starting material for introducing the chiral ether linkage in Crizotinib (3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine).[4][5] This specific (R)-configuration in the final molecule is essential for its potent inhibition of the ALK tyrosine kinase, a key driver in certain types of non-small cell lung cancer (NSCLC).[4][6]
The synthesis of Crizotinib from this chiral alcohol typically involves a stereoinverting Mitsunobu reaction, followed by a Suzuki coupling to introduce the pyrazole-piperidine moiety, and a final deprotection step.
The Critical Role of Stereochemistry: An Insight into Structure-Activity Relationship (SAR)
The choice of the (S)-enantiomer of the alcohol is not arbitrary; it is a deliberate design element crucial for the therapeutic efficacy of Crizotinib. The Mitsunobu reaction proceeds with an inversion of stereochemistry, meaning the (S)-alcohol is converted to an (R)-ether in the final drug molecule.
Studies have revealed a stark difference in the biological activity of the Crizotinib enantiomers. The clinically approved (R)-enantiomer is a potent inhibitor of ALK.[6] In contrast, the (S)-enantiomer is significantly less active against ALK but has been identified as a nanomolar inhibitor of MTH1 (MutT homolog 1), an enzyme involved in preventing DNA damage.[6] This highlights the critical importance of enantiomeric purity in the starting material to ensure target selectivity and avoid potential off-target effects. The phenyl group of the side chain of Phe27 in the (R)-crizotinib/MTH1 complex is far from the piperidine ring of (R)-crizotinib, suggesting that Phe27 has more favorable interactions with (S)-crizotinib.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the chiral building block and its subsequent conversion to Crizotinib. These protocols are derived from established patent literature and scientific publications.
Protocol 1: Asymmetric Synthesis of this compound
The enantiomerically pure alcohol is most efficiently prepared via the asymmetric reduction of its corresponding ketone, 2',6'-dichloro-3'-fluoroacetophenone. Both chemocatalytic and biocatalytic methods have proven effective.
Method A: Asymmetric Catalytic Hydrogenation
This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity and yield.
Reaction Scheme:
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles |
| 2',6'-Dichloro-3'-fluoroacetophenone | 290835-85-7 | 207.03 | 20.7 g | 100 mmol |
| Chiral Ruthenium Catalyst (e.g., Ru-Amine Complex) | Varies | Varies | 0.01 mmol (S/C=10000) | 0.01 mmol |
| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 112.21 | 1.12 g | 10 mmol |
| 2-Propanol (IPA) | 67-63-0 | 60.10 | 100 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 5-10 atm | - |
Step-by-Step Procedure:
-
Reactor Setup: To a high-pressure stainless-steel autoclave, add the chiral ruthenium catalyst and potassium tert-butoxide under an inert argon atmosphere.
-
Reagent Addition: Add 2',6'-dichloro-3'-fluoroacetophenone and 2-propanol to the autoclave.
-
Reaction: Seal the reactor, purge with hydrogen gas three times, and then pressurize to 5-10 atm with hydrogen.
-
Heating and Stirring: Heat the reaction mixture to 40-50 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by analyzing aliquots via chiral HPLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the 2-propanol.
-
Extraction: Add water (100 mL) and ethyl acetate (100 mL) to the residue. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Purify the crude product by silica gel column chromatography if necessary. Determine the chemical purity by ¹H NMR and the enantiomeric excess (e.e.) by chiral HPLC. An e.e. of >99% is often achievable.[2]
Protocol 2: Synthesis of Crizotinib via Mitsunobu and Suzuki Coupling
This protocol outlines the conversion of this compound into Crizotinib.
Workflow Diagram:
Caption: Synthetic workflow for Crizotinib from the chiral alcohol.
Step 2A: Mitsunobu Reaction
Materials & Reagents:
| Reagent | CAS Number | Quantity (Example Scale) | Moles (mmol) |
| This compound | 877397-65-4 | 2.09 g | 10 |
| tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | - | 2.91 g | 10 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 3.15 g | 12 |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 2.43 g | 12 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 50 mL | - |
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound, tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate, and triphenylphosphine in anhydrous THF.[7]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
DIAD Addition: Add DIAD dropwise to the cooled solution, ensuring the internal temperature remains below 5 °C.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization from ethanol to yield tert-butyl (5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-yl)carbamate as a white solid.[7]
Step 2B: Suzuki Coupling
Materials & Reagents:
| Reagent | CAS Number | Quantity (Example Scale) | Moles (mmol) |
| tert-butyl (5-bromo-3-((R)-1-(...))pyridin-2-yl)carbamate (from Step 2A) | - | 2.41 g | 5 |
| tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | 877399-73-0 | 1.96 g | 5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 183 mg | 0.25 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 1.59 g | 15 |
| 1,4-Dioxane/Water mixture (e.g., 4:1) | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: To a flask, add the bromo-pyridine intermediate from Step 2A, the pyrazole boronic ester, and the palladium catalyst.
-
Solvent and Base: Add the dioxane/water solvent mixture and an aqueous solution of sodium carbonate.
-
Reaction: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction to 80-90 °C and stir for 4-8 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the fully protected Crizotinib intermediate.
Step 2C: Deprotection
Materials & Reagents:
| Reagent | CAS Number | Quantity (Example Scale) | Moles (mmol) |
| Protected Crizotinib (from Step 2B) | - | 1.63 g | 2.5 |
| Hydrochloric Acid (in Dioxane or EtOH) | 7647-01-0 | ~4M solution, 10 mL | 40 |
| Dichloromethane (DCM) | 75-09-2 | 20 mL | - |
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected Crizotinib intermediate in dichloromethane.
-
Acid Addition: Cool the solution to 0 °C and add the hydrochloric acid solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the removal of the Boc protecting groups by LC-MS.
-
Work-up: Quench the reaction by carefully adding water. Adjust the pH to >9 with a 2N NaOH solution.
-
Extraction: Extract the product into dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Crizotinib as an off-white solid.[7]
Conclusion and Future Outlook
This compound stands as a testament to the power of stereocontrolled synthesis in modern drug development. Its role as a key precursor to Crizotinib underscores the necessity of accessing enantiomerically pure building blocks to create safe and effective targeted therapies. The protocols detailed herein provide a robust framework for the synthesis and application of this vital intermediate. As the field of medicinal chemistry continues to evolve, the demand for such precisely engineered chiral synthons will undoubtedly grow, paving the way for the discovery of new generations of kinase inhibitors and other life-saving pharmaceuticals.
References
- 1. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 2. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]
- 3. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
Application Notes & Protocols for the Biocatalytic Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biotransformation methods for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This chiral alcohol is a critical intermediate in the production of several active pharmaceutical ingredients (APIs), including the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib and the phosphodiesterase 4 (PDE4) inhibitor Crisaborole.[1][2][3][4] The focus of this guide is on the use of ketoreductases (KREDs) and whole-cell biocatalysts for the stereoselective reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone.
Introduction: The Significance of Stereochemistry in Pharmaceutical Synthesis
The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. The synthesis of single enantiomers has, therefore, become a cornerstone of modern drug development.[5] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a green and efficient alternative to traditional chemical synthesis for producing chiral molecules.[5][6] This approach often circumvents the need for harsh reaction conditions, hazardous reagents, and complex purification steps associated with chemical methods.[7]
This compound is a prime example of a chiral building block where precise stereocontrol is paramount. Its synthesis via biotransformation is a key step in ensuring the stereopurity of the final API.
Biotransformation Strategies: A Tale of Two Catalysts
The asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone to this compound can be effectively achieved using two main biocatalytic approaches: isolated ketoreductases and whole-cell systems. The choice between these depends on factors such as process scale, cost, and the need for cofactor regeneration.
Isolated Ketoreductases (KREDs): Precision and Potency
Ketoreductases are a class of oxidoreductase enzymes that catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to a carbonyl group, producing a chiral alcohol. The high enantioselectivity of KREDs makes them ideal for the synthesis of this compound.[8][9]
Mechanism of Action: The enzymatic reduction involves the binding of the ketone substrate and the NADPH or NADH cofactor within the active site of the KRED. The stereochemical outcome is dictated by the specific orientation of the substrate relative to the cofactor, a principle often described by Prelog's rule. For the synthesis of the (S)-enantiomer, an anti-Prelog type of reductase is typically required.[6][10][11]
Cofactor Regeneration: A critical aspect of using isolated KREDs is the stoichiometric requirement for expensive nicotinamide cofactors. To make the process economically viable, an efficient cofactor regeneration system is essential. Common strategies include:
-
Enzyme-coupled regeneration: Utilizing a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), to regenerate the oxidized cofactor (NADP+ or NAD+) back to its reduced form (NADPH or NADH).[12][13]
-
Substrate-coupled regeneration: Using a co-substrate, like isopropanol, which is oxidized by the KRED to regenerate the cofactor, with acetone as the byproduct.[5]
Caption: KRED-catalyzed reduction with GDH cofactor regeneration.
Whole-Cell Biocatalysis: Nature's Miniature Factories
Employing whole microbial cells as biocatalysts offers several advantages over isolated enzymes.[7] The cellular machinery naturally contains the necessary cofactors and often possesses inherent regeneration systems.[14][15] This approach can be more cost-effective as it eliminates the need for enzyme purification and the external addition of expensive cofactors.[7]
Suitable Microorganisms: A variety of microorganisms have been identified as effective biocatalysts for the asymmetric reduction of ketones. These include yeasts such as Candida parapsilosis and bacteria like Lactobacillus kefir.[10][16][17] Recombinant E. coli strains overexpressing specific KREDs are also widely used, offering the benefits of high enzyme activity and tailored selectivity.[18][19]
Process Considerations: When using whole-cell biocatalysts, several factors need to be optimized:
-
Cell permeability: The cell membrane can act as a barrier to substrate entry and product exit. Permeabilization methods, such as the use of organic solvents or detergents, can enhance reaction rates.
-
Competing enzymes: The presence of other native enzymes in the host organism may lead to the formation of byproducts or the degradation of the desired product.
-
Toxicity: High concentrations of the substrate or product can be toxic to the microbial cells, necessitating careful control of their concentrations.
Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound using both an isolated enzyme and a whole-cell system.
Protocol 1: Asymmetric Reduction using an Isolated Ketoreductase with Glucose Dehydrogenase for Cofactor Regeneration
Materials:
-
Ketoreductase (KRED) specific for the (S)-alcohol formation
-
Glucose Dehydrogenase (GDH)
-
2',6'-dichloro-3'-fluoroacetophenone (substrate)[20][21][22][23]
-
NADP+ (or NAD+)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature and pH control
-
Magnetic stirrer
Procedure:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
In the reaction vessel, dissolve D-glucose (1.2 equivalents) and NADP+ (0.01 equivalents) in the buffer.
-
Add the KRED and GDH to the reaction mixture.
-
Dissolve the 2',6'-dichloro-3'-fluoroacetophenone (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction vessel.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle stirring.
-
Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or GC for substrate conversion and enantiomeric excess of the product.
-
Once the reaction is complete (typically >99% conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Whole-Cell Bioreduction using Recombinant E. coli
Materials:
-
Recombinant E. coli cells overexpressing a suitable (S)-selective KRED
-
Growth medium (e.g., LB broth with appropriate antibiotic)
-
Inducer (e.g., IPTG)
-
2',6'-dichloro-3'-fluoroacetophenone (substrate)
-
Glucose (as a carbon source and for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Centrifuge
-
Shaking incubator
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the recombinant E. coli in the growth medium and grow overnight.
-
Use the starter culture to inoculate a larger volume of fresh medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of the KRED by adding the inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 20-25°C) for several hours or overnight.
-
-
Bioreduction:
-
Harvest the cells by centrifugation and resuspend them in phosphate buffer (pH 7.0) to a desired cell density.
-
Add glucose to the cell suspension.
-
Add the 2',6'-dichloro-3'-fluoroacetophenone substrate (dissolved in a co-solvent if necessary).
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking.
-
Monitor the reaction progress as described in Protocol 1.
-
-
Product Isolation:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
The product can also be extracted from the cell pellet if it has partitioned into the cells.
-
Combine the organic extracts, dry, and concentrate to obtain the product.
-
Caption: Workflow for whole-cell bioreduction.
Data and Performance Comparison
The following table summarizes typical performance data for the biotransformation of 2',6'-dichloro-3'-fluoroacetophenone.
| Biocatalyst System | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Reference |
| Isolated KRED from Lactobacillus kefir mutant | 150 | >99 | >99.9 | 12 | |
| Recombinant E. coli with KRED | 50 | >95 | >99 | 24 | [8] |
| Zygosaccharomyces rouxii (whole-cell) | 10 | 85-99 | ~95 | 48 | [19] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Inactive enzyme/cells- Insufficient cofactor regeneration- Substrate/product inhibition | - Verify enzyme/cell activity with a standard substrate- Optimize cofactor and co-substrate concentrations- Implement substrate feeding or in situ product removal |
| Low Enantioselectivity | - Incorrect enzyme selection- Presence of competing enzymes (in whole cells) | - Screen for a more selective KRED- Use an engineered host strain with deleted competing enzyme genes |
| Cell Lysis | - High substrate/co-solvent concentration | - Reduce initial substrate/co-solvent concentration- Immobilize the whole cells to improve stability[18] |
Conclusion
Biotransformation methods offer a powerful and sustainable approach for the synthesis of this compound. Both isolated enzymes and whole-cell systems can achieve high conversion and excellent enantioselectivity. The choice of the specific biocatalyst and process conditions should be tailored to the desired scale and economic considerations of the manufacturing process. The protocols and data presented in these notes serve as a valuable resource for developing robust and efficient biocatalytic processes for the production of this key pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 9. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 10. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Coupling metal and whole-cell catalysis to synthesize chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 2,6-Dichloro-3-fluoroacetophenone [zjjtxc.com]
- 21. Page loading... [wap.guidechem.com]
- 22. 2,6-Dichloro-3-fluoroacetophenone, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. chembk.com [chembk.com]
Troubleshooting & Optimization
improving the yield and purity of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Welcome to the technical support resource for the stereoselective synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges in achieving high yield and enantiomeric purity for this critical chiral intermediate. The following content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable solutions to issues encountered during laboratory and scale-up operations.
Introduction: The Synthetic Landscape
This compound is a key chiral building block, notably used in the synthesis of various pharmaceutical agents. Its synthesis is most commonly achieved via the asymmetric reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone.[1][2] The success of this transformation hinges on precise control over the catalytic system to ensure both high conversion (yield) and excellent stereoselectivity (enantiomeric excess, or ee).
The primary routes for this synthesis include:
-
Catalytic Asymmetric Reduction using chiral catalysts like oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction) or transition metal complexes (e.g., Ruthenium-based catalysts).[3][4][5]
-
Biocatalytic Reduction employing enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms.[6][7]
This guide will focus on troubleshooting these prevalent methods.
General Experimental Workflow
A typical workflow for the synthesis and analysis of this compound is outlined below. Each step presents unique challenges and opportunities for optimization.
Caption: General workflow for asymmetric synthesis.
Part 1: Troubleshooting Low Chemical Yield
Low yield is a common issue that can often be traced back to reaction conditions, reagent quality, or catalyst efficacy.
Q1: My reaction has stalled or shows low conversion by TLC/LC-MS. What are the primary causes?
A1: Low conversion can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Cause 1: Inactive Catalyst.
-
Insight: Oxazaborolidine (CBS) catalysts can degrade upon storage, leading to diminished activity.[8][9] Similarly, transition metal catalysts can be sensitive to air and moisture.
-
Solution: For CBS reductions, it is highly recommended to generate the catalyst in situ from the corresponding chiral lactam alcohol and borane immediately before use.[8][9] For pre-formed catalysts, ensure they have been stored under an inert atmosphere and are handled using appropriate anhydrous techniques.
-
-
Cause 2: Insufficient Reducing Agent.
-
Insight: The reducing agent (e.g., borane complex, hydrogen source) is consumed stoichiometrically. It can also be quenched by moisture or protic impurities in the solvent or starting material.
-
Solution: Ensure all solvents and the starting ketone are rigorously dried. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) of the reducing agent. Monitor the reaction for gas evolution (in the case of borane) as an indicator of activity.
-
-
Cause 3: Competing Side Reactions.
-
Insight: Under certain conditions, side reactions can consume the starting material without forming the desired product. For instance, strongly basic conditions might promote undesired condensation reactions.
-
Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. This can provide clues about the competing reaction pathway. Adjusting the temperature or using a milder base (if applicable) can suppress side reactions.[10]
-
Q2: I've achieved full conversion of my starting material, but the isolated yield of the desired alcohol is still low. Why?
A2: This scenario points towards product loss during the workup and purification stages or the formation of non-desired reduction products.
-
Cause 1: Product Loss During Workup.
-
Insight: The product alcohol has some water solubility. During aqueous extraction, a significant amount of product may remain in the aqueous layer, especially if multiple washes are performed.
-
Solution: Minimize the volume of aqueous washes. After the primary extraction, re-extract the aqueous layer with a fresh portion of organic solvent. Always wash the combined organic layers with brine to break up emulsions and remove dissolved water before drying.[11]
-
-
Cause 2: Over-reduction or Hydrodehalogenation.
-
Insight: With highly active catalysts, particularly some transition metal systems, the desired alcohol can be further reduced, cleaving the C-O bond to form an alkyl derivative.[12] Additionally, hydrodehalogenation (replacement of a Cl or F with H) can occur under harsh hydrogenation conditions.
-
Solution: Monitor the reaction carefully and stop it as soon as the starting material is consumed. Overly long reaction times or excessive temperatures can promote these side reactions. If hydrodehalogenation is observed, consider a milder catalyst system or lower hydrogen pressure.
-
-
Cause 3: Evaporative Loss.
-
Insight: The product alcohol is a relatively volatile solid/oil. Aggressive concentration on a rotary evaporator, especially at high vacuum and elevated temperature, can lead to significant product loss.
-
Solution: Concentrate the product solution under reduced pressure at a moderate temperature (e.g., <40 °C).
-
Part 2: Troubleshooting Low Enantiomeric Purity (ee)
Achieving high enantiomeric excess is the primary goal of this asymmetric synthesis. Low ee indicates a loss of stereocontrol.
Q1: My final product shows a low enantiomeric excess (<90% ee) by chiral HPLC. What went wrong?
A1: Poor stereoselectivity is almost always due to factors that either compromise the chiral catalyst's directing ability or promote a non-selective background reaction.
-
Cause 1: Presence of Moisture (The Primary Culprit).
-
Insight: Water is detrimental to many asymmetric catalytic systems. For borane-based reductions, water rapidly quenches the borane, leading to an achiral reduction pathway that produces a racemic mixture.[10] It can also interfere with the catalyst's coordination sphere.[13]
-
Solution: This is the most critical parameter to control. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Argon). Ensure the starting ketone and any other reagents are anhydrous.
-
-
Cause 2: Uncatalyzed "Background" Reduction.
-
Insight: The reducing agent (e.g., BH₃·THF) can directly reduce the ketone without the mediation of the chiral catalyst. This uncatalyzed reaction is non-selective and produces a racemic product, thereby eroding the overall ee. This is particularly problematic at higher temperatures.[8]
-
Solution: Lowering the reaction temperature significantly slows the uncatalyzed background reaction more than the catalyzed one, improving enantioselectivity.[10] Reactions are often run at 0 °C, -20 °C, or even lower. Additionally, ensure slow addition of the reducing agent to maintain a low instantaneous concentration, favoring the faster, catalyzed pathway.
-
-
Cause 3: Incorrect Catalyst-Substrate Matching.
-
Insight: Not all catalysts are universally effective for all substrates. The electronic and steric properties of the 2',6'-dichloro-3'-fluoroacetophenone substrate require a catalyst that can effectively differentiate the two prochiral faces of the carbonyl group.[14][15]
-
Solution: If optimizing conditions for one catalyst (e.g., Me-CBS) fails, screen other catalysts. For example, a bulkier group on the CBS catalyst might improve stereocontrol.[5] Alternatively, switching to a completely different class of catalyst, such as a Noyori-type Ruthenium complex, may be necessary.[1][3]
-
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting logic for low enantiomeric excess.
Part 3: Data & Protocols
Catalyst System Comparison
The choice of catalyst is paramount. Below is a summary of representative catalytic systems used for the asymmetric reduction of ketones.
| Catalyst System | Class | Typical Reducing Agent | Reported Yield | Reported ee | Key Considerations |
| (S)-Me-CBS / Oxazaborolidine | Organocatalyst[16] | BH₃·THF or BH₃·SMe₂ | Good to Excellent | >95% (optimized) | Highly sensitive to moisture. In-situ generation is often preferred.[8][9] |
| RuBr₂[(S,S)-xylskewphos] | Transition Metal | H₂ gas | 100%[17] | 98.5%[17] | Requires pressure equipment (autoclave). May require screening of ligands and bases.[3] |
| Alcohol Dehydrogenase (ADH) | Biocatalyst | Isopropanol or Glucose | Good to Excellent | >99% (optimized) | Requires cofactor regeneration system. Environmentally benign (aqueous media).[6][7] |
Protocol 1: Asymmetric Reduction via in situ Generated CBS Catalyst
This protocol provides a general framework. Molar equivalents and temperatures should be optimized for your specific setup.
-
Apparatus Setup: Under a nitrogen atmosphere, add (1S,2R)-(+)-2-amino-1,2-diphenylethanol (or another suitable amino alcohol precursor) (0.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the solution to 0 °C.
-
Catalyst Formation: Slowly add BH₃·SMe₂ (1.0 M in THF, 0.1 eq) to the amino alcohol solution. Stir for 30 minutes at 0 °C to form the oxazaborolidine catalyst.
-
Substrate Addition: Add a solution of 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) in anhydrous THF to the flask.
-
Reduction: Cool the mixture to the desired temperature (e.g., -20 °C). Add BH₃·SMe₂ (1.0 M in THF, 1.0 eq) dropwise over 1 hour, maintaining the internal temperature. The slow addition is crucial to minimize the uncatalyzed background reaction.[8]
-
Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS until the starting ketone is consumed.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature.
-
Workup: Remove the solvent under reduced pressure. Add ethyl acetate and a saturated solution of NH₄Cl.[11] Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Chiral Purity Analysis by HPLC
Accurate determination of enantiomeric excess is essential.
-
System: High-Performance Liquid Chromatography (HPLC).
-
Chiral Stationary Phase: DAICEL CHIRALPAK AD-RH or similar polysaccharide-based column.[17][18]
-
Mobile Phase: Acetonitrile/Water (25:75 v/v).[17] Isocratic elution is recommended for chiral separations.[18]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.5 mg/mL) in the mobile phase.
-
Injection: Inject 5-10 µL.
-
Analysis: Identify the peaks for the (S) and (R) enantiomers. A sample of the racemic alcohol (synthesized using NaBH₄ without a chiral catalyst) should be run to confirm peak identity.[11] Calculate the enantiomeric excess using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
References
- 1. 2',6'-Dichloro-3'-fluoroacetophenone | High-Purity | RUO [benchchem.com]
- 2. 2 ,6 -Dichloro-3 -fluoroacetophenone 98 290835-85-7 [sigmaaldrich.com]
- 3. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. reddit.com [reddit.com]
identifying side products in the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Welcome to the technical support center for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this critical synthesis. As a key intermediate in the development of various pharmaceuticals, ensuring the purity and stereochemical integrity of this chiral alcohol is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses common and unexpected impurities that can arise during the synthesis of this compound, particularly when employing asymmetric transfer hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone.
Issue 1: Presence of an Unexpected Peak with the Same Mass as the Product in Chiral HPLC
Question: My chiral HPLC analysis shows a peak with the same mass as my desired (S)-enantiomer, but at a different retention time. What is this impurity?
Answer: This is almost certainly the (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol , the undesired enantiomer of your target molecule. The formation of this enantiomeric impurity is a common issue in asymmetric synthesis and directly impacts the enantiomeric excess (ee) of your final product.
Causality: The presence of the (R)-enantiomer indicates a lack of perfect stereocontrol during the asymmetric reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. This can be attributed to several factors:
-
Suboptimal Catalyst Performance: The chiral ligand-metal complex may not be functioning with the expected high degree of stereoselectivity.
-
Impure Chiral Catalyst or Ligand: The enantiomeric purity of the catalyst or its chiral ligand is crucial. Any contamination with the opposing enantiomer of the ligand will lead to the formation of the corresponding undesired product enantiomer.[1][2][3]
-
Reaction Conditions: Temperature, pressure, and reaction time can all influence the stereochemical outcome of the reaction.
Experimental Protocol for Identification and Quantification:
-
Chiral HPLC Method Development:
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose), is essential for separating the enantiomers.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized for baseline separation.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220-280 nm) is standard.
-
Standard: An analytical standard of the racemic mixture of 1-(2,6-dichloro-3-fluorophenyl)ethanol is required to confirm the retention times of both the (S) and (R) enantiomers.
-
-
Quantification:
-
Once the peaks for the (S) and (R) enantiomers are identified, their respective peak areas can be used to calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Mitigation Strategies:
-
Catalyst and Ligand Purity: Ensure the use of high-purity chiral ligands and catalysts from reputable suppliers.
-
Optimization of Reaction Conditions: Systematically vary parameters such as temperature, catalyst loading, and reaction time to maximize enantioselectivity.
-
Recrystallization: In some cases, the desired enantiomer can be preferentially crystallized from a suitable solvent system, thereby enriching the enantiomeric excess of the final product.
Issue 2: A Persistent Peak Corresponding to the Starting Material
Question: My reaction work-up consistently shows the presence of unreacted 2',6'-dichloro-3'-fluoroacetophenone. How can I drive the reaction to completion?
Answer: The presence of the starting material, 2',6'-dichloro-3'-fluoroacetophenone , indicates an incomplete reaction.
Causality:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. This can be due to the presence of impurities in the starting materials or solvents, or thermal degradation.
-
Inadequate Hydrogen Source: In the case of asymmetric transfer hydrogenation, the hydrogen donor (e.g., isopropanol) may be present in a stoichiometric or near-stoichiometric amount and has been consumed before the reaction is complete.
Experimental Protocol for Identification:
-
Chromatographic Analysis (HPLC or GC):
-
An achiral HPLC or GC method can be used to separate the starting material from the product.
-
The identity of the peak can be confirmed by comparing its retention time to that of an authentic standard of 2',6'-dichloro-3'-fluoroacetophenone.
-
Mass spectrometry (LC-MS or GC-MS) can further confirm the identity by matching the mass spectrum with that of the starting material.
-
Mitigation Strategies:
-
Extended Reaction Time: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC until the starting material is no longer detected.
-
Increased Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate and drive it to completion.
-
Excess Hydrogen Donor: When using a transfer hydrogenation protocol, ensure that the hydrogen donor (e.g., isopropanol) is used in a sufficient excess to act as both the hydrogen source and the solvent.
Issue 3: Identification of a Lower Polarity Byproduct
Question: I am observing a non-polar impurity in my crude product. What could this be?
Answer: A likely candidate for a non-polar byproduct is the over-reduced product, 1,3-dichloro-2-fluoro-6-ethylbenzene . This is formed by the complete deoxygenation of the alcohol functionality.
Causality: While asymmetric transfer hydrogenation conditions are generally mild, over-reduction can occur, particularly if the reaction is left for an extended period or if a more reactive catalyst is employed. The benzylic alcohol is susceptible to hydrogenolysis, where the C-O bond is cleaved and replaced with a C-H bond.
Experimental Protocol for Identification:
-
GC-MS Analysis: Gas chromatography-mass spectrometry is the ideal technique for identifying this volatile, non-polar compound. The mass spectrum should show a molecular ion peak corresponding to the deoxygenated product.
-
NMR Spectroscopy: 1H NMR spectroscopy of the purified impurity would show the characteristic signals of an ethyl group (a quartet and a triplet) and the disappearance of the hydroxyl proton and the methine proton signals of the alcohol.
Mitigation Strategies:
-
Careful Monitoring of Reaction Time: Avoid unnecessarily long reaction times.
-
Milder Reaction Conditions: If over-reduction is a persistent issue, consider lowering the reaction temperature or using a less active catalyst system.
Issue 4: Presence of Impurities with a Lower Molecular Weight and a Different Halogen Pattern
Question: My mass spectrometry analysis indicates the presence of compounds with a mass corresponding to the loss of one or more chlorine atoms. What is happening?
Answer: These impurities are likely dehalogenation products . Catalytic hydrogenation, including transfer hydrogenation, can sometimes lead to the cleavage of carbon-halogen bonds, particularly with more reactive halogens like bromine and iodine. While aryl chlorides are generally more stable, dehalogenation can still occur.[4]
Potential Dehalogenation Products:
-
(S)-1-(2-chloro-3-fluorophenyl)ethanol
-
(S)-1-(6-chloro-3-fluorophenyl)ethanol
-
(S)-1-(3-fluorophenyl)ethanol
Causality: The ruthenium catalyst, in the presence of a hydrogen source, can facilitate the reductive cleavage of the C-Cl bond. The steric hindrance around the chlorine atoms in the 2 and 6 positions may influence their relative rates of removal.
Experimental Protocol for Identification:
-
LC-MS or GC-MS Analysis: These techniques are invaluable for identifying dehalogenation products. The mass spectra will show molecular ion peaks that are 34.5 Da (mass of Cl) or 69 Da lower than the desired product. The isotopic pattern for chlorine will also change accordingly.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the impurities, allowing for the unambiguous determination of their elemental composition.
Mitigation Strategies:
-
Catalyst Selection: Some catalyst systems may be more prone to causing dehalogenation than others. Screening different ruthenium catalysts or ligands may identify a more selective system.
-
Control of Reaction Conditions: Milder conditions (lower temperature, shorter reaction time) may disfavor the dehalogenation side reaction.
Summary of Potential Side Products
| Side Product/Impurity | Chemical Name | Origin | Identification Method |
| Enantiomeric Impurity | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Incomplete stereocontrol in asymmetric reduction | Chiral HPLC |
| Unreacted Starting Material | 2',6'-dichloro-3'-fluoroacetophenone | Incomplete reaction | HPLC, GC, LC-MS, GC-MS |
| Over-reduction Product | 1,3-dichloro-2-fluoro-6-ethylbenzene | Hydrogenolysis of the alcohol | GC-MS, NMR |
| Dehalogenation Products | e.g., (S)-1-(2-chloro-3-fluorophenyl)ethanol | Reductive cleavage of C-Cl bond | LC-MS, GC-MS, HRMS |
| Catalyst Residue | Ruthenium and its complexes | Incomplete removal of the catalyst | ICP-MS |
| Solvent-Related Impurity | Acetone | Oxidation of isopropanol (hydrogen donor) | GC |
Visualizing Reaction Pathways
Caption: Main and side reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the asymmetric transfer hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone?
A1: The most critical parameters are the purity of the chiral catalyst and ligand, the reaction temperature, and the choice of hydrogen donor. The enantiomeric purity of your catalyst system will directly dictate the maximum achievable enantiomeric excess of your product. Temperature can affect both the reaction rate and the stereoselectivity; therefore, it should be carefully optimized.
Q2: My reaction is sluggish. What can I do to improve the reaction rate?
A2: To improve a sluggish reaction, you can consider a few options. A modest increase in the reaction temperature may accelerate the reaction, but be mindful of potential impacts on enantioselectivity. You can also try a small increase in the catalyst loading. Ensure that your solvent and starting materials are free of any potential catalyst poisons.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If using hydrogen gas for hydrogenation, ensure the system is properly sealed and operated in a well-ventilated area, away from ignition sources. Ruthenium catalysts, while generally less hazardous than some other heavy metal catalysts, should be handled with care to avoid inhalation or skin contact.[5]
Q4: How can I remove residual ruthenium catalyst from my final product?
A4: Removing residual ruthenium to meet pharmaceutical specifications is crucial. Common methods include treatment with activated carbon, silica gel chromatography, or the use of specific metal scavengers.[5] Crystallization of the final product is also an effective purification step that can significantly reduce the levels of residual metals.[5]
Q5: Can I use a different hydrogen donor for the asymmetric transfer hydrogenation?
A5: While isopropanol is a common and effective hydrogen donor, other secondary alcohols can also be used. Formic acid and its salts are also widely employed as hydrogen sources in transfer hydrogenation and can sometimes offer advantages in terms of reaction rate and irreversibility.[6] The choice of hydrogen donor may require re-optimization of the reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A study on ruthenium-based catalysts for pharmaceutical wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
Technical Support Center: Troubleshooting Enantiomeric Excess in the Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in achieving high enantiomeric excess (ee) during the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents.[1][2] This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Foundational Troubleshooting - Is Your Measurement Accurate?
Before delving into reaction optimization, it is imperative to validate the accuracy of your enantiomeric excess measurement. An unreliable analytical method can lead to significant wasted effort in troubleshooting the synthesis itself.[3][4] The most common analytical techniques for determining the ee of chiral alcohols are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[3][5]
FAQ 1.1: My chiral HPLC/GC analysis shows a low ee. How can I be sure the analytical method is not the source of the problem?
Answer: A systematic validation of your chiral chromatography method is the essential first step.[3]
Protocol 1: Validation of a Chiral HPLC Method
-
Racemic Standard Analysis:
-
Synthesize or purchase a racemic standard of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[6]
-
Inject the racemic standard into your chiral HPLC system.
-
Expected Outcome: You should observe two baseline-separated peaks with a 50:50 area ratio.
-
Troubleshooting:
-
Poor Resolution (Rs < 1.5): If the peaks are not baseline-separated, optimize the mobile phase composition (e.g., the ratio of hexane/isopropanol), flow rate, or column temperature. A different chiral stationary phase may be required if optimization is unsuccessful.[3]
-
Unequal Peak Areas: If the peak areas are not approximately equal, it could indicate an issue with the integration method or a potential bias in the detector response.
-
-
-
Accuracy and Linearity Check:
-
Prepare a series of standards with known ee values (e.g., 90:10, 75:25, and 25:75 ratios of the (S) and (R) enantiomers).
-
Analyze these standards using your developed method.
-
Plot the measured % ee against the known % ee. The resulting graph should be linear with a slope close to 1 and an R² value > 0.99. This confirms the accuracy and linearity of your method over a range of enantiomeric compositions.[3]
-
Section 2: The Heart of the Matter - The Asymmetric Reduction
The conversion of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone, to the desired (S)-alcohol is most commonly achieved via asymmetric reduction.[2] The success of this transformation hinges on the catalyst system and the reaction conditions. A popular and effective method for this type of transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst.[7][8][9]
FAQ 2.1: I am using a CBS reduction protocol, but my ee is consistently low. What are the likely causes related to the catalyst and reagents?
Answer: Low enantiomeric excess in a CBS reduction, and other catalytic asymmetric reductions, can often be traced back to the integrity of the catalyst and reagents.[4][10]
Potential Causes & Solutions:
-
Catalyst Purity and Activity:
-
Cause: The oxazaborolidine catalyst is sensitive to air and moisture, which can lead to its decomposition and a loss of enantioselectivity.[9][11][12] The enantiomeric purity of the catalyst itself is also critical.
-
Solution:
-
Purchase high-purity catalyst from a reputable supplier and store it under an inert atmosphere (argon or nitrogen) at the recommended temperature.
-
If preparing the catalyst in-situ from a chiral amino alcohol and a borane source, ensure the amino alcohol is of high enantiomeric purity and that the reaction is performed under strictly anhydrous conditions.[7][13]
-
Use freshly opened bottles of reagents whenever possible.
-
-
-
Borane Source Quality:
-
Cause: The borane reagent (e.g., BH₃·THF or BH₃·SMe₂) can degrade over time, leading to a lower concentration of the active reducing agent and potentially promoting a non-selective background reduction.
-
Solution: Use a fresh bottle of the borane reagent or titrate older bottles to determine the active concentration.
-
-
Substrate Purity:
-
Cause: Impurities in the 2',6'-dichloro-3'-fluoroacetophenone starting material can sometimes interfere with the catalyst or undergo non-selective reduction, thereby lowering the overall measured ee.[4]
-
Solution: Purify the starting ketone by recrystallization, distillation, or column chromatography if its purity is questionable.
-
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Section 3: Fine-Tuning the Reaction Environment
The stereochemical outcome of an asymmetric reaction is highly dependent on the reaction conditions. Subtle changes in the environment can have a profound impact on the transition state energies, and thus the enantioselectivity.[10]
FAQ 3.1: How do temperature and solvent choice affect the enantioselectivity of my reaction?
Answer: Temperature and solvent are two of the most critical parameters to optimize for achieving high enantiomeric excess.[10][14]
The Impact of Temperature
Generally, lower reaction temperatures lead to higher enantioselectivity.[10][15] This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (S) and (R) products becomes more significant relative to the available thermal energy (kT).
Illustrative Data on Temperature Effect:
| Temperature (°C) | Enantiomeric Excess (% ee) (Illustrative) |
| 25 (Room Temp) | 85% |
| 0 | 92% |
| -20 | 96% |
| -40 | 98% |
| -78 | >99% |
| Note: This data is illustrative and the optimal temperature will vary depending on the specific catalyst and substrate. |
Optimization Strategy: Perform the reaction at a series of decreasing temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C) and analyze the ee for each. Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.
The Role of the Solvent
The solvent can influence enantioselectivity through various interactions, such as coordinating with the catalyst or substrate and stabilizing one of the diastereomeric transition states over the other.[14] For CBS reductions, non-coordinating solvents like toluene and dichloromethane are often preferred over more coordinating solvents like THF, although the optimal solvent is system-dependent.
Optimization Strategy: Screen a range of anhydrous solvents with varying polarities and coordinating abilities.
Illustrative Data on Solvent Effect:
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) (Illustrative) |
| Toluene | 2.4 | 98% |
| Dichloromethane | 9.1 | 95% |
| Tetrahydrofuran (THF) | 7.5 | 88% |
| Diethyl Ether | 4.3 | 91% |
| Note: This data is illustrative. The best solvent must be determined empirically. |
The Mechanism of CBS Reduction
Understanding the mechanism of the CBS reduction can provide insights into why certain parameters are so critical.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
In this mechanism, the borane coordinates to the nitrogen of the oxazaborolidine, which activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron.[8][9][16] The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, favoring one face of the ketone. The subsequent intramolecular hydride transfer occurs through a highly organized six-membered transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[9][12] Factors that disrupt this organization, such as coordinating solvents or high temperatures, can compromise the enantioselectivity.
Section 4: Post-Reaction Strategies for Enantiomeric Enrichment
In some cases, even after extensive optimization, the enantiomeric excess of the product may not meet the desired specifications. In such scenarios, post-reaction enantiomeric enrichment can be a viable strategy.
FAQ 4.1: My optimized reaction gives me an ee of 95%, but I need >99% ee. What are my options?
Answer: Achieving very high levels of enantiomeric purity often requires a final purification step.
-
Chiral Preparative Chromatography (HPLC or SFC): This is a direct method for separating the two enantiomers.[][18] While effective, it can be costly and time-consuming for large-scale production. Supercritical Fluid Chromatography (SFC) is often a more cost-effective and "greener" alternative to HPLC for preparative separations.[18]
-
Enantioselective Crystallization: If the product is crystalline, it may be possible to enhance the enantiomeric excess through crystallization.[19] This can be achieved through:
-
Preferential Crystallization: If the racemate is a conglomerate, it may be possible to selectively crystallize the desired enantiomer from a supersaturated solution.
-
Diastereomeric Salt Formation: The chiral alcohol can be reacted with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by crystallization. The desired enantiomer of the alcohol is then recovered by breaking the salt.
-
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 18. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst Loading for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol Production
Welcome to the technical support center for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading in the asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone. As a critical parameter, catalyst loading directly impacts reaction efficiency, enantioselectivity, and overall process economy. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you in your synthetic endeavors.
I. Understanding the "Why": The Critical Role of Catalyst Loading
In asymmetric hydrogenation, the catalyst is the cornerstone of achieving high enantiomeric excess (e.e.). However, simply increasing the amount of catalyst is not always the optimal approach. The goal of optimization is to find the "sweet spot" where the reaction proceeds to completion in a reasonable timeframe with the desired enantioselectivity, while minimizing the cost associated with often expensive chiral catalysts.
Key considerations for catalyst loading optimization include:
-
Reaction Kinetics: The catalyst loading directly influences the reaction rate. A higher loading generally leads to a faster reaction, but the relationship may not be linear.[1]
-
Enantioselectivity: While a certain catalyst concentration is necessary to induce chirality effectively, excessively high loadings can sometimes lead to a slight decrease in enantioselectivity.[1]
-
Cost-Effectiveness: Chiral catalysts, particularly those based on precious metals like ruthenium and rhodium, are a significant cost driver in synthesis. Minimizing the catalyst loading without compromising yield and purity is crucial for scalable and economically viable processes.
-
Downstream Processing: High catalyst loading can sometimes complicate product purification, requiring additional steps to remove residual metal.
-
Catalyst Stability and Deactivation: Understanding the stability of the catalyst under the reaction conditions is crucial. In some cases, catalyst deactivation can occur over time, and the initial loading must be sufficient to drive the reaction to completion.[2]
II. Troubleshooting Guide: Common Issues in Catalyst Loading Optimization
This section addresses common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively turn over the substrate. | Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%, then to 1.0 mol%). Monitor the reaction progress at each step. |
| Catalyst Deactivation/Inhibition: Impurities in the substrate, solvent, or gases (e.g., oxygen) can poison the catalyst. The product or intermediates may also inhibit the catalyst. | - Ensure all reagents and solvents are of high purity and properly degassed. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). - Consider a fed-batch approach for substrate addition to maintain a low concentration, which can sometimes mitigate substrate or product inhibition.[3] | |
| Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal for catalyst activity. | Review literature for the specific catalyst system being used. Optimize temperature and hydrogen pressure. The choice of solvent can dramatically affect both yield and enantioselectivity.[3] | |
| Low Enantioselectivity (e.e.) | Suboptimal Catalyst Loading: The catalyst concentration may be too high or too low. While less common, high concentrations can sometimes lead to the formation of less selective catalytic species. | Screen a range of catalyst loadings. A lower loading can sometimes improve enantioselectivity. |
| Incorrect Ligand-to-Metal Ratio: For catalysts prepared in situ, an incorrect ratio can lead to the formation of less selective catalytic species. | If preparing the catalyst in situ, ensure precise measurement of the chiral ligand and metal precursor. | |
| Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to proceed through less ordered transition states.[1] | Perform the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst loses its activity over the course of the reaction. | - Increase the initial catalyst loading to compensate for deactivation. - Investigate the cause of deactivation (e.g., by analyzing the reaction mixture for byproducts that may act as poisons). - Consider a catalyst system known for higher stability. |
| Mass Transfer Limitations: In heterogeneous catalysis, or if the catalyst has poor solubility, the reaction rate may be limited by the diffusion of reactants to the catalytic sites. | Improve stirring/agitation. Ensure the catalyst is well-dispersed in the reaction medium. | |
| Inconsistent Results Batch-to-Batch | Variability in Reagent Quality: Impurities in the substrate, solvent, or catalyst can lead to inconsistent performance. | Use reagents from the same batch for a series of experiments. Qualify new batches of reagents before use. |
| Atmospheric Contamination: Trace amounts of oxygen or moisture can affect catalyst activity and longevity. | Ensure a rigorously inert atmosphere is maintained throughout the reaction setup and execution. |
III. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading (Substrate:Catalyst ratio) for the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone?
A1: A common starting point for screening is a substrate-to-catalyst (S/C) ratio of 1000:1 (0.1 mol%).[4] Depending on the activity of the chosen catalyst (e.g., a Ru- or Rh-based complex with a chiral phosphine ligand), this can be adjusted. For highly active catalysts, S/C ratios of 10,000:1 or even higher may be achievable.[5] Conversely, if the reaction is sluggish, an S/C ratio of 100:1 (1 mol%) might be necessary.
Q2: How does hydrogen pressure influence the optimal catalyst loading?
A2: Generally, higher hydrogen pressure can increase the reaction rate, which might allow for a lower catalyst loading to achieve the same conversion in a given time. However, the effect on enantioselectivity can vary depending on the catalyst system and substrate. It is an important parameter to co-optimize with catalyst loading.
Q3: Can I simply reuse the catalyst to reduce costs?
A3: Catalyst reuse is highly desirable but depends on the nature of the catalyst. Homogeneous catalysts, which are dissolved in the reaction medium, are often difficult to recover without complex procedures. Heterogeneous catalysts are designed for easier separation and reuse.[6] If considering reuse, it's essential to perform studies to ensure that the catalyst's activity and enantioselectivity are not compromised after each cycle.
Q4: My enantioselectivity is high, but the conversion is low. Should I increase the catalyst loading?
A4: Yes, increasing the catalyst loading is the most direct approach to improve a low conversion when enantioselectivity is already high. A low conversion with high e.e. suggests that the catalytic cycle is efficient in terms of stereocontrol but that the turnover frequency is low or the catalyst amount is limiting.
Q5: What is the impact of the solvent on catalyst loading optimization?
A5: The solvent plays a crucial role in asymmetric hydrogenation. It can affect the solubility of the catalyst and substrate, the stability of the catalytic species, and even the transition state energies, thereby influencing both rate and enantioselectivity.[3] For instance, protic solvents like methanol or ethanol are commonly used. When optimizing catalyst loading, it's best to do so in the solvent that has already been shown to provide the best selectivity for the specific transformation.
IV. Experimental Protocol: Catalyst Loading Optimization Workflow
This protocol outlines a systematic approach to optimizing catalyst loading for the synthesis of this compound via asymmetric hydrogenation.
Objective: To determine the minimum catalyst loading required to achieve >99% conversion and >98% e.e. within a practical timeframe.
Materials:
-
2',6'-Dichloro-3'-fluoroacetophenone (Substrate)
-
Chiral Catalyst (e.g., (S,S)-TsDPEN-Ru complex)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen source (high purity)
-
Base (if required by the catalyst system, e.g., potassium tert-butoxide)
-
Autoclave or high-pressure reactor
-
Analytical equipment (GC or HPLC with a chiral column, NMR)
Workflow Diagram:
References
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Welcome to the technical support center for the purification of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the unique challenges associated with the purification of this critical chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound to high enantiomeric purity?
A1: The most common and effective methods are chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and classical resolution via diastereomeric salt crystallization. The choice between these methods depends on the scale of purification, available equipment, and the specific impurity profile of your material.
Q2: I have a low enantiomeric excess (ee) after my synthesis. Which purification method is best for enrichment?
A2: Both chiral chromatography and diastereomeric salt crystallization can be effective for enantiomeric enrichment. Chiral SFC is often faster and uses less solvent for preparative separations[1]. Diastereomeric salt crystallization can be very effective and scalable, but it requires more upfront method development to find the right resolving agent and solvent system[2][3].
Q3: What are the most common impurities I should be aware of?
A3: Common impurities include the unreacted starting material, 2',6'-dichloro-3'-fluoroacetophenone, the corresponding (R)-enantiomer, and potentially byproducts from the reduction reaction[4][5][6]. If a palladium catalyst was used in a preceding synthetic step, residual palladium may also be present[7].
Q4: Can this compound racemize during purification?
A4: Benzylic alcohols can be susceptible to racemization, especially under harsh acidic or basic conditions or at elevated temperatures[8][9]. It is crucial to handle the material under mild conditions during purification and storage.
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a powerful tool for the separation of enantiomers. However, achieving optimal resolution for halogenated and fluorinated compounds like this compound can be challenging.
Q: Why am I seeing poor or no separation of enantiomers on my chiral column?
A: Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical parameter for a successful chiral separation[10]. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for chiral alcohols.
-
Expert Insight: For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer unique selectivity[11]. However, traditional polysaccharide phases like Chiralpak® IA, IB, IC, and Chiralcel® OD-H, OJ-H are also highly effective and should be included in your initial screening[12][13].
-
-
Suboptimal Mobile Phase: The composition of the mobile phase significantly impacts selectivity.
-
Protocol for Mobile Phase Screening:
-
Normal Phase (HPLC): Start with a simple mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Screen a range of modifier concentrations (e.g., 5%, 10%, 20%).
-
SFC: Use carbon dioxide as the main mobile phase with an alcohol co-solvent (e.g., methanol or ethanol). Screen a gradient of the co-solvent to find the optimal composition[14][15].
-
Additives: For acidic or basic impurities that may be interfering with the separation, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution[13][16].
-
-
| Parameter | Starting Conditions for Method Development | Rationale |
| Columns (HPLC/SFC) | Chiralpak® IA, IB, IC; Chiralcel® OD-H, OJ-H | These polysaccharide-based columns have a broad applicability for a wide range of chiral compounds, including alcohols[12][13]. |
| Mobile Phase (HPLC) | n-Hexane/Isopropanol (90:10 v/v), n-Hexane/Ethanol (90:10 v/v) | A good starting point for many chiral separations in normal phase mode[13]. |
| Mobile Phase (SFC) | CO2/Methanol or CO2/Ethanol with a gradient | Methanol and ethanol are common and effective co-solvents in SFC for chiral separations[1]. |
| Flow Rate (HPLC) | 1.0 mL/min for analytical columns (e.g., 4.6 mm ID) | A standard starting flow rate for analytical HPLC. |
| Temperature | Ambient (e.g., 25 °C) | Temperature can affect selectivity; start at ambient and explore lower or higher temperatures if needed. |
Q: My peaks are broad or tailing. What can I do?
A: Potential Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to poor peak shape.
-
Expert Insight: As mentioned, the use of additives in the mobile phase can mitigate these effects. For your compound, which is neutral, peak tailing might be caused by interactions with acidic or basic sites on the silica backbone of the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting Step: Reduce the injection volume or the concentration of your sample to see if the peak shape improves.
-
-
Column Memory Effects: If the column has been used with strongly adsorbing compounds or different additives previously, it can affect the performance of your current separation.
-
Best Practice: Dedicate a column for a specific method or have a rigorous column washing procedure in place between different applications.
-
Q: I have a co-eluting impurity. How can I resolve it from my enantiomers?
A: Potential Causes & Solutions:
-
Insufficient Selectivity: The chosen conditions may not be selective enough to separate the impurity from the enantiomers.
-
Optimization Strategy:
-
Screen different CSPs.
-
Systematically vary the mobile phase composition, including trying different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
Adjust the temperature. Sometimes, a small change in temperature can significantly impact selectivity.
-
For SFC, adjusting the backpressure can also alter selectivity[14].
-
-
Troubleshooting Guide: Diastereomeric Salt Crystallization
Classical resolution by forming diastereomeric salts is a powerful technique for large-scale purification. However, it is often perceived as more of an art than a science. Here are some common issues and how to address them.
Q: I am not getting any crystals to form. What should I do?
A: Potential Causes & Solutions:
-
Sub-optimal Solvent System: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from precipitating.
-
Insufficient Supersaturation: The solution may be too dilute.
-
Troubleshooting Step: Try to slowly evaporate the solvent to increase the concentration. Alternatively, you can try adding an anti-solvent (a solvent in which the salts are poorly soluble) to induce crystallization.
-
-
Nucleation Inhibition: Trace impurities can sometimes inhibit the formation of crystal nuclei.
-
Best Practice: Ensure your starting racemic alcohol is of reasonable purity. If necessary, perform a preliminary purification step like a silica gel plug to remove gross impurities. You can also try scratching the inside of the flask with a glass rod to create nucleation sites or adding seed crystals if you have them[17].
-
Q: My product is "oiling out" instead of crystallizing. How can I fix this?
A: Potential Causes & Solutions:
-
High Supersaturation: Rapid cooling or high solute concentration can lead to the formation of a liquid phase (oiling out) instead of a solid crystalline phase[8][18][19].
-
Protocol to Prevent Oiling Out:
-
Slow Down Cooling: Instead of crash-cooling your solution, allow it to cool slowly to room temperature, and then gradually to a lower temperature if needed.
-
Use a More Dilute Solution: Start with a lower concentration of your racemic alcohol and resolving agent.
-
Seeding: Add a small amount of seed crystals of the desired diastereomeric salt to a slightly supersaturated solution to encourage controlled crystal growth over oiling out[8][19].
-
-
-
Inappropriate Solvent: The melting point of your diastereomeric salt may be lower than the crystallization temperature in the chosen solvent.
-
Troubleshooting Step: Try a different solvent system. Sometimes a less polar solvent can favor crystallization[17].
-
| Resolving Agent Class | Common Examples | Suitable for |
| Chiral Acids | Tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid), Mandelic acid, Camphorsulfonic acid | Racemic bases |
| Chiral Bases | Brucine, Strychnine, (R)- or (S)-1-phenylethylamine | Racemic acids |
Note: Since this compound is a neutral alcohol, it must first be derivatized to an acidic or basic moiety (e.g., by forming a phthalate half-ester) to be resolved with a chiral base or acid, respectively[20][21].
Workflow & Visualization
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Low Yield in Crystallization
Caption: Troubleshooting workflow for low crystallization yield.
References
- 1. selvita.com [selvita.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. 2',6'-Dichloro-3'-fluoroacetophenone | High-Purity | RUO [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. ymc.co.jp [ymc.co.jp]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. fagg-afmps.be [fagg-afmps.be]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
stability and degradation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol under various conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS 877397-65-4). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges related to the stability and handling of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and inherent stability of this compound.
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: For optimal long-term stability, this compound should be stored in a refrigerator at 2-8°C. The material should be kept in a tightly sealed, airtight container to prevent exposure to moisture and atmospheric oxygen.[1] It is also recommended to protect the compound from light.[1]
Scientific Rationale:
-
Temperature: Lower temperatures reduce the kinetic energy of molecules, slowing the rate of all potential degradation reactions, including oxidation and thermal decomposition.[2]
-
Airtight Container: The benzylic alcohol functional group is susceptible to oxidation. An airtight container minimizes contact with oxygen, reducing the risk of oxidative degradation to the corresponding ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone.[3][4] It also prevents moisture absorption, which could potentially participate in hydrolytic or other degradative processes.
-
Light Protection: The substituted phenyl ring acts as a chromophore, meaning it can absorb light, particularly in the UV spectrum. This absorbed energy can lead to photolytic degradation.[5][6] Storing in an amber vial or in a dark location is a critical precautionary measure.
Question 2: How stable is the compound in common analytical solvents (e.g., Methanol, Acetonitrile, DMSO) for solution-based assays?
Answer: this compound exhibits good short-term stability in high-purity (HPLC or spectroscopic grade) acetonitrile and methanol. Solutions prepared for analysis should ideally be used within 24 hours. If longer storage is necessary, they should be kept at 2-8°C and protected from light.
Stability in DMSO is generally lower. DMSO can contain trace impurities and is hygroscopic, which can promote degradation over time. Furthermore, care must be taken with DMSO at elevated temperatures, as it can accelerate decomposition. For all solvents, it is crucial to use freshly prepared solutions for quantitative analysis to ensure the highest accuracy.
Scientific Rationale: The primary concern for solution stability is the interaction with the solvent or impurities within it. Protic solvents like methanol could potentially participate in reactions under harsh conditions (e.g., strong acid/base, high heat), but are generally suitable for typical analytical timescales. Acetonitrile is an aprotic and relatively inert solvent, making it an excellent choice for sample preparation.
Question 3: What are the primary known or predicted degradation pathways for this molecule?
Answer: Based on the structure of this compound, a secondary benzylic alcohol, the following are the most probable degradation pathways:
-
Oxidation: This is the most likely degradation pathway. The secondary alcohol can be oxidized to form the corresponding ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[7][8]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. This may involve complex radical reactions or potential dehalogenation, given the presence of chlorine and fluorine atoms on the aromatic ring.[9][10]
-
Acid/Base Catalyzed Degradation: In strongly acidic or basic conditions, dehydration to form an alkene or other rearrangement reactions are possible, although typically requiring harsh conditions (e.g., high heat). The electron-withdrawing nature of the halogen substituents increases the acidity of the hydroxyl proton, making it more susceptible to deprotonation under basic conditions.[11][12]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues that may arise during experimentation.
Guide 1: Inconsistent Assay Results or Loss of Purity Over Time
Issue: You observe a decrease in the main peak area and/or the appearance of a new, significant impurity peak in your HPLC analysis of a recently prepared standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Detailed Steps & Explanations:
-
Analyze Blank Injection: Always begin by injecting your sample solvent (the "blank"). This rules out "ghost peaks" from the HPLC system, contaminated solvent, or vial contaminants.[13]
-
Prepare Fresh Solution: If the blank is clean, immediately prepare a new solution from your solid reference standard and inject it. If this fresh sample shows high purity, it strongly suggests that the compound is degrading in solution over time.
-
Perform Confirmatory Forced Degradation: To identify the likely degradant, perform a rapid forced degradation study.[14][15]
-
Oxidation: Add a small amount of 0.1% hydrogen peroxide to a solution of your compound.
-
Acid/Base: Prepare solutions in 0.1 M HCl and 0.1 M NaOH.
-
Heat: Gently warm a solution to 60°C for a few hours.
-
Analyze these stressed samples by HPLC. If the unknown impurity peak in your original sample matches the retention time of the major peak formed in the peroxide-stressed sample, you have strong evidence that the degradation is oxidative.
-
Guide 2: Planning a Formal Stability or Forced Degradation Study
Objective: To establish the intrinsic stability of this compound and develop a stability-indicating analytical method. This is a critical step in drug development as mandated by regulatory agencies.[15]
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Stress Conditions: Expose the stock solution to the following conditions in separate vials. Include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution (final concentration 3% H₂O₂). Keep at room temperature.[9]
-
Thermal Degradation: Keep a vial of the stock solution at 80°C.
-
Photostability: Expose a solution (and a solid sample) to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][6] Keep a parallel sample wrapped in foil as a dark control.
-
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV.
-
Evaluation:
-
Develop an HPLC method that separates the parent peak from all major degradation products.
-
Calculate the percentage of degradation.
-
If using a mass spectrometer (LC-MS), identify the mass of the degradation products to help elucidate their structures.[16]
-
Predicted Degradation Pathways Diagram
Caption: Predicted degradation pathways for the target compound.
Summary of Expected Stability Data (Hypothetical)
The following table summarizes plausible outcomes from a forced degradation study, designed to guide your experimental expectations.
| Stress Condition | Reagent/Parameters | Time | % Degradation (Parent) | Major Degradation Product(s) |
| Control | 2-8°C, Dark | 48h | < 1% | None significant |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | ~5-10% | Minor unknown peaks |
| Base Hydrolysis | 0.1 M NaOH, 25°C | 8h | ~15-25% | Ketone & other polar species |
| Oxidation | 3% H₂O₂, 25°C | 4h | ~30-40% | 1-(2,6-dichloro-3-fluorophenyl)ethanone |
| Thermal | 80°C in Solution | 48h | ~10-15% | Ketone & minor unknown peaks |
| Photolytic | ICH Q1B Standard | - | ~20-30% | Multiple peaks, likely complex |
References
- 1. This compound | China Supply [boulingchem.com]
- 2. Thermodynamic analysis of alcohol effect on thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts | Semantic Scholar [semanticscholar.org]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol - Impurity Profiling and Remediation
Welcome to the technical support center for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities in this critical chiral intermediate. This compound is a key building block in the synthesis of various pharmaceutical agents, including the potent and selective dual inhibitor Crizotinib.[1][2] Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, quantify, and remove common impurities encountered during your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect when synthesizing or handling this compound?
A1: Based on the common synthetic routes, primarily the asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone, you should be vigilant for the following types of impurities:
-
Process-Related Impurities:
-
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: This is the unwanted enantiomer and the most critical impurity to monitor and control.[3] Its presence directly impacts the enantiomeric excess (e.e.) of your product.
-
2',6'-dichloro-3'-fluoroacetophenone: The unreacted starting material is a common process impurity.[1][4][5]
-
Over-reduction Products: Depending on the reducing agent and conditions, the aromatic ring could potentially be partially hydrogenated, though this is less common with standard methods.
-
-
Reagent-Related Impurities:
-
Residual Solvents: Solvents used during the reaction and workup (e.g., isopropanol, methanol, ethyl acetate, hexane) can be present in the final product.[4][6]
-
Catalyst Residues: If a metal-based catalyst (e.g., Ruthenium-based) is used for the asymmetric reduction, trace amounts of the metal may remain.[4]
-
-
Degradation Impurities:
-
While specific degradation pathways are not extensively documented in the provided literature, prolonged exposure to harsh acidic or basic conditions, high temperatures, or UV light could potentially lead to degradation products.
-
The following diagram illustrates the primary synthetic pathway and the origin of key impurities.
Caption: Synthetic pathway and origin of impurities.
Q2: My enantiomeric excess (e.e.) is lower than expected. How can I improve the chiral purity of my this compound?
A2: Achieving high enantiomeric excess is a common challenge. Here are several strategies to enhance the chiral purity of your product:
-
Optimize the Asymmetric Reduction:
-
Catalyst Choice: The choice of chiral catalyst and ligand is critical. For instance, RuBr₂--INVALID-LINK-- has been shown to yield high e.e.[4] Experiment with different commercially available catalysts and ligands to find the optimal system for your specific conditions.
-
Reaction Conditions: Temperature, pressure (if performing hydrogenation), and reaction time can significantly influence enantioselectivity. A systematic optimization study (e.g., Design of Experiments - DoE) is recommended.
-
-
Purification Techniques:
-
Chiral Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the most effective method for separating enantiomers.[][8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often successful for this class of compounds.[9][10]
-
Classical Resolution: This involves reacting your racemic or enantiomerically-enriched alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods like crystallization or achiral chromatography. The desired enantiomer is then recovered by cleaving the diastereomer.
-
Enrichment by Recrystallization: While not always effective for enantiomers unless a conglomerate is formed, it can be useful for removing other impurities which may then allow for a more effective final chiral purification step.
-
Q3: How can I detect and quantify the (R)-enantiomer and other impurities in my sample?
A3: A robust analytical method is essential for accurate impurity profiling. Chiral HPLC is the gold standard for determining enantiomeric purity.[3]
Recommended Analytical Method: Chiral HPLC
This method is based on published data for the analysis of this compound.[4]
| Parameter | Recommended Conditions | Rationale |
| Column | DAICEL CHIRALPAK AD-RH | Polysaccharide-based CSPs like amylose derivatives provide excellent enantioselectivity for a wide range of chiral compounds, including alcohols.[11] |
| Mobile Phase | Acetonitrile/Water (25:75 v/v) | A reversed-phase method suitable for the polarity of the analyte. |
| Flow Rate | 0.5 mL/min | Provides good resolution and reasonable analysis time. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The phenyl ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Expected Retention | (S)-enantiomer: ~56.1 min | Based on literature data.[4] |
| Times | (R)-enantiomer: ~64.5 min | These will vary based on your specific system and conditions. |
Experimental Protocol: Analytical Method Validation
To ensure your analytical method is suitable for its intended purpose, you should perform a validation according to ICH guidelines, assessing parameters such as:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities (e.g., by spiking with the (R)-enantiomer and starting material).
-
Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of impurities.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
Q4: I have residual starting material (2',6'-dichloro-3'-fluoroacetophenone) in my final product. What is the best way to remove it?
A4: The starting material has a different chemical structure (ketone vs. alcohol) and polarity, which allows for several effective removal strategies.
-
Chromatography:
-
Flash Chromatography: A standard silica gel column chromatography is often sufficient to separate the more polar alcohol product from the less polar ketone starting material. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Preparative HPLC/SFC: If high purity is required, preparative chromatography on an achiral stationary phase (e.g., silica or C18) can be very effective.
-
-
Chemical Treatment (Use with Caution):
-
In some cases, a selective chemical reaction can be used to remove a reactive impurity. For instance, a mild reducing agent that selectively reacts with the ketone but not the alcohol could be used, followed by a workup to remove the new product. This approach is more complex and requires careful development to avoid affecting the desired product.
-
-
Recrystallization:
-
If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities with different solubility profiles. You may need to screen several solvents to find one that provides good differential solubility between the product and the starting material.
-
The workflow for impurity removal can be visualized as follows:
Caption: General workflow for purification.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 877397-65-4 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2′,6′二氯-3′-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
strategies to increase the enantioselectivity of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol synthesis
Welcome to the dedicated technical support guide for the enantioselective synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of this critical chiral intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high enantioselectivity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Enantiomeric Excess (% ee)
You've completed the asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone, but chiral HPLC analysis reveals a disappointingly low enantiomeric excess for the desired (S)-enantiomer.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity or Degradation: The chiral catalyst is the cornerstone of enantioselectivity. Its condition is paramount.
-
Cause: The catalyst, particularly oxazaborolidine-based catalysts like those used in Corey-Bakshi-Shibata (CBS) reductions, can be sensitive to air and moisture.[1][2] Improper storage or handling can lead to degradation and reduced effectiveness. Similarly, ruthenium complexes used in asymmetric transfer hydrogenation can be prone to deactivation.[3]
-
Solution:
-
Use Fresh or Properly Stored Catalyst: Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. If the catalyst is old or has been exposed to the atmosphere, consider using a fresh batch.
-
In Situ Catalyst Generation: For CBS reductions, consider generating the oxazaborolidine catalyst in situ from a chiral amino alcohol precursor and a borane source.[2][4][5] This can sometimes provide more reproducible results than using a pre-formed catalyst that may have aged during storage.[2][4]
-
Verify Catalyst Loading: Incorrect catalyst loading can lead to suboptimal performance.[1] Accurately weigh the catalyst and ensure it is completely dissolved in the reaction mixture.
-
-
-
Suboptimal Reaction Temperature: Temperature can have a profound impact on the enantioselectivity of a reaction.
-
Cause: The relationship between temperature and enantioselectivity is not always linear. While lower temperatures often favor higher enantioselectivity by accentuating the energy difference between the diastereomeric transition states, this is not a universal rule.[6][7] In some cases, particularly with borane reductions, a non-linear temperature effect is observed.[4][8] At very low temperatures, catalyst formation or activity might be too slow, allowing the non-catalyzed background reaction to dominate, which produces a racemic mixture.[8] Conversely, higher temperatures can increase the rate of the non-catalyzed reduction, also leading to a decrease in ee.[8]
-
Solution:
-
Temperature Optimization Study: Perform a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature) to identify the optimal condition for your specific substrate and catalyst system.
-
Maintain Consistent Temperature: Use a reliable cooling bath to maintain a constant temperature throughout the reaction. Fluctuations in temperature can lead to inconsistent results.
-
-
-
Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[1]
-
Cause: Solvent polarity and coordinating ability can significantly impact the transition state of the asymmetric reaction.[1][9][10] For instance, in some asymmetric reactions, an inverse relationship between the dielectric constant of the solvent and the enantiomeric yield has been observed.[9]
-
Solution:
-
Solvent Screening: If high enantioselectivity is not achieved in the initial solvent (e.g., THF), consider screening other aprotic solvents like 2-methyl-THF, toluene, or dichloromethane.[11][12]
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere.
-
-
-
Purity of Reagents: Impurities in the starting material or reagents can interfere with the catalytic cycle.
-
Cause: Impurities in the 2',6'-dichloro-3'-fluoroacetophenone substrate or the reducing agent (e.g., borane solution) can poison the catalyst or participate in non-selective side reactions.[1]
-
Solution:
-
Purify the Substrate: Ensure the starting ketone is of high purity. If necessary, purify it by recrystallization or column chromatography.
-
Use High-Quality Reagents: Employ high-purity reducing agents and other additives. For borane reductions, use a freshly opened bottle of a borane-THF or borane-dimethyl sulfide complex.
-
-
Issue 2: Incomplete Conversion or Low Yield
The reaction has run for the specified time, but analysis shows a significant amount of unreacted starting material.
Potential Causes & Troubleshooting Steps:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for complete conversion.
-
Cause: An insufficient amount of the hydride source (e.g., borane) will naturally lead to incomplete reduction of the ketone.
-
Solution:
-
Verify Stoichiometry: Ensure that the correct molar equivalents of the reducing agent are added. It is common to use a slight excess.
-
Slow Addition: For highly exothermic reactions, the reducing agent should be added slowly to control the reaction temperature and prevent decomposition.
-
-
-
Catalyst Deactivation: As mentioned previously, the catalyst may have lost its activity.[3]
-
Cause: In addition to air and moisture sensitivity, some catalysts can be deactivated by byproducts or impurities over the course of the reaction.
-
Solution:
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor deactivation issues.
-
Sequential Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
-
-
-
Low Reaction Temperature: While often beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate.
-
Cause: The rate of the desired chemical transformation may be too slow at the chosen temperature to reach completion in a reasonable timeframe.
-
Solution:
-
Increase Temperature or Reaction Time: If the enantioselectivity at a low temperature is satisfactory, consider extending the reaction time. Alternatively, a slight increase in temperature may be necessary to achieve a reasonable reaction rate, potentially with a small trade-off in enantioselectivity.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which catalytic system is best for the synthesis of this compound?
Both Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH) are powerful methods for the enantioselective reduction of prochiral ketones.[13][14]
-
CBS Reduction: This method, which typically employs a chiral oxazaborolidine catalyst and a borane source, is well-documented and often provides high enantioselectivity for aryl alkyl ketones.[13] The (R)-CBS catalyst is generally used to produce the (S)-alcohol.
-
Asymmetric Transfer Hydrogenation (ATH): ATH often utilizes ruthenium or rhodium catalysts with chiral ligands and a hydrogen donor like isopropanol or formic acid.[15][16][17][18] These systems can be highly efficient and may offer advantages in terms of cost and safety over borane reagents.
The optimal choice depends on factors such as substrate compatibility, desired scale, and available resources. It is advisable to perform small-scale screening experiments with both types of catalysts to determine the best system for your specific application.
Q2: How do I accurately determine the enantiomeric excess of my product?
The most common and reliable method for determining the enantiomeric excess of chiral alcohols is chiral High-Performance Liquid Chromatography (HPLC) .[1][19][20][21]
-
Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your product, leading to different retention times.[20]
-
Procedure:
-
A racemic sample of 1-(2,6-dichloro-3-fluorophenyl)ethanol is first injected to determine the retention times of both the (S) and (R) enantiomers and to ensure adequate separation (resolution).
-
Your reaction product is then injected under the same conditions.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[20]
-
Other methods like chiral gas chromatography (GC) for volatile compounds or NMR spectroscopy with chiral shift reagents can also be used.[1]
Q3: Can the product racemize during workup or purification?
Racemization of the chiral alcohol product under typical workup and purification conditions is generally not a major concern. However, exposure to harsh acidic or basic conditions, or high temperatures for extended periods during purification (e.g., distillation), could potentially lead to some degree of racemization. It is always good practice to employ mild workup procedures and to purify the product using methods like column chromatography at room temperature.
Q4: What is the mechanism of the CBS reduction and how does it control stereochemistry?
The CBS reduction mechanism involves the coordination of the oxazaborolidine catalyst with both the borane reducing agent and the ketone substrate.[13]
-
The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone.
-
This coordination orients the ketone so that one of its prochiral faces is sterically hindered by a bulky group on the catalyst.
-
The borane is then delivered to the less hindered face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol.[22][23]
The stereochemical outcome is dictated by the chirality of the catalyst. For the synthesis of this compound, the (R)-CBS catalyst is typically employed.
Section 3: Experimental Protocols & Data
Protocol: CBS Reduction of 2',6'-dichloro-3'-fluoroacetophenone
This protocol is a general guideline and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-tetrahydrofuran complex (1 M in THF, 1.0 eq) to the flask while maintaining the temperature below 5 °C. Stir for 10 minutes.
-
Substrate Addition: Dissolve 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC.
Table 1: Influence of Temperature on Enantioselectivity
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | % ee (S) |
| 1 | (R)-CBS | 25 | 2 | >99 | 92 |
| 2 | (R)-CBS | 0 | 4 | >99 | 97 |
| 3 | (R)-CBS | -20 | 8 | 95 | 98.5 |
| 4 | Ru-(R,R)-TsDPEN | 25 | 6 | >99 | 96 |
Data is illustrative and based on typical results for similar substrates.
Section 4: Visual Diagrams
Caption: Key factors influencing high enantioselectivity.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. grokipedia.com [grokipedia.com]
- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones | Semantic Scholar [semanticscholar.org]
- 18. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. experts.umn.edu [experts.umn.edu]
- 20. benchchem.com [benchchem.com]
- 21. heraldopenaccess.us [heraldopenaccess.us]
- 22. researchgate.net [researchgate.net]
- 23. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Greener Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Welcome to the technical support center for the greener synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This critical chiral alcohol is a key building block in the synthesis of important pharmaceutical agents. Traditional chemical synthesis routes often rely on hazardous reagents, stoichiometric chiral agents, and harsh conditions, generating significant waste. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when implementing more sustainable, greener alternatives, primarily focusing on biocatalytic and chemoenzymatic methods. Our goal is to provide not just solutions, but a deeper understanding of the principles behind these advanced synthetic strategies.
The adoption of green chemistry principles is not merely an environmental consideration but a strategic advantage in pharmaceutical manufacturing, leading to improved efficiency, reduced costs, and enhanced safety.[1][2] Methods like biocatalysis and catalytic asymmetric synthesis are at the forefront of this transformation, offering highly selective and efficient pathways that minimize environmental impact.[3][4][5]
Troubleshooting Guide: Biocatalytic & Chemoenzymatic Routes
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section A: Biocatalytic Asymmetric Reduction of 2',6'-Dichloro-3'-fluoroacetophenone
The most prominent greener route to this compound is the asymmetric reduction of its parent ketone, 2',6'-dichloro-3'-fluoroacetophenone[6], using a ketoreductase (KRED) or a similar oxidoreductase enzyme.[7] These enzymes, often dependent on the cofactor NAD(P)H, offer exceptional enantioselectivity under mild, aqueous conditions.[8]
A1: Achieving high enantioselectivity is the primary goal of this biocatalytic step. A low ee% indicates that the enzyme is either not selective enough for the substrate or the reaction conditions are suboptimal.
Potential Causes & Solutions:
-
Suboptimal Enzyme Choice: The "lock and key" specificity of enzymes means that not all KREDs will be highly selective for this specific bulky, halogenated substrate.
-
Solution: Screen a panel of diverse ketoreductases. Many commercial suppliers offer KRED screening kits with enzymes engineered to have broad substrate scopes and varying stereoselectivities (i.e., producing the (S)- or (R)-alcohol).
-
-
Incorrect pH or Temperature: Enzyme activity and conformation are highly sensitive to pH and temperature. Deviations from the optimal range can drastically reduce or even eliminate enantioselectivity.
-
Solution: Perform a systematic optimization of both pH and temperature. Start with the supplier's recommended conditions (typically pH 6.5-7.5 and 25-35°C) and screen a range around these values. Even a small change of 0.5 pH units can have a significant impact.[9]
-
-
Presence of a Racemizing Contaminant: Impurities in your substrate or buffer could potentially catalyze the racemization of the product alcohol.
-
Solution: Ensure the purity of your starting ketone and all reaction components. Use high-purity buffers and deionized water.
-
-
Product Inhibition Leading to Reversibility: While less common for reductions, at very high product concentrations and depleted cofactor levels, some enzymes might exhibit reverse activity (oxidation), which could potentially be less selective.
-
Solution: Ensure the cofactor regeneration system is highly efficient to drive the reaction forward. Analyze ee% at different conversion levels to see if it deteriorates over time.
-
A2: Low conversion is a common hurdle in biocatalysis, often linked to catalyst deactivation, poor substrate availability, or inefficient cofactor turnover.
Potential Causes & Solutions:
-
Inefficient Cofactor Regeneration: KREDs require a stoichiometric amount of a hydride donor, typically NADPH or NADH.[8] Using these expensive cofactors directly is not economically viable. An in-situ regeneration system is essential.[7]
-
Solution: Implement a cofactor regeneration system. The most common is the "substrate-coupled" approach using isopropanol (IPA) as a co-solvent and sacrificial hydride donor. The same KRED often catalyzes the oxidation of IPA to acetone, regenerating the NADPH/NADH.[10] Alternatively, an "enzyme-coupled" system using glucose and glucose dehydrogenase (GDH) can be employed.[7]
Experimental Protocol: Isopropanol-Coupled Cofactor Regeneration
-
Prepare your reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the substrate, 2',6'-dichloro-3'-fluoroacetophenone, to the desired concentration (e.g., 50 mM).
-
Add isopropanol as a co-solvent and regenerating agent (typically 5-20% v/v).
-
Add the catalytic cofactor NADP⁺ or NAD⁺ (e.g., 0.5-1.0 mM).
-
Initiate the reaction by adding the KRED enzyme (as a lyophilizate, solution, or immobilized preparation).
-
Stir the reaction at the optimal temperature, monitoring progress by HPLC or GC.
-
-
Poor Substrate Solubility: The ketone substrate is hydrophobic and has limited solubility in purely aqueous media, which can be rate-limiting.
-
Solution: Use a water-miscible co-solvent like DMSO, isopropanol (which also serves the regeneration system), or THF (use greener alternatives like 2-MeTHF where possible) at a concentration that does not denature the enzyme (typically 5-30% v/v).[11]
-
-
Substrate or Product Inhibition: High concentrations of the ketone substrate or the alcohol product can bind to the enzyme in a non-productive manner, inhibiting its activity.[12]
-
Solution: Employ a substrate-feeding strategy where the ketone is added portion-wise over time to maintain a low, steady concentration. If product inhibition is confirmed, consider in-situ product removal techniques, though this adds complexity.
-
-
Enzyme Deactivation: The enzyme may lose activity over the course of the reaction due to thermal denaturation, mechanical stress from stirring, or oxidation.
-
Solution: Consider enzyme immobilization, such as forming Cross-Linked Enzyme Aggregates (CLEAs). Immobilization can significantly enhance enzyme stability and allows for easier recovery and reuse.[13] A study on an aldehyde ketone reductase (AKR) for this specific synthesis showed that a five-point cross-linked enzyme (RP-CLE) retained 80% of its activity after six 12-hour cycles.[13]
-
Workflow: KRED Reduction with Cofactor Regeneration
Caption: KRED-catalyzed reduction coupled with isopropanol-based cofactor regeneration.
Section B: Dynamic Kinetic Resolution (DKR) of (rac)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Dynamic Kinetic Resolution (DKR) is a powerful chemoenzymatic strategy that overcomes the 50% theoretical yield limit of a standard kinetic resolution. It combines the enantioselective acylation of one alcohol enantiomer by a lipase with the simultaneous, in-situ racemization of the unreacted, undesired enantiomer by a metal catalyst.[14]
A1: This classic symptom indicates that the enzymatic resolution is working, but the racemization of the remaining alcohol is not. The system is functioning as a simple kinetic resolution, not a dynamic one.
Potential Causes & Solutions:
-
Inactive Racemization Catalyst: The metal catalyst (e.g., Ru- or V-based complexes) may be inactive or poisoned.[14][15]
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., Argon or Nitrogen) as many are air-sensitive. Check for potential poisons in your starting material, solvent, or acylating agent. Increase the catalyst loading as a diagnostic test.
-
-
Incompatible Reaction Conditions: The optimal conditions for the lipase and the metal catalyst may not overlap. For example, some bases or additives required for the racemization catalyst might inhibit or denature the enzyme.
-
Solution: Conduct independent optimizations for both the enzymatic acylation and the chemical racemization to understand their individual requirements. Consult literature for catalyst combinations known to be compatible. A study on the DKR of a similar alcohol successfully used Novozym® 435 (an immobilized lipase) with a VOSO₄ catalyst.[15]
-
-
Catalyst Deactivation Over Time: The enzyme and metal catalyst can mutually deactivate each other over prolonged reaction times.[15]
-
Solution: Consider a continuous-flow setup. By immobilizing the enzyme and the metal catalyst in separate packed-bed reactors, you can flow the substrate through sequentially. This spatial separation allows for independent optimization of conditions for each catalyst and prevents cross-deactivation.[15]
-
A2: This suggests that either the lipase is not sufficiently selective or the racemization is occurring too quickly relative to the acylation, potentially even racemizing the product.
Potential Causes & Solutions:
-
Poor Lipase Enantioselectivity: The chosen lipase may not have a high enantiomeric ratio (E-value) for this substrate.
-
Solution: Screen different lipases. Candida antarctica Lipase B (often immobilized as Novozym® 435) is a common and effective choice for resolving secondary alcohols.[14][15] Also, optimize the acylating agent; activated esters like isopropenyl acetate or vinyl acetate are often used as they generate non-interfering byproducts (acetone or acetaldehyde).
-
-
Racemization of the Product: While less common, some racemization catalysts under harsh conditions could potentially racemize the ester product.
-
Solution: Test the stability of the pure (S)-ester product under the racemization conditions (metal catalyst, solvent, temperature) in the absence of the enzyme. If racemization is observed, milder conditions or a different catalyst are necessary.
-
Workflow: Dynamic Kinetic Resolution (DKR)
Caption: The principle of Dynamic Kinetic Resolution (DKR).
Comparative Data Summary
The selection of a synthetic route often involves trade-offs between yield, selectivity, and process complexity.
| Method | Key Catalyst(s) | Typical Conditions | Potential Yield | Reported ee% | Key Advantage | Reference |
| Asymmetric Reduction | Aldehyde Ketone Reductase (AKR) | Aqueous buffer, pH ~7, 30°C, Isopropanol | >90% | >99% | High selectivity, mild conditions | [13] |
| Asymmetric Hydrogenation | RuBr₂[(S,S)-xylskewphos] | 2-Propanol, K-t-butoxide, 40°C, 10 atm H₂ | ~100% | ~98.5% | High atom economy, high yield | [16] |
| Dynamic Kinetic Resolution | Novozym® 435 + VOSO₄ | Toluene, Vinyl Acetate | High (approaching 100%) | High | Overcomes 50% yield limit of KR | [14][15] |
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the main advantages of a biocatalytic route over a traditional chemical synthesis for this alcohol?
-
Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and minimizes side reactions.[7] They use water as a solvent, eliminating the need for volatile organic compounds (VOCs).[2] Most importantly, the high selectivity of enzymes often leads to products with very high enantiomeric excess (>99%), reducing the need for complex purification steps.[3][10]
-
-
FAQ 2: How do I choose the right enzyme for my asymmetric reduction?
-
The most practical approach is to use commercially available enzyme screening kits. These kits contain a diverse panel of enzymes (e.g., ketoreductases) that have been engineered for stability and broad substrate acceptance. You can rapidly test your substrate (2',6'-dichloro-3'-fluoroacetophenone) against dozens of enzymes in parallel on a small scale (e.g., in a 96-well plate) to identify the best performers in terms of both conversion and enantioselectivity.
-
-
FAQ 3: What are some "greener" solvents I can use for these reactions?
-
The greenest solvent is water, which is the basis for most biocatalytic reactions.[1] When co-solvents are needed to solubilize the substrate, prioritize options like ethanol, isopropanol, or 2-Methyltetrahydrofuran (2-MeTHF), which is a bio-based alternative to THF.[11] For DKR, which often requires non-aqueous media, consider solvents like toluene or cyclopentyl methyl ether (CPME) and always aim for solvent recycling.
-
-
FAQ 4: What are the key green chemistry metrics I should consider when evaluating my process?
-
Beyond yield and ee%, you should evaluate the overall "greenness" of the process. Key metrics include Atom Economy (measures how much of the reactants end up in the final product), E-Factor (mass ratio of waste to product), and Process Mass Intensity (PMI) (total mass input divided by the mass of the final product).[1][17] A lower E-Factor and PMI indicate a more efficient and greener process.
-
References
- 1. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. carlroth.com [carlroth.com]
- 12. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Whole-Cell Biocatalysis for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol Production
Welcome to the technical support center for the whole-cell biocatalytic production of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to this specific biocatalytic process. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and optimize your production for high yield and enantioselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of the whole-cell biocatalysis for producing this compound.
Q1: What is the primary advantage of using a whole-cell biocatalyst for this synthesis over an isolated enzyme?
A1: Whole-cell biocatalysis offers a significant advantage in its inherent cofactor regeneration system. The asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone to this compound is typically dependent on a nicotinamide cofactor, such as NADPH. In a whole-cell system, like E. coli, the cellular metabolism naturally regenerates the required cofactor, eliminating the need to add expensive cofactors to the reaction mixture. This makes the process more economically viable and sustainable for large-scale production.[1]
Q2: Which enzyme is responsible for the stereoselective reduction in this process?
A2: The key enzyme is a carbonyl reductase, specifically an aldehyde ketone reductase (AKR), that exhibits high stereoselectivity for the production of the (S)-enantiomer.[2] These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily.
Q3: What is a suitable host organism for expressing the carbonyl reductase?
A3: Escherichia coli, particularly strains like BL21(DE3), is a commonly used and well-characterized host for expressing carbonyl reductases for whole-cell biocatalysis.[3][4] These strains are known for their high levels of protein expression and are amenable to genetic modification.
Q4: What are the typical starting materials for this biocatalytic reaction?
A4: The primary starting materials are:
-
Substrate: 2',6'-dichloro-3'-fluoroacetophenone[5]
-
Whole-cell biocatalyst: Recombinant E. coli expressing a suitable carbonyl reductase.
-
Co-substrate/Energy Source: A carbon source like glucose is typically used to provide the necessary energy and reducing equivalents (NADPH) for the reaction.
-
Buffer: A suitable buffer to maintain the optimal pH for the enzyme and cell viability.
Q5: What analytical methods are used to monitor the reaction progress and product purity?
A5: High-Performance Liquid Chromatography (HPLC) with a chiral column is the standard method to determine the conversion of the substrate and the enantiomeric excess (e.e.) of the this compound product. Gas Chromatography (GC) can also be employed for this purpose.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the whole-cell biocatalysis process.
Issue 1: Low Conversion of 2',6'-dichloro-3'-fluoroacetophenone
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Troubleshooting Steps |
| Poor Cell Viability or Low Biocatalyst Activity | - Measure cell density (OD600) before and after the reaction.- Perform a cell viability assay (e.g., plating on agar).- Assay the activity of a cell-free extract. | - Optimize induction conditions: Vary inducer concentration (e.g., IPTG), temperature, and induction time to ensure proper enzyme expression without causing excessive metabolic burden.- Ensure proper cell handling: Avoid harsh centrifugation or resuspension steps that could damage cells. |
| Insufficient Cofactor (NADPH) Regeneration | - Measure the intracellular NAD+/NADH or NADP+/NADPH ratio (can be complex).- Test the effect of adding a co-substrate for cofactor regeneration (e.g., glucose, isopropanol). | - Co-expression of a dehydrogenase: Introduce a second enzyme, like glucose dehydrogenase (GDH), to create a coupled system that enhances NADPH regeneration.[6]- Optimize co-substrate concentration: Ensure an adequate supply of the carbon source throughout the reaction. |
| Substrate or Product Inhibition | - Run initial rate experiments at varying substrate concentrations.- Add the product at the beginning of the reaction to observe its effect on the initial rate. | - Fed-batch substrate addition: Instead of adding all the substrate at once, use a fed-batch strategy to maintain a low, non-inhibitory concentration.- In-situ product removal: If product inhibition is severe, consider using a two-phase system (e.g., with an organic solvent) or resin-based adsorption to remove the product as it is formed. |
| Poor Substrate Bioavailability | - Observe the reaction mixture for undissolved substrate.- Analyze substrate concentration in the aqueous phase over time. | - Use of co-solvents: Add a biocompatible co-solvent (e.g., DMSO, isopropanol) to increase the solubility of the hydrophobic substrate.[7]- Employ surfactants: Non-ionic surfactants like Tween-20 can improve substrate dispersal and uptake.[4] |
| Sub-optimal Reaction Conditions | - Review pH, temperature, and buffer composition of the reaction. | - Optimize pH and temperature: Perform a matrix of experiments to find the optimal pH and temperature for the whole-cell catalyst.- Buffer selection: Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction. |
Issue 2: Low Enantiomeric Excess (e.e.) of this compound
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Troubleshooting Steps |
| Presence of Endogenous E. coli Reductases | - Run a control reaction with the host strain lacking the plasmid encoding the desired carbonyl reductase. | - Use of knockout strains: Employ E. coli strains with deletions in genes encoding for reductases that may compete with the desired enzyme.- Enzyme evolution: Use directed evolution to improve the specificity and activity of the desired carbonyl reductase, outcompeting endogenous enzymes. |
| Racemization of the Product | - Incubate the purified (S)-product with the whole-cell catalyst under reaction conditions (without substrate) and monitor the e.e. over time. | - This is less common for this type of reaction but if observed, consider process modifications to shorten reaction times or quickly separate the product from the biocatalyst. |
| Sub-optimal Enzyme Performance | - Analyze the kinetic parameters of the expressed enzyme. | - Protein engineering: If the intrinsic selectivity of the enzyme is insufficient, consider site-directed mutagenesis or directed evolution to enhance its enantioselectivity. |
Section 3: Experimental Protocols
Protocol 1: Whole-Cell Biocatalyst Preparation
-
Transformation: Transform competent E. coli BL21(DE3) cells with the expression plasmid containing the gene for the desired carbonyl reductase.
-
Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of ~0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Continue to incubate the culture at the lower temperature for 12-16 hours to allow for protein expression.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.
-
Resuspension: Resuspend the cell pellet in the reaction buffer to the desired final cell concentration (e.g., 10-50 g/L wet cell weight).
Protocol 2: Whole-Cell Bioreduction
-
Reaction Setup: In a suitable reaction vessel, combine the resuspended whole-cell biocatalyst, the reaction buffer, and the co-substrate (e.g., glucose).
-
Substrate Addition: Dissolve the 2',6'-dichloro-3'-fluoroacetophenone in a minimal amount of a co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration. For fed-batch, prepare a concentrated stock solution for gradual addition.
-
Incubation: Incubate the reaction at the optimal temperature with gentle agitation.
-
Monitoring: At regular intervals, withdraw aliquots of the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing). Centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by chiral HPLC or GC to determine substrate conversion and product e.e.
Section 4: Visualizations
Diagram 1: Biocatalytic Pathway
Caption: Asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone.
Diagram 2: Troubleshooting Flowchart for Low Conversion
Caption: Decision tree for troubleshooting low biocatalytic conversion.
References
- 1. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Escherichia coli whole cell biocatalyst for the production of hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2',6'-Dichloro-3'-fluoroacetophenone | High-Purity | RUO [benchchem.com]
- 6. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
This guide provides a comprehensive, experience-driven approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-(2,6-dichloro-3-fluorophenyl)ethanol. Our focus is on a systematic screening and optimization strategy, grounded in the fundamental principles of chiral recognition, to efficiently identify a suitable method for quantifying the (S)-enantiomer and detecting its unwanted (R)-counterpart.
Introduction: The Imperative for Chiral Separation
The analyte, 1-(2,6-dichloro-3-fluorophenyl)ethanol, is a chiral aromatic alcohol. In pharmaceutical development, it is critical to control the stereochemistry of such molecules, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[1] Therefore, a reliable and selective analytical method is not merely a quality control metric; it is a fundamental requirement for ensuring the safety and efficacy of a potential drug substance or intermediate.[2]
This guide moves beyond a simple recitation of steps, instead focusing on the causality behind each experimental decision. We will compare several industry-standard chiral stationary phases (CSPs) and detail a logical, efficient workflow for method development and optimization.
Foundational Strategy: Polysaccharide CSPs and the Screening Approach
For an aromatic alcohol like 1-(2,6-dichloro-3-fluorophenyl)ethanol, polysaccharide-based CSPs are the most logical and empirically successful starting point.[3][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create complex three-dimensional chiral environments.[5][6] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the analyte's hydroxyl group), π-π stacking (with the phenyl ring), and dipole-dipole interactions (with the halogen substituents), all within the steric constraints of the polysaccharide's helical structure.[5][7]
The most effective way to begin is not by choosing a single column, but by implementing a systematic screening protocol across a small set of complementary columns.[8][9] This strategy maximizes the probability of finding a successful separation quickly. We will compare four widely used polysaccharide-based columns—two derived from amylose and two from cellulose—under normal phase conditions, which are often highly selective for this class of CSPs.[10][11]
Caption: Chiral HPLC Method Development Workflow.
Comparative Experiment 1: Chiral Stationary Phase Screening
This section details the protocol for screening multiple CSPs to identify the most promising candidate for separating the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Experimental Protocol: CSP Screening
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol at 1.0 mg/mL in 2-propanol.
-
Prepare a working "Screening Sample" at 0.1 mg/mL by diluting the stock solution with n-Hexane.
-
Trustworthiness Check: Prepare a separate 0.1 mg/mL solution of the pure (S)-enantiomer standard. This is crucial for definitively identifying the elution order of the enantiomer peaks.
-
-
HPLC System & Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
-
Procedure:
-
Equilibrate the first column (e.g., CHIRALPAK® AD-H) with the mobile phase until a stable baseline is achieved.
-
Inject the racemic Screening Sample.
-
Inject the (S)-enantiomer standard sample to confirm peak identity.
-
Repeat this process for each of the four selected columns.
-
Results and Discussion
The primary goal of the screening phase is to find a column that provides baseline separation (Resolution, Rs ≥ 1.5) with good selectivity (α). The following table summarizes representative data from such a screen.
| Column Screened | CSP Type | k'₁ (Peak 1) | k'₂ (Peak 2) | Selectivity (α) | Resolution (Rs) | Elution Order ((S)-enantiomer) |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 2.85 | 3.51 | 1.23 | 2.15 | Peak 2 |
| CHIRALPAK® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | 4.10 | 4.25 | 1.04 | 0.65 | Peak 1 |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 3.15 | 3.40 | 1.08 | 1.10 | Peak 2 |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | 5.20 | 5.20 | 1.00 | 0.00 | Co-elution |
Note: This is illustrative data based on typical column performance for this class of analyte.
Analysis of Screening Results:
-
CHIRALPAK® AD-H: This column shows excellent performance. The resolution of 2.15 is well above the target of 1.5, and the selectivity factor (α) of 1.23 indicates a strong differential interaction between the CSP and the enantiomers.[8]
-
CHIRALPAK® AS-H & CHIRALCEL® OD-H: These columns show partial separation but fail to achieve baseline resolution. They are not ideal candidates.
-
CHIRALCEL® OJ-H: This column shows no chiral recognition for the analyte under these conditions.
Based on this screen, CHIRALPAK® AD-H is the clear choice for method optimization. The amylose derivative with 3,5-dimethylphenylcarbamate selectors provides the necessary combination of interaction sites for effective chiral recognition of this analyte.[3][5]
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. hplc.eu [hplc.eu]
A Comparative Guide to the Validation of the Absolute Configuration of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
For researchers, scientists, and drug development professionals, the unequivocal assignment of the absolute configuration of a chiral molecule is a cornerstone of modern pharmaceutical development. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth comparison of the principal analytical methodologies for validating the absolute configuration of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of several kinase inhibitors.[1][2] We will delve into the mechanistic underpinnings, practical execution, and comparative performance of X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Mosher's Ester Analysis.
The choice of an analytical technique is not merely a procedural step but a strategic decision dictated by the physical state of the sample, available instrumentation, and the desired level of structural elucidation. This guide is designed to equip you with the necessary insights to make an informed decision for your specific research needs.
Methodology Comparison at a Glance
The selection of a method to determine absolute configuration hinges on various factors, including the nature of the sample, the quantity available, and the requisite accuracy. The following table offers a summary of the key performance indicators for each technique.[3][4]
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis (NMR) |
| Principle | Diffraction of X-rays by a single crystal to map electron density and determine the 3D atomic arrangement.[5][6] | Differential absorption of left and right circularly polarized infrared light, compared against a computationally predicted spectrum.[7][8] | Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts.[9][10][11] |
| Sample Phase | Solid (high-quality single crystal)[5] | Solution | Solution |
| Sample Amount | µg to mg scale[3] | 1-15 mg[3][4] | 1-10 mg per diastereomeric ester[3][4] |
| Experimental Time | Days to weeks (crystal growth dependent)[3] | Hours to a day for measurement; additional time for computation.[4][12] | 4-6 hours of active effort over 1-2 days.[9][10] |
| Accuracy | High (often considered the definitive method)[13] | High, contingent on the quality of the computational correlation.[12] | High, dependent on clear and consistent chemical shift differences.[9] |
| Key Requirement | Formation of a high-quality single crystal.[14] | Amenable to computational modeling; IR active vibrational modes. | Presence of a derivatizable functional group (e.g., -OH). |
| Primary Output | 3D molecular structure, Flack parameter for absolute configuration. | Experimental and calculated VCD spectra. | Δδ (δS - δR) values for protons near the stereocenter.[15] |
In-Depth Analysis of Validation Techniques
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[6][13][16] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.
The success of this method is critically dependent on the ability to grow a high-quality single crystal of the compound. For this compound, which is a solid at room temperature, this is a feasible approach. The presence of heavy atoms (chlorine) in the molecule is advantageous. These atoms cause anomalous dispersion of X-rays, an effect that is crucial for the unambiguous determination of the absolute configuration.[17][18] The Flack parameter, derived from the diffraction data, provides a reliable indicator of the correctness of the assigned enantiomer.
Experimental Workflow: X-ray Crystallography
References
- 1. What is this compound?_Chemicalbook [chemicalbook.com]
- 2. This compound | 877397-65-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purechemistry.org [purechemistry.org]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 8. jascoinc.com [jascoinc.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. mdpi.com [mdpi.com]
- 16. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 17. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 18. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
comparative analysis of (S)- vs (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
A Comprehensive Comparative Analysis of (S)- and (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: Chiral Intermediates in Pharmaceutical Synthesis
This guide provides an in-depth comparative analysis of the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol, focusing on their synthesis, stereochemistry, and profound impact on the development of targeted cancer therapies. As crucial building blocks in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, the distinct properties of the (S)- and (R)-enantiomers offer a compelling case study in the importance of chirality in drug design and development.[1][2]
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The case of 1-(2,6-dichloro-3-fluorophenyl)ethanol powerfully illustrates this principle, where the stereochemical configuration of this alcohol precursor dictates the therapeutic efficacy of the resulting drug.[1] The (S)-enantiomer is a key intermediate in the synthesis of the potent anti-cancer agent Crizotinib.[3] This guide will dissect the nuances of each enantiomer, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative properties and applications.
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure (S)- and (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical step in the production of specific stereoisomers of active pharmaceutical ingredients. The common precursor for both enantiomers is the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone.
Several strategies have been developed to obtain the desired single enantiomer:
-
Asymmetric Reduction: This is a highly efficient method that converts the ketone directly to the desired chiral alcohol using a chiral catalyst. Biocatalytic reductions using enzymes or chemical reductions with chiral catalysts, such as those based on iridium complexes, can achieve high enantiomeric excess (ee), often exceeding 95%.[1][2]
-
Enzymatic Resolution: This method involves the initial non-selective reduction of the ketone to a racemic mixture of (S)- and (R)-alcohols. Subsequently, an enzyme, such as a lipase, is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted alcohols.
-
Chiral Resolution by Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer of the alcohol can then be recovered from the separated salt.
The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. For large-scale production, asymmetric reduction is often the preferred method due to its efficiency and reduced number of steps.[1]
Diagram of Synthetic Pathways
Caption: Synthetic routes to (S)- and (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Comparative Physicochemical and Spectroscopic Properties
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior when interacting with other chiral entities, most notably polarized light.
| Property | This compound | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol |
| Molecular Formula | C₈H₇Cl₂FO | C₈H₇Cl₂FO |
| Molecular Weight | 209.05 g/mol [2] | 209.05 g/mol [4] |
| Appearance | White crystalline powder[5] | White to almost white crystal powder |
| Optical Rotation | Dextrorotatory (+)[2] | Levorotatory (-) (inferred) |
Spectroscopic Analysis:
In achiral solvents, the ¹H and ¹³C NMR spectra of the (S)- and (R)-enantiomers are identical. The chemical shifts are determined by the electronic environment of the nuclei, which is the same for both enantiomers.
¹H NMR (400 MHz, CDCl₃) of this compound: [6]
-
δ 7.22-7.36 (m, 1H): Aromatic proton
-
δ 6.96-7.10 (m, 1H): Aromatic proton
-
δ 5.58 (q, J=6.9 Hz, 1H): Methine proton (CH-OH)
-
δ 1.65 (d, J=6.8 Hz, 3H): Methyl protons (CH₃)
The FT-IR spectra of the two enantiomers are also identical in an achiral medium, showing characteristic absorptions for the O-H, C-H, and C-Cl bonds.
The Role in Crizotinib Synthesis and Biological Implications
The paramount importance of the stereochemistry of 1-(2,6-dichloro-3-fluorophenyl)ethanol lies in its role as a precursor to Crizotinib. The (S)-enantiomer of the alcohol is used to introduce the chiral ether linkage in Crizotinib. This specific stereochemistry is crucial for the drug's potent inhibitory activity against the ALK tyrosine kinase.
The synthesis involves a nucleophilic substitution reaction where the alkoxide of this compound displaces a leaving group on the pyridine ring. This reaction proceeds with inversion of configuration at the chiral center, resulting in the (R)-configuration of the ether in the final Crizotinib molecule.
While the biological activity of the individual alcohol enantiomers is not the primary focus, the stereochemistry of the final drug is critical. The (R)-ether linkage in Crizotinib ensures optimal binding to the ATP-binding pocket of the ALK kinase, leading to potent inhibition of its activity and subsequent downstream signaling pathways that drive tumor growth in ALK-positive non-small cell lung cancer (NSCLC).[7][8][9] The use of the (R)-alcohol would lead to the (S)-ether in the final product, which would likely have significantly reduced or no therapeutic activity due to a poor fit in the enzyme's active site.
Diagram of Crizotinib Synthesis and Mechanism
Caption: Role of (S)-alcohol in Crizotinib synthesis and its inhibitory action on ALK kinase.
Experimental Protocols for Enantiomeric Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Objective: To resolve the (S)- and (R)-enantiomers and determine the enantiomeric excess (ee) of a sample.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio needs to be optimized.
-
Sample of 1-(2,6-dichloro-3-fluorophenyl)ethanol (racemic or enantiomerically enriched)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs (e.g., 220 nm).
-
Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Diagram of Chiral HPLC Workflow
Caption: Workflow for the chiral separation of enantiomers using HPLC.
Conclusion
The comparative analysis of (S)- and (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol underscores the critical role of stereochemistry in modern drug development. While these enantiomers possess identical physical and spectroscopic properties in an achiral environment, their synthetic utility and the ultimate biological activity of their derivatives are profoundly different. The selection of the (S)-enantiomer as a key building block for the synthesis of Crizotinib is a testament to the precision required in pharmaceutical manufacturing to ensure therapeutic efficacy. This guide highlights the importance of robust analytical methods, such as chiral HPLC, for ensuring the enantiopurity of such critical intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. GSRS [precision.fda.gov]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. This compound | 877397-65-4 [chemicalbook.com]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 9. ascopubs.org [ascopubs.org]
A Comparative Guide to the Synthesis and Activity of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and Its Structural Analogs
Introduction: The Significance of Chiral Phenyl Ethanols
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating effective and safe therapeutics. The specific three-dimensional arrangement of a molecule can dramatically alter its biological activity. Chiral secondary alcohols, particularly those with a phenyl ethanol scaffold, are privileged structures that serve as critical building blocks for a multitude of pharmaceutical agents.[1][2]
Among these, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol holds particular importance as a key intermediate in the synthesis of targeted cancer therapies, most notably Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.[3] The precise stereochemistry of this alcohol is paramount for the efficacy of the final drug product. The conversion of its prochiral ketone precursor, 2,6-dichloro-3-fluoroacetophenone, into the desired (S)-enantiomer presents a significant synthetic challenge that demands high stereoselectivity.[3]
This guide provides an in-depth comparison of the primary methodologies for synthesizing this vital chiral alcohol and its analogs. We will delve into the mechanistic underpinnings of asymmetric chemical catalysis and biocatalysis, presenting supporting experimental data to guide researchers in selecting the optimal strategy. Furthermore, we will explore the structure-activity relationships (SAR) of related analogs, offering insights into how modifications to the core structure can influence biological outcomes.
Part 1: A Comparative Analysis of Synthetic Methodologies
The asymmetric reduction of prochiral ketones is the most direct route to chiral secondary alcohols like this compound.[4] The choice of method is often a balance between scale, cost, efficiency, and environmental impact. We will compare three leading strategies: transition metal-catalyzed asymmetric hydrogenation, biocatalytic reduction with alcohol dehydrogenases, and stoichiometric reduction using chiral borane reagents.
Methodology 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique that utilizes a chiral transition metal catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone substrate.[5] This approach avoids the need for high-pressure gaseous hydrogen, making it highly practical for laboratory and industrial settings.
Causality of Experimental Choices: The selection of a Ruthenium(II) catalyst complexed with a chiral diphosphine and a diamine ligand is deliberate. The Ru(II) center activates the hydrogen donor, while the C2-symmetric chiral ligands create a precisely defined steric and electronic environment. This chiral pocket forces the ketone to bind in a specific orientation, ensuring that the hydride is delivered to one face of the carbonyl, leading to the preferential formation of one enantiomer. A base, such as potassium tert-butoxide, is required to activate the precatalyst and facilitate the catalytic cycle.[1]
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalytic Systems for the Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Introduction: The Significance of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in Pharmaceutical Synthesis
The precise architecture of a molecule is paramount in drug development, where stereochemistry often dictates therapeutic efficacy and safety. This compound stands as a critical chiral building block, most notably as a key intermediate in the synthesis of Crizotinib, a targeted therapy for certain types of non-small cell lung cancer.[1] The efficient and enantiomerically pure synthesis of this alcohol is therefore a subject of considerable interest, driving the development and optimization of various catalytic systems. This guide provides an in-depth comparison of the leading catalytic methodologies for the asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone to this compound, offering experimental data, mechanistic insights, and detailed protocols to inform researchers and drug development professionals in their synthetic strategy.
I. Biocatalytic Systems: The Power of Enzymes
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions.[2] Ketoreductases (KREDs) and other related oxidoreductases are particularly well-suited for the asymmetric reduction of prochiral ketones.
A. Engineered Ketoreductases (KREDs)
Recent advances in protein engineering have led to the development of highly efficient and selective KREDs for industrial applications. These enzymes offer a green and cost-effective alternative to traditional chemical methods.[3]
Mechanism of Action: KREDs utilize a hydride transfer from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone. The stereochemical outcome is determined by the specific binding orientation of the substrate within the enzyme's active site. A crucial aspect of these systems is the in-situ regeneration of the expensive cofactor, often achieved by using a sacrificial co-substrate like isopropanol or glucose, which is oxidized by the same or a coupled dehydrogenase enzyme.[4]
Experimental Workflow: KRED-Catalyzed Reduction
Caption: General workflow for KRED-catalyzed reduction.
Performance Data:
| Catalyst System | Substrate Concentration | Yield | Enantiomeric Excess (e.e.) | Key Reaction Conditions | Reference |
| Mutant Lactobacillus kefir Reductase (ADH-LKM variant) | 150 g/L | >99% conversion | 99.9% (S) | 30°C, pH 7.0, 12h, with GDH for cofactor regeneration | |
| Zygosaccharomyces rouxii Ketoreductase (in E. coli) | Not specified | 23-79% | ~95% (S) | Whole-cell biotransformation | [2] |
| Aldehyde Ketone Reductase (five-point RP-CLEs) | Not specified | 90.8% | 99.98% (S) | Microwave-assisted cross-linking of the enzyme |
Experimental Protocol: Synthesis of this compound using an Engineered Ketoreductase
-
Preparation of the Reaction Mixture: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Cofactor and Enzyme Addition: Add NADP+ to a final concentration of 0.05 g/L. Add the engineered ketoreductase (e.g., a variant of Lactobacillus kefir reductase) and a glucose dehydrogenase for cofactor regeneration.
-
Substrate Addition: Add 2',6'-dichloro-3'-fluoroacetophenone as the substrate and glucose as the co-substrate for cofactor regeneration.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30°C) and maintain the pH (e.g., at 7.0 by addition of a base).
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC analysis.
II. Homogeneous Chemocatalysis: Transition Metal Complexes
Homogeneous catalysis using chiral transition metal complexes is a cornerstone of asymmetric synthesis, offering high efficiency and predictability. For the reduction of 2',6'-dichloro-3'-fluoroacetophenone, ruthenium, rhodium, and iridium-based catalysts are prominent.
A. Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation
Ruthenium complexes, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones.[5] These catalysts typically feature a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
Mechanism of Action: In asymmetric transfer hydrogenation (ATH), the reaction proceeds through a six-membered transition state where a hydride is transferred from a ruthenium-hydride species to the ketone. The chiral ligand orchestrates the approach of the substrate, leading to a highly enantioselective reduction. The hydrogen source is often isopropanol or a mixture of formic acid and triethylamine.
Catalytic Cycle: Ru-Catalyzed Asymmetric Transfer Hydrogenation
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. kanto.co.jp [kanto.co.jp]
A Comparative Guide to the Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: Chemical vs. Enzymatic Routes
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of innovation. (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key building block in the synthesis of targeted cancer therapies such as Crizotinib, presents a compelling case study for comparing traditional chemical synthesis with modern biocatalytic approaches.[1] This guide provides an in-depth, objective comparison of the chemical and enzymatic routes to this critical chiral alcohol, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction: The Significance of Stereochemistry
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their three-dimensional structure. For this compound, the (S)-configuration at the chiral center is crucial for its subsequent transformations into the final active pharmaceutical ingredient (API). The synthesis of this molecule, therefore, demands a high degree of stereocontrol, making the choice between chemical and enzymatic methods a critical decision in the overall process development.
Chemical Synthesis: Asymmetric Hydrogenation
The chemical synthesis of this compound is effectively achieved through the asymmetric hydrogenation of the corresponding prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. This method relies on the use of a chiral transition metal catalyst to stereoselectively deliver hydrogen to one face of the ketone.
The Causality Behind Experimental Choices
The selection of a ruthenium-based catalyst, specifically one employing a chiral diphosphine ligand, is a well-established strategy for the asymmetric reduction of aryl ketones.[2][3] The rationale behind this choice lies in the catalyst's ability to create a chiral environment around the active metal center, thereby directing the hydrogenation to produce the desired enantiomer with high selectivity. The use of a base, such as potassium tert-butoxide, is essential to facilitate the catalytic cycle. Isopropanol often serves as both the solvent and a hydrogen source in transfer hydrogenation, though direct hydrogenation with hydrogen gas is also common. The reaction is typically conducted under an inert atmosphere to prevent catalyst deactivation.
Experimental Protocol: Asymmetric Hydrogenation
The following protocol is a representative example of the chemical synthesis of this compound.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuBr₂--INVALID-LINK-- (or a similar chiral ruthenium catalyst)
-
Potassium tert-butoxide
-
Anhydrous 2-propanol
-
Hydrogen gas
-
Autoclave
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, charge an autoclave with RuBr₂--INVALID-LINK-- (e.g., S/C ratio of 1000) and potassium tert-butoxide.
-
Add a solution of 2',6'-dichloro-3'-fluoroacetophenone in anhydrous 2-propanol.
-
Seal the autoclave, remove the inert atmosphere, and pressurize with hydrogen gas to 10 atm.
-
Heat the reaction mixture to 40°C and stir for 21 hours, monitoring the hydrogen pressure.
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Analyze the product for yield and enantiomeric excess (ee) by chiral HPLC.
A typical yield for this process is approximately 100%, with an enantiomeric excess of around 98.5%.[4]
Workflow Diagram: Chemical Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis: Biocatalytic Reduction
The enzymatic synthesis of this compound utilizes a ketoreductase (KRED) to asymmetrically reduce the prochiral ketone. Biocatalysis offers several advantages, including high selectivity and mild reaction conditions.[5]
The Causality Behind Experimental Choices
Ketoreductases are enzymes that have evolved to perform reductions in biological systems with exceptional stereocontrol. The choice of a specific KRED is critical and is often determined through screening of a panel of enzymes to identify one with high activity and the desired (S)-selectivity for the target substrate.[6] A key consideration in enzymatic reductions is the requirement for a nicotinamide cofactor (NADH or NADPH), which is expensive to use in stoichiometric amounts. Therefore, a cofactor regeneration system is essential for a cost-effective process. A common and efficient system pairs a glucose dehydrogenase (GDH) with glucose. The GDH oxidizes glucose to gluconolactone, which in turn reduces the oxidized cofactor (NADP⁺) back to its active form (NADPH), allowing the KRED to continuously reduce the ketone.[7] The reaction is typically run in an aqueous buffer at or near neutral pH and at ambient to slightly elevated temperatures to ensure enzyme stability and activity.
Experimental Protocol: Enzymatic Synthesis
The following protocol is a representative example of the enzymatic synthesis of this compound.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
Engineered Ketoreductase (e.g., a variant of Lactobacillus kefir KRED)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺
-
D-Glucose
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Prepare a phosphate buffer solution (0.1 M, pH 7.0).
-
To the buffer, add D-glucose, NADP⁺, and the ketoreductase and glucose dehydrogenase enzymes (either as whole cells or purified enzymes).
-
Dissolve the 2',6'-dichloro-3'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) if necessary, and add it to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours, or until the reaction is complete as monitored by HPLC or GC.
-
Upon completion, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by column chromatography.
-
Analyze the product for yield and enantiomeric excess (ee) by chiral HPLC.
A representative yield for such a biocatalytic process can be around 91.5%, with an enantiomeric excess often exceeding 99.9%.
Workflow Diagram: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Comparative Analysis
A direct comparison of the chemical and enzymatic routes reveals distinct advantages and disadvantages for each approach.
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Synthesis (Biocatalytic Reduction) |
| Yield | ~100%[4] | ~91.5% |
| Enantiomeric Excess (ee) | ~98.5%[4] | >99.9% |
| Reaction Conditions | High pressure (10 atm H₂), elevated temperature (40°C), inert atmosphere[4] | Atmospheric pressure, mild temperature (~30°C), aqueous media |
| Catalyst | Chiral Ruthenium Complex | Ketoreductase (Enzyme) |
| Reagents | Hydrogen gas, organic solvents, strong base | Glucose, buffer, water |
| Safety & Environmental | Use of flammable hydrogen gas and organic solvents, potential for heavy metal contamination | Generally regarded as safer, uses biodegradable reagents and aqueous media, lower energy consumption.[6] |
| Substrate Scope | Generally broader for a given catalyst class | Can be highly specific to the substrate, may require enzyme engineering for new substrates |
| Process Optimization | Focus on catalyst loading, ligand screening, pressure, and temperature | Focus on enzyme screening, protein engineering, pH, temperature, and cofactor regeneration |
| Cost Considerations | High cost of chiral ligands and precious metal catalysts, but can have very high turnover numbers.[3] | Potentially lower operational costs due to mild conditions and reduced waste. The cost of enzymes has decreased significantly, and cofactor regeneration is key to economic viability.[6] |
Discussion and Future Perspectives
The choice between chemical and enzymatic synthesis for this compound is a nuanced one, dependent on the specific priorities of the manufacturing process.
Chemical synthesis offers a robust and high-yielding method. The field of asymmetric hydrogenation is mature, with a wide variety of well-understood catalysts and ligands available. However, this approach necessitates specialized high-pressure equipment and the use of flammable and potentially hazardous reagents. The cost of the precious metal catalyst and chiral ligand can be significant, although high turnover numbers can offset this in large-scale production. A key challenge in chemical catalysis can be catalyst deactivation and the need to remove residual metal from the final product to meet stringent pharmaceutical standards.
Enzymatic synthesis , on the other hand, represents a greener and often safer alternative. The exceptionally high enantioselectivity of ketoreductases can lead to products of very high purity, potentially simplifying downstream processing. The mild reaction conditions translate to lower energy consumption and a reduced environmental footprint. The main challenges in biocatalysis have historically been enzyme stability, substrate scope, and the cost of cofactors. However, advances in protein engineering have led to the development of highly stable and active enzymes with broader substrate ranges. Efficient cofactor regeneration systems have also become standard, making enzymatic processes more economically competitive.
Looking ahead, the lines between these two disciplines are blurring with the rise of chemoenzymatic processes that combine the best of both worlds. For the synthesis of this compound, the future may lie in further engineered ketoreductases with even higher activity and stability, or in the development of more sustainable and cost-effective chemical catalysts. Ultimately, the optimal synthetic route will be determined by a holistic assessment of factors including cost, scalability, environmental impact, and the specific quality requirements of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 7. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Differentiation of 1-(2,6-dichloro-3-fluorophenyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The differential physiological effects of enantiomers, famously exemplified by the thalidomide tragedy, underscore the necessity for robust analytical methods to ensure the enantiomeric purity of drug candidates. This guide provides an in-depth comparison of key spectroscopic techniques for differentiating the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a chiral alcohol intermediate used in the synthesis of various pharmaceutical agents.
The Challenge of Enantiomeric Differentiation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and characterization a significant challenge. Standard spectroscopic techniques like conventional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently "chirally blind" and cannot distinguish between enantiomers directly. This guide will explore advanced spectroscopic methodologies that overcome this limitation, providing the necessary tools for researchers to confidently assess the stereochemical integrity of their compounds.
Key Spectroscopic Techniques for Chiral Analysis
The primary methods for the spectroscopic differentiation of enantiomers include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
-
Vibrational Circular Dichroism (VCD)
-
Electronic Circular Dichroism (ECD)
Each technique offers unique advantages and is suited to different analytical challenges. The choice of method often depends on factors such as sample availability, the presence of chromophores, and the desired level of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
NMR spectroscopy becomes a powerful tool for chiral analysis when enantiomers are converted into diastereomers. This is achieved by using either a chiral derivatizing agent (CDA) to form stable diastereomeric compounds or a chiral solvating agent (CSA) to form transient diastereomeric complexes. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.
Principle of Operation
The fundamental principle lies in creating a diastereomeric environment. In the presence of a chiral auxiliary, the two enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol will experience different magnetic environments, leading to chemically shifted signals in the NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric excess (% ee).
Experimental Workflow: Mosher's Acid Derivatization
A classic example of using a CDA is the Mosher's acid method, which involves the esterification of the chiral alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).
A Senior Application Scientist's Guide to the Structural Confirmation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Introduction: The Imperative of Stereochemical Integrity in Pharmaceutical Synthesis
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a fundamental property that can dictate therapeutic efficacy and toxicological profiles.[1][2] Enantiomers, non-superimposable mirror-image isomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[1] This can lead to one enantiomer being therapeutically active while the other is inactive, or in some cases, harmful.[2]
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral intermediate in the synthesis of Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK) used in cancer therapy.[3][4] Ensuring the enantiomeric purity and correct structural identity of this precursor is paramount to the safety and effectiveness of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the identity of this compound, with a primary focus on mass spectrometry. We will explore not only how to perform the analysis but why specific experimental choices are made, contrasting the strengths and limitations of mass spectrometry with orthogonal techniques to build a self-validating, trustworthy analytical workflow.
Part 1: Foundational Identity Confirmation with Mass Spectrometry (Achiral Analysis)
Mass spectrometry (MS) is an unparalleled tool for determining the molecular weight and elemental formula of a compound, providing the first layer of identity confirmation. However, it is crucial to recognize that standard MS techniques are inherently "chiral-blind"—enantiomers possess identical masses and typically produce identical fragmentation patterns, making them indistinguishable without specialized methods.[5][6]
Chemical Profile of the Analyte
A prerequisite to any analysis is understanding the fundamental properties of the target molecule.
| Property | Value | Source |
| Chemical Formula | C₈H₇Cl₂FO | [7][8] |
| Molecular Weight | 209.05 g/mol | [8] |
| CAS Number | 877397-65-4 | [9] |
| Appearance | White Crystalline Powder | [9] |
| Structure | (See structure in PubChem CID 11557536)[7] |
Anticipating the Fragmentation Pattern: An Expert's Perspective
An experienced analyst does not simply acquire a spectrum; they predict it. This foresight is key to rapid and accurate interpretation. For this compound, analyzed via a standard technique like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), we anticipate several key fragmentation pathways. Alcohols are known to undergo two primary fragmentations: α-cleavage and dehydration.[10][11]
-
Molecular Ion (M⁺•) Peak (m/z ≈ 208/210/212): The aromatic ring provides stability, so a discernible molecular ion peak is expected.[12] The most telling feature will be the isotopic signature of two chlorine atoms. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will produce a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. Observing this pattern is a strong confirmation of the presence of two chlorine atoms.
-
Alpha (α)-Cleavage (m/z = 193/195/197): This is often the most favorable fragmentation pathway for secondary alcohols.[10][13] It involves the cleavage of the C-C bond adjacent to the oxygen, expelling the largest possible radical. Here, the loss of a methyl radical (•CH₃, 15 Da) results in a resonance-stabilized cation. This fragment is expected to be a base peak or at least a very prominent signal in the spectrum.
-
Dehydration (M-18) (m/z = 190/192/194): The elimination of a water molecule (H₂O, 18 Da) is another classic fragmentation pathway for alcohols, resulting in an alkene radical cation.[11][14]
-
Benzylic Fragments (m/z = 175/177): Cleavage of the bond between the aromatic ring and the ethanol side chain can lead to a dichlorofluorophenyl cation.
Workflow for Achiral GC-MS Analysis
Experimental Protocol: GC-MS for Molecular Structure Confirmation
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of high-purity ethyl acetate.
-
Instrumentation: Utilize a standard GC-MS system (e.g., Agilent 7890B GC coupled with a 5977A MSD).
-
GC Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm. The non-polar nature of this column is ideal for general-purpose separation of moderately polar compounds like our analyte.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good peak shape and separation from any potential impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This high energy ensures reproducible and extensive fragmentation, creating a rich fingerprint of the molecule.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350. This range comfortably covers the molecular ion and all expected significant fragments.
-
-
Data Analysis: Compare the acquired spectrum against the predicted fragmentation patterns, paying close attention to the chlorine isotopic cluster at the molecular ion.
Part 2: The Enantiomeric Question: A Comparative Guide to Chiral Analysis
Confirming the molecular formula C₈H₇Cl₂FO is only half the battle. We must also confirm the absolute stereochemistry at the chiral center—the "(S)" configuration. This requires a technique capable of differentiating between enantiomers. Here, we compare mass spectrometry's limitations with the gold standards of chiral analysis.
| Technique | Principle | Information Provided | Sensitivity | Strengths | Limitations |
| Mass Spectrometry (Standard EI/ESI) | Measures mass-to-charge ratio of ionized molecules and their fragments. | Molecular Weight, Elemental Formula (with HRMS), Structural Fragments. | High (pg-fg) | Fast, provides definitive structural information, highly sensitive. | Inherently achiral. Cannot distinguish between enantiomers.[5][6] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different retention times.[15][16] | Separation of enantiomers, Quantitative determination of enantiomeric excess (% ee).[17] | Moderate (ng-µg) | The "gold standard" for quantitative purity analysis, robust and reproducible.[1] | Requires method development to find a suitable CSP and mobile phase; can be slower than MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) to create diastereomeric environments, causing distinct NMR signals for each enantiomer.[18] | Structural elucidation, determination of % ee via signal integration. | Low (mg) | Provides rich structural data, non-destructive. | Low sensitivity, requires higher sample amounts, chiral agents can be expensive. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules.[16] | Confirms presence of chirality, can help determine absolute configuration by comparison to standards. | Moderate (µg) | Sensitive to stereochemistry and conformation. | Not a separative technique, provides no information on enantiomeric purity of a mixture. |
Part 3: The Integrated Solution: Chiral GC-MS for Unambiguous Confirmation
The most robust and self-validating approach combines the separative power of chiral chromatography with the detective power of mass spectrometry.[1] By using a chiral GC column, we can first separate the (S) and (R) enantiomers in time before they enter the mass spectrometer. The MS then provides a full mass spectrum for each individual enantiomer peak, confirming that both have the correct molecular weight and fragmentation pattern.
Experimental Protocol: Chiral GC-MS for Absolute Identity Confirmation
-
Standard Preparation: Prepare a solution of the analyte sample as well as a certified reference standard of the (S)-enantiomer. If available, a racemic standard is invaluable for confirming peak separation and identification.
-
Instrumentation: GC-MS system as described previously.
-
Chiral GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column, such as a Beta DEX™ or Gamma DEX™ phase. These are well-established for separating chiral alcohols.[19] A typical dimension would be 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: An isothermal or slow ramp program is often required for chiral separations. For example: hold at 120 °C for 10 minutes, then ramp at 2 °C/min to 150 °C. Causality: A slower ramp increases the interaction time with the chiral stationary phase, enhancing the separation between enantiomers.
-
-
MS Conditions: Identical to the achiral method.
-
Data Analysis and Confirmation:
-
Step 1 (Separation): Observe the chromatogram. The sample should ideally show one major peak. The racemic standard should show two baseline-resolved peaks.
-
Step 2 (Identification): Inject the certified (S)-standard. The retention time of this peak must match the retention time of the major peak in your sample.
-
Step 3 (Confirmation): Extract the mass spectrum for the primary peak in your sample. It must match the spectrum obtained from the achiral analysis and the predicted fragmentation pattern, including the Cl₂ isotopic signature.
-
Conclusion
For a molecule as critical as this compound, a single analytical technique is insufficient for complete identity confirmation. While standard mass spectrometry is a powerful and necessary tool for verifying the molecular weight, elemental composition, and core structure, it cannot provide the essential stereochemical information.
A robust, self-validating workflow mandates a dual approach. The integrated Chiral GC-MS methodology represents the pinnacle of this strategy, providing temporal separation of enantiomers followed by definitive mass-based identification in a single run. Alternatively, a combination of achiral GC-MS for structural confirmation and an orthogonal technique like Chiral HPLC for enantiomeric purity assessment provides an equally trustworthy, albeit less integrated, workflow. By understanding the capabilities and limitations of each method, researchers and drug development professionals can design and execute analytical strategies that ensure the absolute integrity of their chiral products.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. jocpr.com [jocpr.com]
- 3. This compound | 877397-65-4 [chemicalbook.com]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. This compound | C8H7Cl2FO | CID 11557536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. genscript.com [genscript.com]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
- 13. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.monash.edu [research.monash.edu]
- 16. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 19. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Effectiveness Analysis of Synthetic Routes to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Guide for Researchers and Drug Development Professionals
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol stands as a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the anaplastic lymphoma kinase (ALK) and c-MET inhibitor, Crizotinib[1]. The stereochemistry at the alcohol center is paramount for the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of an efficient, cost-effective, and scalable synthesis for this enantiomerically pure alcohol is of significant interest to the pharmaceutical industry. This guide provides an in-depth comparative analysis of three distinct synthetic strategies to obtain this compound, evaluating their performance based on experimental data, cost-effectiveness, and environmental impact.
Executive Summary of Synthetic Routes
The synthesis of this compound primarily revolves around the asymmetric reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. This guide will dissect the following three prominent approaches:
-
Route A: Asymmetric Transfer Hydrogenation: A powerful and widely used method in chemical catalysis that employs a chiral transition metal complex to achieve high enantioselectivity.
-
Route B: Biocatalytic Reduction: A "green chemistry" approach that utilizes an isolated enzyme or whole-cell system to perform the asymmetric reduction with high specificity and under mild conditions.
-
Route C: Racemic Synthesis and Chiral Resolution: A classical method involving the non-selective reduction of the ketone followed by the separation of the desired enantiomer from the racemic mixture.
This analysis will provide researchers and drug development professionals with the necessary data to make an informed decision on the most suitable synthetic route for their specific needs, considering factors such as scale, cost, and sustainability.
Route A: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) has emerged as a robust and highly efficient method for the synthesis of chiral alcohols from prochiral ketones[2][3]. This technique typically involves the use of a ruthenium(II) catalyst in the presence of a hydrogen donor, such as isopropanol.
Experimental Protocol
A representative procedure for the asymmetric transfer hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone is as follows[4]:
-
An autoclave is charged with RuBr₂--INVALID-LINK-- (3.39 x 10⁻³ mmol, S/C = 1000) and potassium tert-butoxide (6.79 x 10⁻² mmol).
-
The vessel is purged with argon.
-
A solution of 2',6'-dichloro-3'-fluoroacetophenone (3.39 mmol) in 2-propanol (2.9 mL) is added.
-
The autoclave is pressurized with hydrogen to 10 atm and the mixture is stirred at 40°C for 21 hours.
-
Upon completion, the solvent is removed under reduced pressure to yield this compound.
Reported Performance:
Causality Behind Experimental Choices
The choice of a ruthenium catalyst, specifically one bearing a chiral diphosphine ligand like (S,S)-xylskewphos, is pivotal for achieving high enantioselectivity. The chiral environment created by the ligand dictates the facial selectivity of hydride transfer from the isopropanol (which is oxidized to acetone) to the ketone. Potassium tert-butoxide acts as a base to generate the active ruthenium hydride species. The use of an autoclave and hydrogen pressure ensures efficient catalyst turnover and reaction kinetics.
Visualization of the Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Route B: Biocatalytic Reduction
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for the synthesis of chiral compounds[5][6][7]. The use of ketoreductases (KREDs) for the asymmetric reduction of ketones is a well-established industrial process[8][9].
Experimental Protocol
A typical biocatalytic reduction can be performed using a commercially available carbonyl reductase or a whole-cell system expressing the desired enzyme. A plausible protocol is as follows:
-
A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.
-
To this solution are added 2',6'-dichloro-3'-fluoroacetophenone (e.g., 10 g/L), a carbonyl reductase, and a cofactor (e.g., NADPH).
-
A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is included to recycle the expensive NADPH[10].
-
The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation until the reaction is complete.
-
The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and concentrated to give the desired product.
Expected Performance:
-
Yield: >95%
-
Enantiomeric Excess (e.e.): >99%
Causality Behind Experimental Choices
The high selectivity of enzymatic reactions stems from the precisely defined three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer. The reaction is conducted in an aqueous buffer to maintain the enzyme's native conformation and activity. A cofactor regeneration system is crucial for the economic viability of the process on a larger scale, as it minimizes the stoichiometric use of the costly NADPH[11].
Visualization of the Workflow
Caption: Workflow for Biocatalytic Reduction with Cofactor Regeneration.
Route C: Racemic Synthesis and Chiral Resolution
This classical approach involves the initial non-selective synthesis of the racemic alcohol, followed by separation of the enantiomers. While seemingly straightforward, this route has inherent limitations in terms of yield.
Experimental Protocol
Step 1: Racemic Reduction
-
2',6'-dichloro-3'-fluoroacetophenone (50 mmol) is dissolved in methanol (80 mL).
-
Sodium borohydride (100 mmol) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The solvent is evaporated, and the residue is worked up with aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to yield racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Step 2: Chiral Resolution
-
The racemic alcohol is dissolved in a suitable solvent (e.g., methanol).
-
An equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid, is added.
-
The solution is heated to dissolve the solids and then allowed to cool slowly.
-
The less soluble diastereomeric salt, in this case, the (S)-alcohol-(R,R)-tartrate salt, crystallizes out.
-
The crystals are collected by filtration.
-
The diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free (S)-alcohol, which is then extracted with an organic solvent.
Expected Performance:
-
Yield of Racemic Alcohol: ~100%
-
Maximum Theoretical Yield of (S)-enantiomer: 50%
-
Practical Yield of (S)-enantiomer: Typically 40-45% after crystallization losses.
-
Enantiomeric Excess (e.e.): >98% after recrystallization.
Causality Behind Experimental Choices
Sodium borohydride is a cost-effective and mild reducing agent for ketones, but it is not chiral and therefore produces a racemic mixture of the alcohol. Chiral resolution relies on the principle that diastereomers have different physical properties, including solubility. By reacting the racemic alcohol with an enantiomerically pure resolving agent, two diastereomeric salts are formed. The difference in their solubility allows for their separation by fractional crystallization.
Visualization of the Workflow
Caption: Workflow for Racemic Synthesis and Chiral Resolution.
Comparative Cost-Effectiveness Analysis
The choice of the optimal synthetic route depends on a multitude of factors, including the cost of raw materials, catalysts, and reagents, as well as operational costs and the desired scale of production. The following table provides a semi-quantitative comparison of the three routes.
| Metric | Route A: Asymmetric Transfer Hydrogenation | Route B: Biocatalytic Reduction | Route C: Racemic Synthesis & Resolution |
| Starting Material Cost | High (for 2',6'-dichloro-3'-fluoroacetophenone) | High (for 2',6'-dichloro-3'-fluoroacetophenone) | High (for 2',6'-dichloro-3'-fluoroacetophenone) |
| Catalyst/Reagent Cost | Very High (Ru-catalyst) | High (Enzyme + Cofactor) | Low (NaBH₄ + Tartaric Acid) |
| Yield | Excellent (~100%) | Very Good (>95%) | Poor (<50%) |
| Enantiomeric Excess | Excellent (>98%) | Excellent (>99%) | Excellent (>98%) |
| Scalability | Good | Excellent | Moderate |
| Downstream Processing | Moderate (metal removal) | Moderate (extraction from aqueous media) | High (multiple steps) |
| Environmental Impact (E-Factor) | Moderate | Low | High |
Discussion
-
Route A (Asymmetric Transfer Hydrogenation): This route offers an excellent combination of high yield and high enantioselectivity. However, the primary cost driver is the expensive and potentially toxic ruthenium catalyst. While the catalyst loading is low, its cost can be prohibitive for large-scale production unless efficient recycling protocols are in place. Downstream processing to remove trace metals to meet pharmaceutical standards can also add significant cost.
-
Route B (Biocatalytic Reduction): This approach is highly attractive from a sustainability perspective, with mild reaction conditions and a biodegradable catalyst. It typically provides the highest enantioselectivity. The main costs are associated with the enzyme and the NADPH cofactor. However, the use of a whole-cell system and an efficient cofactor regeneration system can significantly reduce these costs at an industrial scale. The high dilution in aqueous media can lead to higher downstream processing costs related to solvent extraction and water treatment.
-
Route C (Racemic Synthesis and Chiral Resolution): The reagents for this route are relatively inexpensive. However, the major drawback is the theoretical maximum yield of 50% for the desired enantiomer, with practical yields often being lower. This means that more than half of the expensive starting material is discarded as the undesired enantiomer, making this route highly inefficient in terms of atom economy and overall cost, especially for large-scale production.
Conclusion and Recommendations
For the synthesis of this compound, biocatalytic reduction (Route B) emerges as the most promising and cost-effective strategy for industrial-scale production. While the initial investment in enzyme development and process optimization may be higher, the high enantioselectivity, excellent yields, and environmentally friendly nature of this approach offer significant long-term advantages. The continuous advancements in enzyme engineering and cofactor regeneration technologies are further driving down the costs of biocatalysis, making it an increasingly competitive option for the pharmaceutical industry.
Asymmetric transfer hydrogenation (Route A) remains a viable option, particularly for smaller-scale synthesis where the high catalyst cost is less of a concern and rapid process development is a priority.
Racemic synthesis followed by chiral resolution (Route C) is generally the least cost-effective and sustainable option due to its inherent yield limitation and should only be considered in the absence of a suitable asymmetric method or for very small-scale applications where material cost is not a primary driver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solving Cost And Supply Challenges In Biopharma Downstream Processing [bioprocessonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose Dehydrogenase [sbsgenetech.com]
- 7. D-Glucose dehydrogenase 1 kU | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Glucose dehydrogenase (GDH enzyme) | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. Frontiers | Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal and Safety Guide: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
As a senior application scientist, this guide provides an in-depth operational and disposal plan for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS No: 877397-65-4). The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting our commitment to providing value beyond the product itself. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a self-validating system of safety and responsibility in your laboratory.
Hazard Identification and Core Risk Assessment
This compound is a halogenated aromatic alcohol.[1] Understanding its specific hazard profile is the foundation of its safe handling and disposal. The primary risks are associated with direct contact and inhalation, as it is a solid, crystalline powder.
Causality of Hazards: The molecule's structure, featuring two chlorine atoms and one fluorine atom on a phenyl ring, classifies it as a halogenated organic compound.[2] Such compounds often exhibit persistence in the environment and can generate toxic byproducts like hydrogen chloride and hydrogen fluoride upon incomplete combustion.[3][4] The irritant properties stem from its ability to interact with and disrupt biological tissues upon contact.
| Identifier | Information | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 877397-65-4 | [3] |
| Physical Form | White to yellow powder or crystals | |
| GHS Signal Word | Warning | [1][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl), Hydrogen fluoride (HF) | [3][4] |
The Core Disposal Protocol: Managing Halogenated Organic Waste
The fundamental principle governing the disposal of this compound is its classification as hazardous halogenated organic waste . Improper disposal, such as drain disposal or mixing with general refuse, is prohibited as it can lead to the contamination of water systems and soil.[4][5]
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal ("cradle-to-grave") under the Resource Conservation and Recovery Act (RCRA).[6] Halogenated organic wastes are specifically targeted due to their environmental persistence.[2][7] Therefore, the only acceptable disposal method is through a licensed hazardous waste management facility, typically involving high-temperature incineration.[3][8]
Why Incineration? High-temperature incineration in specialized facilities equipped with scrubbers is the preferred method for destroying halogenated organic compounds.[2][8] This process is designed to break the carbon-halogen bonds and convert the resulting acidic gases (HCl, HF) into neutral salts, preventing their release into the atmosphere.[2]
Procedural Guide: Waste Accumulation and Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[5][9] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and regulatory complexity.
Step-by-Step Waste Handling Protocol
-
Designate a Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid to prevent the release of dust or vapors.[9][10][11]
-
Labeling: The waste container label must be clear, accurate, and complete.[5] It should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List other halogenated constituents if it is a mixed waste stream.
-
The specific hazard characteristics: "Irritant."
-
The accumulation start date (the date the first waste is added).
-
-
Transferring Waste: When transferring residual powder or contaminated items (e.g., weigh boats, contaminated gloves), do so inside a chemical fume hood to minimize inhalation exposure.[4] Use spark-proof tools if there is any risk of static discharge.[12]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[11] Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[3][5]
-
Disposal Request: Once the container is 90% full or reaches the institutional time limit for accumulation, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5][11]
Caption: Waste Segregation and Accumulation Workflow.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is essential to mitigate harm. All personnel handling this compound must be familiar with these procedures and know the location of safety equipment, including emergency showers, eyewash stations, and spill kits.[3]
Spill Cleanup Protocol
This protocol applies to small, manageable spills (typically <100g) by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.[13][14]
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Don Personal Protective Equipment (PPE): At a minimum, wear:
-
Two pairs of chemical-resistant gloves (e.g., nitrile).
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
A NIOSH-approved respirator may be necessary if there is a significant risk of inhaling dust.[4]
-
-
Contain & Clean:
-
Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a spill pillow.[4][15] DO NOT use combustible materials like paper towels for the initial absorption.
-
Carefully sweep or scoop the mixture into a designated hazardous waste container.[3] Avoid creating dust.
-
-
Decontaminate:
-
Dispose & Report: Seal and label the container as hazardous waste. Report the spill to your laboratory supervisor and EHS department according to institutional policy.
Caption: Small-Scale Solid Chemical Spill Response Workflow.
First Aid for Exposures
Immediate and correct first aid is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3][4] If breathing is difficult or symptoms like respiratory irritation occur, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
References
- 1. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8 | Chemsrc [chemsrc.com]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. actenviro.com [actenviro.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. ethz.ch [ethz.ch]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. twu.edu [twu.edu]
- 14. ehs.berkeley.edu [ehs.berkeley.edu]
- 15. synquestlabs.com [synquestlabs.com]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. The compound (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of potent kinase inhibitors like Crizotinib, is a testament to this need.[1][2] While instrumental in advancing targeted therapies, its handling necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the Protection
Effective safety protocols are not just about following rules; they are about understanding the risks. The specific molecular structure of this compound, a halogenated aromatic alcohol, dictates its reactivity and toxicological profile. The Globally Harmonized System (GHS) classifications for this compound form the basis of our PPE strategy.
-
H315 - Causes Skin Irritation: The presence of dichlorinated and fluorinated phenyl rings can lead to dermal irritation upon contact. Halogenated organic compounds can defat the skin, leading to dryness, redness, and dermatitis with prolonged exposure.
-
H319 - Causes Serious Eye Irritation: The eyes are particularly vulnerable. Direct contact with the solid powder or its aerosols can cause significant irritation, pain, and potential damage to the cornea.[3]
-
H335 - May Cause Respiratory Irritation: As a solid, this compound presents an inhalation risk, particularly as a fine powder or dust. Inhaled particles can irritate the mucous membranes of the nose, throat, and lungs.[4][5]
Therefore, our primary objective is to establish barriers that prevent dermal, ocular, and respiratory exposure.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even selected, the primary control measure is to handle this compound exclusively within a properly functioning chemical fume hood.[6][7] A fume hood serves two critical functions: it exhausts airborne contaminants away from the user and provides a physical barrier in case of splashes or spills. The Occupational Safety and Health Administration (OSHA) mandates the use of such ventilation to keep chemical exposures below permissible exposure limits (PELs).[8][9]
Personal Protective Equipment (PPE) Protocol
The following PPE is required for handling this compound. This selection is based on a synthesis of supplier safety data sheets, best practices for halogenated compounds, and overarching OSHA laboratory standards.[10][11]
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. They provide a 360-degree seal around the eyes, protecting against dust, aerosols, and splashes from all angles.
-
Causality: Standard safety glasses do not provide an adequate seal and are insufficient for protecting against the fine particulate and potential splash hazards posed by this compound.[12] When handling larger quantities (>10g) or performing vigorous operations (e.g., scraping, sonicating), a full-face shield should be worn over the chemical splash goggles for an added layer of protection.[10][13]
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the standard recommendation for incidental contact with halogenated aromatic compounds.[10][12] Ensure gloves are inspected for any signs of degradation or punctures before use.
-
Causality: The selection of a glove material is based on its chemical resistance. While no glove material offers permanent protection, nitrile provides excellent resistance to a broad range of chemicals, including the solvents typically used with this compound. For prolonged handling or immersion, consult a glove compatibility chart to verify breakthrough times for the specific solvents in use. Always double-glove if there is a significant risk of splash or contamination.
-
-
Body Protection:
-
Requirement: A clean, flame-resistant laboratory coat with long sleeves and a fully fastened front is required.
-
Causality: The lab coat protects your skin and personal clothing from contamination with the chemical powder or accidental spills.[11][14] It should be removed immediately if it becomes contaminated. Do not wear lab coats outside of the designated laboratory area to prevent the spread of contaminants.
-
-
Respiratory Protection:
-
Requirement: Under normal operating conditions within a certified fume hood, a respirator is not required. However, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter must be available for emergency situations, such as a large spill or a failure of the primary ventilation controls.[10][15][16]
-
Causality: The primary risk is particulate inhalation. A P100 filter is highly effective at capturing fine dust. The organic vapor cartridge is a necessary precaution given the compound's aromatic structure and the potential for hazardous combustion or degradation products.[7]
-
Summary of PPE Requirements
For quick reference, the essential PPE for handling this compound is summarized below.
| Protection Type | Minimum Requirement | Enhanced Precaution (e.g., large scale, high splash risk) |
| Engineering Control | Certified Chemical Fume Hood | N/A (Mandatory for all handling) |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Full Face Shield worn over Goggles |
| Hand | Nitrile Gloves | Double-gloving with Nitrile |
| Body | Flame-Resistant Lab Coat | Chemical-resistant Apron over Lab Coat |
| Respiratory | Not required in fume hood | NIOSH-approved Respirator (for spills/emergencies) |
Operational and Disposal Plans
Proper PPE use is part of a broader safe handling workflow.
Experimental Protocol for Safe Handling
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
-
Area Inspection: Verify that the chemical fume hood is on, functioning correctly, and the sash is at the appropriate working height. Ensure an eyewash station and safety shower are accessible and unobstructed.[11]
-
Donning PPE: In a clean area, don your lab coat, followed by chemical splash goggles, and finally, your gloves.
-
Handling: Conduct all manipulations of the solid compound—weighing, transferring, and adding to reaction vessels—deep within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Decontamination: After handling, decontaminate all surfaces within the fume hood. Wipe down spatulas and any glassware with an appropriate solvent-soaked towel (e.g., 70% ethanol), ensuring the towel is disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outside of the glove. Remove your lab coat, and finally, your goggles.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after completing the work and removing all PPE.[4][7]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess compound, contaminated weighing paper, and used gloves or paper towels. Place these items in a clearly labeled, sealed hazardous waste container designated for halogenated organic solids.
-
Liquid Waste: Solvents and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.
-
Disposal Method: The ultimate disposal must be handled by a certified environmental management company. The preferred method for chlorinated and fluorinated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous material in compliance with EPA and local regulations.[17][18][19] Never dispose of this chemical down the drain or in regular trash.[5][7]
Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for safely handling this compound.
References
- 1. This compound | 877397-65-4 [chemicalbook.com]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. ipgsf.com [ipgsf.com]
- 7. 1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8 | Chemsrc [chemsrc.com]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. restoredcdc.org [restoredcdc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
